molecular formula C36H56O12 B1218859 Fusicoccin CAS No. 20108-30-9

Fusicoccin

Katalognummer: B1218859
CAS-Nummer: 20108-30-9
Molekulargewicht: 680.8 g/mol
InChI-Schlüssel: KXTYBXCEQOANSX-WYKQKOHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fusicoccin is an acetate ester. It has a role as a toxin.
This compound has been reported in Diaporthe amygdali with data available.
phytotoxic glycoside from Fusicoccum amydali;  structure

Eigenschaften

IUPAC Name

[(2S)-2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-30(41)33(46-21(5)38)31(42)34(47-26)48-32-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(32)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/b25-14-/t18-,19-,22-,23+,26-,27+,29-,30-,31-,32-,33+,34-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTYBXCEQOANSX-WYKQKOHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(C)(C)C=C)O)OC(=O)C)O)[C@H](C)COC(=O)C)O)C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20108-30-9
Record name Fusicoccin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20108-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fusicoccin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01780
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

The Origin of Fusicoccin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

Fusicoccin, a potent phytotoxin, has intrigued plant biologists and biochemists for decades. This technical guide provides an in-depth exploration of the origins of this compound, from its microbial producer to its intricate molecular mechanism of action. We delve into the biosynthesis of this complex diterpenoid glycoside, detail the experimental protocols used to elucidate its function, and present key quantitative data regarding its interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biology and its potential as a research tool and therapeutic lead.

Discovery and Producing Organism

This compound was first identified in the 1960s as the causative agent of wilting in almond (Prunus dulcis) and peach (Prunus persica) trees.[1][2] The toxin is a secondary metabolite produced by the phytopathogenic fungus Phomopsis amygdali, which was previously classified as Fusicoccum amygdali.[1][2] The fungus infects the vascular tissues of these trees, leading to canker formation and the subsequent release of this compound, which is translocated throughout the plant, causing widespread wilting of the leaves.[2]

This compound is a diterpenoid glycoside, a class of natural products characterized by a twenty-carbon core structure derived from geranylgeranyl pyrophosphate (GGPP).[3][4] Its unique 5-8-5 tricyclic carbon skeleton, known as a fusicoccane, is a hallmark of this family of molecules.[4]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster and a series of enzymatic modifications. The pathway begins with the universal precursor of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

A key enzyme in the pathway is the P. amygdali fusicoccadiene synthase (PaFS), a remarkable bifunctional enzyme.[3][5][6] PaFS possesses both a C-terminal prenyltransferase domain, which synthesizes geranylgeranyl pyrophosphate (GGPP) from IPP and DMAPP, and an N-terminal terpene cyclase domain that catalyzes the cyclization of GGDP into the characteristic fusicoccane skeleton, forming fusicocca-2,10(14)-diene.[3][4][5][6]

Following the formation of the diterpene core, a series of post-cyclization modifications occur, orchestrated by enzymes encoded within the this compound biosynthetic gene cluster. These modifications include:

  • Hydroxylation: Cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases introduce hydroxyl groups at specific positions on the fusicoccane ring.[4]

  • Oxidation and Reduction: Short-chain dehydrogenases/reductases are involved in further modifying the oxidation state of the molecule.[4]

  • Glycosylation: An α-mannosidase-like gene is implicated in the attachment of a glucose moiety to the diterpene aglycone.[4]

  • Prenylation: A prenyltransferase catalyzes the attachment of a prenyl group to the glucose sugar.[4]

This compound Biosynthesis Gene Cluster

Genome walking studies have suggested that the genes responsible for this compound biosynthesis are organized in a cluster within the P. amygdali genome.[5][6] This clustering facilitates the coordinated regulation of the entire pathway. The identified gene cluster includes the PaFS gene, as well as genes encoding for cytochrome P450s, dioxygenases, dehydrogenases/reductases, and glycosyltransferases.[4][7]

Biosynthetic Pathway Diagram

Fusicoccin_Biosynthesis cluster_0 Isoprenoid Precursors cluster_1 Diterpene Core Formation cluster_2 Post-Cyclization Modifications IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP PaFS (Prenyltransferase domain) Fusicoccadiene Fusicocca-2,10(14)-diene GGPP->Fusicoccadiene PaFS (Terpene cyclase domain) Hydroxylated_Intermediates Hydroxylated Intermediates Fusicoccadiene->Hydroxylated_Intermediates Cytochrome P450s, Dioxygenases Glycosylated_Intermediate Glycosylated Intermediate Hydroxylated_Intermediates->Glycosylated_Intermediate Glycosyltransferase Fusicoccin_A This compound A Glycosylated_Intermediate->Fusicoccin_A Further modifications (e.g., Prenylation)

Figure 1. Simplified biosynthetic pathway of this compound.

Molecular Mechanism of Action

This compound exerts its phytotoxic effects by targeting a fundamental process in plant cells: the regulation of the plasma membrane H+-ATPase.[8] This enzyme is crucial for establishing the proton gradient that drives nutrient uptake and maintains cell turgor.

The molecular mechanism involves the following key players:

  • Plasma Membrane H+-ATPase: This pump actively transports protons out of the cell, creating an electrochemical gradient. The C-terminal domain of the H+-ATPase acts as an autoinhibitory domain.

  • 14-3-3 Proteins: These are a family of highly conserved regulatory proteins that bind to phosphorylated motifs on target proteins, including the H+-ATPase.

  • This compound: The toxin acts as a molecular "glue," stabilizing the interaction between the 14-3-3 protein and the phosphorylated C-terminus of the H+-ATPase.[9]

This stabilization prevents the dephosphorylation and removal of the 14-3-3 protein, locking the H+-ATPase in a constitutively active state.[10] The resulting hyperactivation of the proton pump leads to uncontrolled acidification of the apoplast, causing stomatal opening, water loss, and ultimately, wilting.

Signaling Pathway Diagram

Fusicoccin_Signaling cluster_H_ATPase Plasma Membrane H+-ATPase cluster_regulators Regulatory Proteins H_ATPase_inactive H+-ATPase (Inactive) (Autoinhibitory C-terminus) H_ATPase_active H+-ATPase (Active) H_ATPase_inactive->H_ATPase_active Phosphorylation (by Kinase) H_ATPase_active->H_ATPase_inactive Dephosphorylation (by Phosphatase) 14_3_3 14-3-3 Protein H_ATPase_active->14_3_3 Binding Kinase Kinase Phosphatase Phosphatase 14_3_3->Phosphatase Inhibits dephosphorylation This compound This compound This compound->H_ATPase_active This compound->14_3_3

Figure 2. This compound's mechanism of H+-ATPase activation.

Experimental Protocols

The elucidation of this compound's origin and mechanism of action has relied on a variety of experimental techniques. Below are representative protocols for key experiments.

Isolation and Purification of this compound from Phomopsis amygdali Cultures

This protocol is adapted from early studies on this compound isolation.[11]

1. Fungal Culture:

  • Grow Phomopsis amygdali in a modified Czapek-Dox liquid medium with glucose as the carbon source in shake flasks or a stirred fermenter.

  • Incubate for a period sufficient for this compound production (typically several days to weeks).

2. Extraction:

  • Separate the fungal mycelium from the culture filtrate by filtration.

  • Extract the culture filtrate with an organic solvent such as ethyl acetate.

  • Concentrate the organic extract under reduced pressure.

3. Preliminary Purification:

  • Dissolve the crude extract in methanol and remove insoluble material.

  • Wash the methanol-soluble fraction with hexane to remove lipids.

  • Evaporate the methanol and dissolve the residue in diethyl ether.

4. Column Chromatography:

  • Dissolve the ether-soluble fraction in chloroform containing a small percentage of acetone.

  • Load the solution onto a Florisil column.

  • Wash the column with the same solvent mixture.

  • Elute this compound using a gradient of increasing acetone concentration in chloroform.

5. Crystallization:

  • Collect the fractions containing this compound and concentrate them.

  • Crystallize this compound from a suitable solvent system, such as ethyl acetate-cyclohexane, to obtain pure this compound A.

Assay of H+-ATPase Activity in Plasma Membrane Vesicles

This protocol is based on studies investigating the effect of this compound on H+-ATPase activity.[1][12][13]

1. Isolation of Plasma Membrane Vesicles:

  • Homogenize plant tissue (e.g., oat roots, spinach leaves) in a suitable buffer.

  • Perform differential centrifugation to obtain a microsomal fraction.

  • Purify plasma membrane vesicles from the microsomal fraction using aqueous two-phase partitioning.

2. H+-ATPase Activity Assay:

  • Incubate the plasma membrane vesicles in a reaction buffer containing ATP, Mg2+, and other necessary components.

  • Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) using a colorimetric assay (e.g., molybdate-based method).

  • To measure H+ pumping, incorporate a pH-sensitive fluorescent probe (e.g., acridine orange) into the vesicles and monitor the change in fluorescence, which corresponds to the establishment of a pH gradient.

3. This compound Treatment:

  • Pre-incubate the plant tissue or the isolated plasma membrane vesicles with this compound at a desired concentration.

  • Perform the H+-ATPase activity assay as described above and compare the results with a control group without this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start Fungal_Culture 1. Culture P. amygdali Start->Fungal_Culture Plant_Material 4. Prepare Plant Material Start->Plant_Material End End Extraction 2. Extract this compound Fungal_Culture->Extraction Purification 3. Purify this compound Extraction->Purification FC_Treatment 7. Add this compound Purification->FC_Treatment Vesicle_Isolation 5. Isolate Plasma Membrane Vesicles Plant_Material->Vesicle_Isolation Assay_Setup 6. Set up H+-ATPase Assay Vesicle_Isolation->Assay_Setup Assay_Setup->FC_Treatment Measurement 8. Measure Activity FC_Treatment->Measurement Data_Analysis 9. Analyze Data Measurement->Data_Analysis Data_Analysis->End

Figure 3. Workflow for studying this compound's effect on H+-ATPase.

Quantitative Data

The interaction of this compound with its target proteins has been quantified in several studies. The following tables summarize key findings.

Table 1: Kinetic Parameters of H+-ATPase
TreatmentApparent Km for ATP (mM)Vmax (relative units)Reference
Control0.221[12][14]
This compound0.10~2-3[12][14]

Data from studies on spinach leaf plasma membrane H+-ATPase.

Table 2: Binding Affinities in the this compound-14-3-3-H+-ATPase Complex
Interacting MoleculesApparent KdReference
14-3-3 protein + Phosphopeptide (C-terminus of H+-ATPase)88 nM[10]
14-3-3 protein + Phosphopeptide + this compound7 nM[10]
14-3-3 protein + this compoundWeak binding[8]

Data from in vitro binding assays.

Conclusion

This compound, a product of the fungal pathogen Phomopsis amygdali, has a fascinating origin story that has led to its establishment as a powerful tool in plant biology. Its intricate biosynthesis, culminating in a complex diterpenoid glycoside, and its highly specific molecular mechanism of action, involving the stabilization of the 14-3-3 protein and H+-ATPase complex, have been the subject of extensive research. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biology of this compound and harness its unique properties for future applications. The continued study of this remarkable molecule promises to yield further insights into fundamental cellular processes and may pave the way for novel therapeutic strategies.

References

An In-depth Technical Guide on Fusicoccin Production by Phomopsis amygdali

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusicoccin, a diterpenoid glucoside produced by the phytopathogenic fungus Phomopsis amygdali (also known as Fusicoccum amygdali), has garnered significant interest in the scientific community.[1][2] Initially identified as the causative agent of almond and peach canker disease, this complex molecule has evolved from a phytotoxin to a valuable tool in plant physiology and a potential therapeutic agent.[1][2] Its unique mode of action, involving the stabilization of 14-3-3 protein interactions, has opened avenues for research in various fields, including drug development. This technical guide provides a comprehensive overview of Phomopsis amygdali and its production of this compound, with a focus on the core biochemical pathways, experimental protocols, and quantitative data relevant to researchers and drug development professionals.

Introduction to Phomopsis amygdali and this compound

Phomopsis amygdali is a fungus responsible for canker diseases in almond (Prunus dulcis) and peach (Prunus persica) trees.[1][3][4][5][6] The disease symptoms include the formation of cankers on branches and the wilting of leaves, a direct consequence of the phytotoxin this compound.[1][2] this compound induces irreversible stomatal opening in plants, leading to excessive transpiration and wilting.[1][7]

This compound's primary molecular target is the plasma membrane H+-ATPase, a crucial enzyme for nutrient uptake and cell turgor in plants.[8][9] The toxin does not interact with the enzyme directly but rather stabilizes the complex between the H+-ATPase and 14-3-3 proteins, leading to the enzyme's permanent activation.[1][8][9][10] This specific mechanism of action has made this compound a valuable tool for studying plant physiology and 14-3-3 protein interactions, which are ubiquitous in eukaryotes and involved in numerous cellular processes.

This compound Biosynthesis

The biosynthesis of this compound is a complex process involving a multi-functional enzyme. The core structure of this compound is a tricyclic diterpene derived from geranylgeranyl diphosphate (GGDP).[11] An unusual chimeric diterpene synthase in P. amygdali, known as PaFS, catalyzes the formation of the fusicoccadiene backbone from isoprene units.[11] This enzyme exhibits both prenyltransferase and terpene cyclase activities, allowing for the efficient production of the diterpene precursor.[11] Subsequent modifications, including oxidation, reduction, methylation, and glucosylation, lead to the various forms of this compound.[11]

Fusicoccin_Biosynthesis IPP Isopentenyl diphosphate (IPP) GGDP Geranylgeranyl diphosphate (GGDP) IPP->GGDP DMAPP Dimethylallyl diphosphate (DMAPP) DMAPP->GGDP PaFS P. amygdali fusicoccadiene synthase (PaFS) GGDP->PaFS Fusicoccadiene (+)-Fusicocca-2,10(14)-diene PaFS->Fusicoccadiene Modifications Oxidation, Reduction, Methylation, Glucosylation Fusicoccadiene->Modifications Fusicoccins This compound A, J, etc. Modifications->Fusicoccins

Caption: Proposed biosynthetic pathway of this compound in Phomopsis amygdali.

Mechanism of Action: The this compound-14-3-3-H+-ATPase Complex

This compound's potent biological activity stems from its ability to modulate the interaction between 14-3-3 proteins and the plasma membrane H+-ATPase.[8][11] The C-terminus of the H+-ATPase contains a regulatory domain that, when phosphorylated, creates a binding site for 14-3-3 proteins.[1] this compound binds to this complex, effectively locking the 14-3-3 protein and the H+-ATPase together.[1][9][10] This stabilization prevents the dephosphorylation and release of the 14-3-3 protein, resulting in the constitutive activation of the H+-ATPase.[1] The continuous pumping of protons out of the cell leads to hyperpolarization of the plasma membrane, which in turn drives the opening of stomata.[12]

Fusicoccin_MoA cluster_membrane Plasma Membrane H_ATPase_inactive H+-ATPase (Inactive) Phosphorylation Phosphorylation of C-terminus H_ATPase_inactive->Phosphorylation H_ATPase_active H+-ATPase (Active) Protein_1433 14-3-3 Protein H_ATPase_active->Protein_1433 Binds Complex Ternary Complex: H+-ATPase-P 14-3-3 This compound Proton_Pumping Increased H+ Pumping H_ATPase_active->Proton_Pumping Phosphorylation->H_ATPase_active Activation This compound This compound Protein_1433->this compound Binds This compound->H_ATPase_active Complex->H_ATPase_active Stabilizes Active State Stomatal_Opening Stomatal Opening Proton_Pumping->Stomatal_Opening Extraction_Workflow Start P. amygdali Culture Filtrate Solvent_Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Start->Solvent_Extraction Evaporation1 Evaporation to Dryness Solvent_Extraction->Evaporation1 Residue_Processing Sequential Solubilization (CHCl3, MeOH) Evaporation1->Residue_Processing Hexane_Wash Hexane Wash (Lipid Removal) Residue_Processing->Hexane_Wash Chromatography Silica Gel Flash Chromatography Hexane_Wash->Chromatography Purified_FC Purified this compound Chromatography->Purified_FC

References

The Molecular Wrench: An In-depth Technical Guide to the Mechanism of Action of Fusicoccin on Plant Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusicoccin (FC), a diterpenoid glucoside produced by the fungus Phomopsis amygdali, has transitioned from being primarily known as a phytotoxin responsible for almond and peach canker disease to an invaluable tool in plant physiology research.[1][2] Its potent and specific mechanism of action, which culminates in the irreversible opening of stomata and subsequent wilting, has been the subject of extensive research for over six decades.[1] This guide provides a comprehensive technical overview of the molecular mechanisms by which this compound exerts its effects on plant cells, with a focus on its interaction with the plasma membrane H+-ATPase and 14-3-3 proteins. We will delve into the signaling pathways, present key quantitative data, and detail relevant experimental protocols to provide a thorough resource for researchers in the field.

Core Mechanism: Stabilization of the 14-3-3 Protein and H+-ATPase Complex

The primary mode of action of this compound is the potentiation of the plasma membrane H+-ATPase, a crucial enzyme for establishing the electrochemical gradient across the plant cell membrane.[1][3] This activation is not direct but is mediated by 14-3-3 proteins, a family of highly conserved regulatory proteins in eukaryotes.[1][4]

The C-terminus of the plasma membrane H+-ATPase functions as an autoinhibitory domain.[5][6][7] Phosphorylation of a penultimate threonine residue within this C-terminal domain creates a binding site for 14-3-3 proteins.[7][8][9] The binding of a 14-3-3 protein displaces the autoinhibitory domain, leading to the activation of the H+-ATPase.[5][6]

This compound's role is to stabilize this interaction between the phosphorylated H+-ATPase and the 14-3-3 protein.[3][9][10][11] It binds to a hydrophobic pocket formed at the interface of the H+-ATPase C-terminus and the 14-3-3 protein, acting as a molecular "glue" that locks the complex in an active state.[7][11][12] This stabilization is remarkably effective, with studies showing that this compound can enhance the binding affinity between the two proteins by as much as 90-fold.[11][12]

Signaling Pathway of this compound Action

The binding of this compound triggers a cascade of events within the plant cell, primarily centered around the enhanced activity of the plasma membrane H+-ATPase.

Caption: this compound signaling pathway in a plant cell.

Quantitative Data on this compound's Effects

The interaction of this compound with its target proteins and its subsequent physiological effects have been quantified in numerous studies. The following tables summarize key data.

ParameterValuePlant Species/SystemReference
Binding Affinity (Kd) of this compound
FC to 14-3-3/H+-ATPase complex~2.5 µM (for phosphopeptide)Arabidopsis thaliana[12]
Enhancement of Protein-Protein Interaction
Fold increase in affinity (14-3-3 to H+-ATPase)90-foldin vitro assay[11][12]
Physiological Effects
Stomatal aperture increase (10 µM FC)Near maximal openingCommelina communis[13]
Maximum growth induction (FC)10⁻⁶ MMaize coleoptiles[9]
Long-term growth enhancement (FC-A)~30%Arabidopsis thaliana[7][10][14]

Table 1: Quantitative parameters of this compound action.

TreatmentStomatal Aperture (µm)ConditionsPlant SpeciesReference
Control (dark)~1DarkVicia faba[15]
Light~8LightVicia faba[15]
This compound (10 µM, dark)~7DarkVicia faba[15]
This compound (10 µM, light)~10LightVicia faba[15]
ABAClosedLightCommelina communis[16]
ABA + this compoundOpenLightCommelina communis[16]

Table 2: Effect of this compound on stomatal aperture.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Here, we provide protocols for key experiments used to study the mechanism of this compound.

Measurement of Plasma Membrane H+-ATPase Activity

This protocol is adapted from methods used to determine the ATP hydrolytic activity of the plasma membrane H+-ATPase.[17][18]

Objective: To quantify the rate of ATP hydrolysis by H+-ATPase in isolated plasma membranes in the presence and absence of this compound.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves, maize coleoptiles)

  • Homogenization buffer (e.g., 250 mM sucrose, 50 mM Tris-MES pH 7.5, 2 mM DTT, 1 mM PMSF, 1% (w/v) PVP)

  • Resuspension buffer (e.g., 5 mM K-phosphate pH 7.8, 250 mM sucrose, 1 mM DTT)

  • ATPase reaction buffer (e.g., 30 mM Tris-MES pH 6.5, 5 mM MgSO4, 50 mM KCl, 1 mM NaN3, 0.1 mM molybdate)

  • ATP solution (100 mM)

  • This compound stock solution (in ethanol or DMSO)

  • 14-3-3 protein (purified)

  • Stop solution (e.g., 1% (w/v) SDS)

  • Colorimetric reagent for phosphate detection (e.g., ammonium molybdate and malachite green)

  • Spectrophotometer

Procedure:

  • Plasma Membrane Isolation:

    • Homogenize plant tissue in ice-cold homogenization buffer.

    • Filter the homogenate and centrifuge at a low speed (e.g., 10,000 x g) to remove debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the pellet in resuspension buffer.

    • Further purify plasma membranes using a two-phase aqueous polymer partitioning system.

  • ATPase Assay:

    • Pre-incubate the isolated plasma membrane vesicles with or without this compound and purified 14-3-3 protein for 10-15 minutes on ice.

    • Initiate the reaction by adding the ATPase reaction buffer and ATP to a final concentration of 3-5 mM.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the stop solution.

    • Quantify the released inorganic phosphate (Pi) using a colorimetric assay and a spectrophotometer.

    • H+-ATPase activity is determined as the vanadate-sensitive ATP hydrolysis.

Stomatal Aperture Bioassay

This protocol is a generalized procedure based on common methods for measuring stomatal responses.[19][20][21][22][23]

Objective: To measure the effect of this compound on the opening and closing of stomata in epidermal peels.

Materials:

  • Leaves from well-watered plants (e.g., Arabidopsis thaliana, Commelina communis, Vicia faba)

  • MES-KCl buffer (e.g., 10 mM MES, 50 mM KCl, pH 6.15)

  • This compound stock solution

  • Microscope slides and coverslips

  • Light microscope with a calibrated eyepiece or digital imaging system

Procedure:

  • Preparation of Epidermal Peels:

    • Carefully peel the abaxial (lower) epidermis from the leaf.

    • Immediately float the epidermal peels on MES-KCl buffer in a petri dish.

  • Treatment:

    • To induce stomatal opening, incubate the peels under light for 2-3 hours in the MES-KCl buffer.

    • For testing this compound's effect on opening, add this compound to the buffer and incubate in the dark.

    • For testing this compound's effect on closure, first induce opening with light, then transfer to a buffer containing this compound and potentially a closure-inducing signal (e.g., abscisic acid).

  • Measurement:

    • Mount an epidermal peel on a microscope slide with a drop of the incubation buffer and a coverslip.

    • Observe the stomata under the microscope.

    • Measure the width of the stomatal pore for a statistically significant number of stomata (e.g., 30-50 per treatment).

    • Calculate the average stomatal aperture for each treatment.

Measurement of Ion Fluxes

This section describes the principles of measuring ion fluxes across the plasma membrane using non-invasive techniques like the Scanning Ion-Selective Electrode Technique (SIET) or the Microelectrode Ion Flux Estimation (MIFE) technique.[24][25][26][27]

Objective: To measure the net flux of H+ and K+ across the plasma membrane of plant cells or protoplasts in response to this compound.

Principle: These techniques utilize ion-selective microelectrodes that are moved in a controlled manner between two points close to the cell surface. The difference in the electrochemical potential of the specific ion between these two points is measured, and from this, the net ion flux is calculated using Fick's law of diffusion.

Experimental Workflow:

Ion_Flux_Measurement_Workflow A Prepare Plant Material (e.g., protoplasts, root hairs) C Position Microelectrode Near Cell Surface A->C B Calibrate Ion-Selective Microelectrode (e.g., for H+, K+) B->C D Record Baseline Ion Flux C->D E Apply this compound Solution D->E F Continuously Record Ion Flux Changes E->F G Data Analysis: Calculate Net Flux Rates F->G

Caption: Workflow for measuring ion fluxes.

Conclusion

The mechanism of action of this compound on plant cells is a well-elucidated example of how a small molecule can modulate protein-protein interactions to elicit a powerful physiological response. By stabilizing the complex between the plasma membrane H+-ATPase and 14-3-3 proteins, this compound effectively hijacks a key regulatory system in plants, leading to sustained activation of the proton pump. This results in membrane hyperpolarization, ion influx, and ultimately, stomatal opening. The detailed understanding of this mechanism, supported by quantitative data and robust experimental protocols, not only provides insights into fundamental plant processes but also offers a paradigm for the development of molecules that can stabilize protein-protein interactions for therapeutic or biotechnological purposes. The continued study of this compound and its interactions will undoubtedly yield further valuable knowledge for researchers, scientists, and drug development professionals.

References

Fusicoccin as a Stabilizer of 14-3-3 Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of fusicoccin, a fungal phytotoxin that has emerged as a powerful chemical tool for the stabilization of 14-3-3 protein-protein interactions (PPIs). We delve into the mechanism of action of this compound, its specificity for certain 14-3-3 client proteins, and its applications in research and as a potential starting point for therapeutic development. This document consolidates quantitative binding data, details key experimental protocols for studying this compound-mediated stabilization, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this unique molecular glue.

Introduction to 14-3-3 Proteins and this compound

14-3-3 proteins are a family of highly conserved, dimeric proteins found in all eukaryotic organisms.[1] They function as key regulators in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis, by binding to a vast number of phosphorylated client proteins.[2][3] This interaction typically occurs through the recognition of specific phosphoserine or phosphothreonine motifs on the client protein.[3]

This compound A (FC), a diterpene glycoside produced by the fungus Phomopsis amygdali, is a phytotoxin that acts as a molecular glue, stabilizing the interaction between 14-3-3 proteins and a subset of their client proteins.[2][4] FC binds to a preformed complex of 14-3-3 and its client protein, effectively locking them together and often enhancing the biological effect of the 14-3-3 interaction.[1] This unique mode of action makes this compound a valuable tool for dissecting 14-3-3 signaling pathways and a potential scaffold for the development of novel therapeutics that target specific PPIs.[4]

Mechanism of Action

This compound does not bind with high affinity to either 14-3-3 proteins or their client proteins alone.[5] Instead, it recognizes and binds to the interface of the 14-3-3/client protein complex.[5] The crystal structure of the ternary complex reveals that this compound sits in a hydrophobic pocket formed by both the 14-3-3 protein and the C-terminal region of the client phosphopeptide.[3][6] This binding event mutually increases the affinity of both the 14-3-3 protein for its client and the client for the 14-3-3 protein, resulting in a significant stabilization of the complex.[5]

This compound exhibits a strong preference for 14-3-3 client proteins that possess a C-terminal phosphoserine/threonine binding motif, often referred to as "mode III" binding.[1][7] The C-terminal residue of the client protein plays a critical role in the interaction with this compound, with a hydrophobic residue being favored.[8]

Quantitative Data on this compound-Mediated Stabilization

The stabilizing effect of this compound on 14-3-3 PPIs has been quantified using various biophysical techniques. The following tables summarize key binding affinity (Kd) and fold-stabilization data from the literature.

14-3-3 IsoformClient Protein/PeptideKd (without this compound) (μM)Kd (with this compound) (μM)Fold Stabilization (SF)Reference
14-3-3σERα-ctp0.75 ± 0.140.02 ± 0.05~40[8]
14-3-3σERα-ctp (N-FAM-labeled)3.61 ± 0.410.05 ± 0.02~70[8]
14-3-3βERα-ctp (phospholigand 1)0.72 ± 0.10.05 ± 0.00114.4[9]
14-3-3σERα-ctp (phospholigand 1)6.6 ± 0.60.10 ± 0.0166[9]
14-3-3ζTask3-ctp (phospholigand 2)1.3 ± 0.10.06 ± 0.00321.7[9]
14-3-3εTask3-ctp (phospholigand 2)6.0 ± 0.40.22 ± 0.0127.3[9]
14-3-3βGpIBα-ctp (phospholigand 3)18 ± 31.8 ± 0.210[9]
14-3-3σGpIBα-ctp (phospholigand 3)47 ± 66.7 ± 0.87[9]
14-3-3ζCFTR_R6 (pS753-pS768)15.93.984.0[10]
14-3-3H+-ATPase (PMA2)--~90[2][5]
14-3-3KAT1 C-terminal phosphopeptide---[2]

Note: Experimental conditions (e.g., this compound concentration) can vary between studies, affecting the exact values.

Key Signaling Pathways Modulated by this compound

This compound's ability to stabilize 14-3-3 interactions has been shown to impact several critical signaling pathways.

Plant H+-ATPase Regulation

The archetypal example of this compound's action is the irreversible activation of the plant plasma membrane H+-ATPase.[5] By stabilizing the interaction between 14-3-3 and the C-terminus of the H+-ATPase, this compound locks the enzyme in an active conformation, leading to hyperpolarization of the plasma membrane and subsequent physiological effects like stomatal opening.[5]

H_ATPase_Regulation cluster_membrane Plasma Membrane H_ATPase H+-ATPase (inactive) 14-3-3 14-3-3 H_ATPase->14-3-3 Binds H_ATPase_active H+-ATPase (active) H_out H+ efflux H_ATPase_active->H_out 14-3-3->H_ATPase_active Activates Phosphorylation Phosphorylation (Kinase) Phosphorylation->H_ATPase p This compound This compound This compound->H_ATPase_active Stabilizes complex Hyperpolarization Membrane Hyperpolarization H_out->Hyperpolarization

H+-ATPase Regulation by 14-3-3 and this compound.
Neurite Outgrowth and Regeneration

Recent studies have highlighted the potential of this compound in neuroscience. It has been shown to promote neurite outgrowth and regeneration by stabilizing the interaction between 14-3-3 and spastin, a microtubule-severing protein.[11] This stabilization protects spastin from degradation and enhances its activity.[11]

Neurite_Outgrowth Spastin Spastin 14-3-3 14-3-3 Spastin->14-3-3 Binds (pS233) Ubiquitination Ubiquitination Spastin->Ubiquitination Microtubule_Severing Microtubule Severing Spastin->Microtubule_Severing 14-3-3->Spastin Protects from Degradation This compound This compound This compound->Spastin Stabilizes complex Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Neurite_Outgrowth Neurite Outgrowth & Regeneration Microtubule_Severing->Neurite_Outgrowth

This compound-mediated stabilization of 14-3-3/Spastin interaction.

Experimental Protocols

Detailed protocols for key biophysical assays are provided below. These are generalized protocols and may require optimization for specific 14-3-3 isoforms and client proteins.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[1][12]

Materials:

  • Isothermal Titration Calorimeter

  • Purified 14-3-3 protein

  • Synthetic phosphopeptide of the client protein

  • This compound-A

  • ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

  • Prepare solutions of 14-3-3 protein (e.g., 50 µM) and the phosphopeptide (e.g., 500 µM) in ITC buffer. For stabilized measurements, include this compound (e.g., 200 µM) in both the protein and peptide solutions.

  • Thoroughly degas all solutions.

  • Load the 14-3-3 protein solution into the sample cell of the calorimeter.

  • Load the phosphopeptide solution into the injection syringe.

  • Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).

  • Perform an initial small injection to account for dilution effects, followed by a series of injections of the phosphopeptide into the 14-3-3 solution.

  • Record the heat changes after each injection.

  • Analyze the data by integrating the heat-change peaks and fitting the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger, unlabeled partner. It is a high-throughput method for determining binding affinities.[9][13]

Materials:

  • Fluorescence plate reader with polarization filters

  • Fluorescently labeled (e.g., FITC or FAM) synthetic phosphopeptide of the client protein

  • Purified 14-3-3 protein

  • This compound-A

  • FP buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • Black, low-volume 384-well plates

Procedure:

  • Prepare a solution of the fluorescently labeled phosphopeptide at a constant concentration (e.g., 10 nM) in FP buffer.

  • Prepare a serial dilution of the 14-3-3 protein in FP buffer.

  • For stabilized measurements, add a fixed concentration of this compound (e.g., 80 µM) to all wells.

  • In a 384-well plate, mix the labeled peptide with each concentration of the 14-3-3 protein.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Measure the fluorescence polarization of each well.

  • Plot the change in polarization as a function of the 14-3-3 protein concentration and fit the data to a one-site binding model to determine the apparent Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. It provides kinetic information (association and dissociation rates) in addition to binding affinity.[7][14]

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Purified 14-3-3 protein or client phosphopeptide for immobilization

  • Running buffer (e.g., HBS-P+)

  • This compound-A

Procedure:

  • Immobilize one of the binding partners (e.g., 14-3-3 protein) onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of the other binding partner (the analyte, e.g., the phosphopeptide) in running buffer. For stabilized measurements, include this compound in the analyte solutions.

  • Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal (response units, RU).

  • After the association phase, inject running buffer to monitor the dissociation of the complex.

  • Regenerate the sensor surface between analyte injections if necessary.

  • Analyze the resulting sensorgrams by fitting the association and dissociation curves to a suitable kinetic model to determine the on-rate (kon), off-rate (koff), and the dissociation constant (Kd = koff/kon).

Experimental and Analytical Workflows

The study of this compound as a 14-3-3 stabilizer typically follows a structured workflow, from initial screening to detailed biophysical characterization.

General Workflow for Characterizing a this compound-Stabilized Interaction

Experimental_Workflow Start Hypothesized 14-3-3 Interaction Protein_Prep Protein Expression & Purification (14-3-3, Client Domain) Start->Protein_Prep Peptide_Synth Peptide Synthesis (Phosphorylated & Labeled) Start->Peptide_Synth Initial_Screen Initial Binding Screen (e.g., FP, ELISA) Protein_Prep->Initial_Screen Peptide_Synth->Initial_Screen Stabilizer_Screen Stabilizer Screen (with this compound) Initial_Screen->Stabilizer_Screen Quantitative_Assay Quantitative Affinity Measurement (ITC, SPR) Stabilizer_Screen->Quantitative_Assay Structural_Studies Structural Biology (Crystallography, Cryo-EM) Quantitative_Assay->Structural_Studies Cellular_Assay Cell-based Functional Assay Quantitative_Assay->Cellular_Assay End Validated Stabilized Interaction Structural_Studies->End Cellular_Assay->End

Workflow for characterizing a this compound-stabilized 14-3-3 PPI.

Conclusion and Future Directions

This compound has proven to be an invaluable tool for the study of 14-3-3 protein interactions. Its ability to act as a "molecular glue" provides a unique approach to modulating PPIs, complementing traditional inhibitor-based strategies. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers interested in utilizing this compound to investigate specific 14-3-3-mediated signaling pathways.

Future research will likely focus on the development of this compound analogs with improved isoform and client-protein selectivity. Such compounds could pave the way for novel therapeutic interventions for diseases where the stabilization of a particular 14-3-3 interaction could be beneficial, such as in certain cancers and neurodegenerative disorders. The methodologies outlined herein will be crucial for the characterization and validation of these next-generation 14-3-3 PPI stabilizers.

References

Fusicoccin's Activation of Plasma Membrane H+-ATPase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which the fungal toxin fusicoccin (FC) activates the plasma membrane (PM) H+-ATPase in plants. Understanding this interaction is crucial for research in plant physiology and offers insights for the development of novel molecular probes and potential therapeutic agents targeting similar protein-protein interactions.

Core Mechanism: A Molecular Clamp Stabilizing the Active State

This compound, a diterpene glucoside produced by the fungus Phomopsis amygdali, potently activates the plant plasma membrane H+-ATPase.[1] The core of this activation lies in its ability to stabilize a protein complex consisting of the H+-ATPase and a 14-3-3 regulatory protein.[2][3] The H+-ATPase possesses an autoinhibitory C-terminal domain that, in its basal state, represses the enzyme's activity.[4][5] Activation is achieved through the phosphorylation of a penultimate threonine residue within this C-terminal domain, which then creates a binding site for a 14-3-3 protein.[1][6]

The binding of the 14-3-3 protein displaces the autoinhibitory domain, leading to the activation of the H+-ATPase.[5] However, this interaction is typically transient. This compound acts as a molecular "glue," binding to a composite surface formed by both the 14-3-3 protein and the C-terminus of the H+-ATPase.[7] This binding event locks the 14-3-3 protein onto the H+-ATPase, preventing the dephosphorylation of the key threonine residue and thus maintaining the enzyme in a constitutively active state.[6][8] This sustained activation leads to hyperpolarization of the plasma membrane and acidification of the apoplast, driving various physiological processes, including cell elongation and stomatal opening.[2]

Quantitative Analysis of this compound-Mediated Activation

The activation of PM H+-ATPase by this compound has been quantified across various studies, demonstrating significant changes in enzyme kinetics and proton pumping activity. The following table summarizes key quantitative data from the literature.

ParameterOrganism/SystemControl ValueValue with this compoundFold ChangeReference
ATP Hydrolytic ActivitySpinach Leaves--~2-fold increase[4]
H+ Pumping ActivitySpinach Leaves--~3-fold increase[4]
Apparent Km for ATPSpinach Leaves0.22 mM0.10 mM~0.45-fold[4]
In vitro ATPase Activity (Vanadate-sensitive)Nicotiana tabacum BY2-PMA2 cells1.02 ± 0.029 µmol·min⁻¹·mg⁻¹2.65 ± 0.054 µmol·min⁻¹·mg⁻¹~2.6-fold increase[9]
Plant Growth (Biomass)Arabidopsis thaliana--~30% enhancement[3]

Signaling Pathway and Molecular Interactions

The sequence of events from this compound binding to H+-ATPase activation can be visualized as a signaling cascade.

Fusicoccin_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H_ATPase_inactive Inactive H+-ATPase (Autoinhibited) H_ATPase_phosphorylated Phosphorylated H+-ATPase (pThr at C-terminus) H_ATPase_inactive->H_ATPase_phosphorylated H_ATPase_phosphorylated->H_ATPase_inactive Dephosphorylation Active_Complex Active H+-ATPase-14-3-3-FC Complex H_ATPase_phosphorylated->Active_Complex H_plus_out Apoplastic Acidification Active_Complex->H_plus_out H+ Pumping Kinase Kinase Kinase->H_ATPase_inactive Phosphorylation Phosphatase Phosphatase Phosphatase->H_ATPase_phosphorylated Protein_14_3_3 14-3-3 Protein Protein_14_3_3->Active_Complex FC This compound (FC) FC->Active_Complex Stabilizes Interaction

Caption: this compound signaling pathway for H+-ATPase activation.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon the foundational research in this field. Below are outlines for key experimental protocols.

Plasma Membrane H+-ATPase Activity Assay

This protocol measures the rate of ATP hydrolysis by the H+-ATPase, which is indicative of its activity.

a. Isolation of Plasma Membrane Vesicles:

  • Homogenize plant tissue (e.g., spinach leaves, oat roots) in an ice-cold extraction buffer.

  • Perform differential centrifugation to enrich for microsomal fractions.

  • Purify plasma membrane vesicles using an aqueous two-phase partitioning system.

b. ATPase Activity Measurement:

  • The assay measures the release of inorganic phosphate (Pi) from ATP.

  • Prepare a reaction mixture containing purified plasma membrane vesicles, a reaction buffer (e.g., MES-Tris pH 6.5), MgSO₄, KCl, and specific inhibitors to block other ATPases (e.g., NaN₃ for mitochondrial ATPase, Na₃VO₄ for P-type ATPases).

  • Initiate the reaction by adding ATP.

  • Incubate at a controlled temperature (e.g., 30°C).

  • Stop the reaction at various time points by adding a stop solution (e.g., containing SDS).

  • Quantify the released Pi using a colorimetric method, such as the molybdate-based assay, and measure absorbance at a specific wavelength (e.g., 650 nm).[10]

  • Calculate the specific activity as nmol Pi released per minute per mg of protein.

This compound Binding Assay

This assay quantifies the binding of this compound to its receptor complex.

a. Preparation of Microsomal Membranes:

  • Isolate microsomal membranes from plant tissue as described above.

b. Binding Reaction:

  • Incubate the membranes with radiolabeled this compound (e.g., ³H-FC) in a binding buffer.

  • To determine non-specific binding, include a parallel set of reactions with a high concentration of unlabeled this compound.

  • After incubation, separate the membrane-bound from free radiolabeled this compound, typically by vacuum filtration through glass fiber filters.

  • Wash the filters to remove unbound ligand.

c. Quantification:

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate specific binding by subtracting non-specific binding from total binding.

Co-immunoprecipitation of H+-ATPase and 14-3-3 Protein

This technique is used to demonstrate the in vivo interaction between the H+-ATPase and 14-3-3 proteins, and how this compound affects this interaction.

a. Protein Extraction:

  • Treat plant tissue or protoplasts with or without this compound.

  • Solubilize total membrane proteins using a suitable detergent (e.g., Triton X-100).[11]

b. Immunoprecipitation:

  • Incubate the solubilized protein extract with an antibody specific to the H+-ATPase.

  • Add protein A/G-agarose or magnetic beads to capture the antibody-antigen complexes.

  • Pellet the beads by centrifugation and wash several times to remove non-specifically bound proteins.

c. Western Blot Analysis:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody against the 14-3-3 protein.

  • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • An increased amount of co-immunoprecipitated 14-3-3 protein in this compound-treated samples indicates that this compound stabilizes the interaction.[12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of this compound on H+-ATPase.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Biochemical Assays cluster_interaction_study Protein Interaction Analysis Plant_Material Plant Tissue Treatment Treatment (+/- this compound) Plant_Material->Treatment Homogenization Homogenization & Differential Centrifugation Treatment->Homogenization Co_IP Co-Immunoprecipitation (Anti-H+-ATPase Ab) Treatment->Co_IP Protein Extraction PM_Isolation Plasma Membrane Isolation (Two-Phase) Homogenization->PM_Isolation ATPase_Assay H+-ATPase Activity Assay (Pi Release) PM_Isolation->ATPase_Assay Binding_Assay This compound Binding Assay (Radioligand) PM_Isolation->Binding_Assay Data_Analysis Data Analysis & Interpretation ATPase_Assay->Data_Analysis Binding_Assay->Data_Analysis Western_Blot Western Blot (Anti-14-3-3 Ab) Co_IP->Western_Blot Western_Blot->Data_Analysis

References

The Role of Fusicoccin in Irreversible Stomatal Opening: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusicoccin (FC), a diterpenoid glucoside produced by the fungus Phomopsis amygdali, is a potent phytotoxin known for inducing irreversible stomatal opening in plants, leading to wilting.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's action on guard cells. It details the signaling cascade initiated by FC, its interaction with 14-3-3 proteins, and the subsequent activation of the plasma membrane H+-ATPase. This guide summarizes key quantitative data from pivotal studies, outlines detailed experimental protocols for investigating stomatal function, and presents visual diagrams of the core signaling pathways and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers in plant biology, pathology, and drug development exploring the modulation of stomatal apertures and associated transport processes.

Introduction

Stomata, pores on the leaf epidermis, are critical for regulating gas exchange and water transpiration.[2] Their opening and closing are tightly controlled by a complex network of signaling pathways in response to environmental cues. The fungal toxin this compound bypasses these regulatory mechanisms, forcing stomata to remain open.[1][3] This irreversible opening is a direct consequence of the potent and sustained activation of the plasma membrane H+-ATPase in guard cells.[4][5][6][7] Understanding the mechanism of this compound action not only provides insights into the fundamental processes of stomatal movement but also offers a powerful tool for dissecting the components of ion transport and turgor regulation in plant cells.

The Molecular Mechanism of this compound Action

The primary target of this compound is the plasma membrane H+-ATPase, a proton pump that plays a central role in establishing the electrochemical gradient necessary for ion and solute transport into guard cells.[2][6][8][9] Stomatal opening is driven by the influx of K+ ions, which increases turgor pressure within the guard cells, causing them to swell and the stomatal pore to open.[2]

The H+-ATPase and its Regulation

The activity of the plasma membrane H+-ATPase is regulated by the phosphorylation of its C-terminal domain.[1][8] Specifically, the phosphorylation of a penultimate threonine residue creates a binding site for 14-3-3 proteins.[1][8] The binding of 14-3-3 proteins displaces the autoinhibitory C-terminal domain, leading to the activation of the H+-ATPase.[1][4][5]

This compound-Mediated Activation

This compound exerts its effect by stabilizing the complex between the H+-ATPase and 14-3-3 proteins.[1][10] It binds to a composite surface formed by both the C-terminus of the H+-ATPase and the 14-3-3 protein.[7][10] This stabilization leads to a persistent, irreversible activation of the H+-ATPase, independent of the normal physiological signals that would typically lead to dephosphorylation and deactivation.[1][11] This sustained proton pumping hyperpolarizes the plasma membrane, driving the massive and uncontrolled influx of K+ ions and other solutes, ultimately leading to irreversible stomatal opening.[7]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from key studies on the effects of this compound on H+-ATPase activity and stomatal aperture.

Table 1: Effect of this compound on Plasma Membrane H+-ATPase Activity in Spinach Leaves

TreatmentATP Hydrolytic Activity (Increase)H+ Pumping (Increase)Apparent Km for ATP (mM)
Control--0.22
This compound2-fold3-fold0.10

Data from Johansson et al. (1993)[4][5]

Table 2: Effect of this compound on Stomatal Aperture in Vicia faba

TreatmentStomatal Aperture (µm)
Control (Dark)~2
10 µM ABA~4
0.1 µM this compound~10
0.1 µM this compound + 10 µM ABA~9

Data adapted from Li et al. (2014)[12]

Table 3: Effect of this compound on Guard Cell Protoplast Diameter in Vicia faba

TreatmentIncubation ConditionsIncrease in Diameter (µm)
10 µM this compoundDarkness, 0.4 M mannitol, 5 mM KCl, 1 mM CaCl22.2

Data from Kruse et al. (1989)[13]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the this compound signaling pathway and a general workflow for studying its effects on stomatal aperture.

Fusicoccin_Signaling_Pathway cluster_membrane Plasma Membrane H_ATPase H+-ATPase (Inactive) H_ATPase_Active H+-ATPase (Active) Protein_14_3_3 14-3-3 Protein H_ATPase->Protein_14_3_3 Complex H+-ATPase-P / 14-3-3 Complex K_channel K+ Channel H_ATPase_Active->K_channel Hyperpolarization activates H_out H+ Efflux H_ATPase_Active->H_out K_in K+ Influx K_channel->K_in This compound This compound This compound->Complex Stabilizes Phosphorylation Phosphorylation (penultimate Thr) Phosphorylation->H_ATPase Complex->H_ATPase_Active Apoplast Apoplast Turgor Increased Turgor Pressure K_in->Turgor H_out->Apoplast Stomatal_Opening Irreversible Stomatal Opening Turgor->Stomatal_Opening

Caption: this compound signaling pathway in guard cells.

Stomatal_Aperture_Assay_Workflow start Plant Material (e.g., Vicia faba, Arabidopsis) epidermal_peel Epidermal Peel Isolation start->epidermal_peel incubation Incubation in Buffer (Control vs. This compound) epidermal_peel->incubation microscopy Microscopy (e.g., Light or SEM) incubation->microscopy image_analysis Image Acquisition and Analysis (e.g., ImageJ) microscopy->image_analysis data_analysis Quantitative Data Analysis (Stomatal Aperture Measurement) image_analysis->data_analysis end Results data_analysis->end

Caption: Experimental workflow for stomatal aperture measurement.

Experimental Protocols

Isolation of Guard Cell Protoplasts (Vicia faba)

This protocol is adapted from Kruse et al. (1989).[13]

  • Epidermis Preparation:

    • Homogenize Vicia faba leaves in a Waring blender with a solution of 10% Ficoll, 5 mM CaCl₂, and 0.1% polyvinylpyrrolidone 40 (PVP).

    • Remove attached mesophyll and epidermal cells by shaking the epidermis in a solution containing Cellulysin, mannitol, CaCl₂, PVP, and pepstatin A.

  • Protoplast Isolation:

    • Transfer the cleaned epidermis to a solution of mannitol, CaCl₂, PVP, pepstatin A, cellulase "Onozuka" RS, and pectolyase Y-23.

    • Incubate until guard cell protoplasts are released.

    • Purify the protoplasts by filtration and centrifugation.

  • Viability Assessment:

    • Assess protoplast viability using methods such as trypan blue exclusion, neutral red uptake, or fluorescein diacetate hydrolysis.

Measurement of Stomatal Aperture

This protocol is a general guide based on common methodologies.[14][15][16][17]

  • Epidermal Strip Preparation:

    • Excise epidermal strips from the abaxial surface of a leaf.

    • Float the strips in a buffer solution (e.g., MES-KCl buffer) under light to induce stomatal opening.

  • Treatment Application:

    • Transfer the epidermal strips to a buffer containing the desired concentration of this compound or control solution.

    • Incubate for a specified period (e.g., 2-3 hours) under controlled conditions (light, temperature).

  • Microscopy and Imaging:

    • Mount the epidermal strips on a microscope slide.

    • Observe under a light microscope and capture images of multiple stomata.

    • For higher resolution, a scanning electron microscope (SEM) can be used on impressions of the leaf surface.[14]

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pore.[14][15][16]

    • Calculate the stomatal aperture as the ratio of width to length or simply the width.

Conclusion

This compound's ability to cause irreversible stomatal opening is a direct result of its potent and sustained activation of the guard cell plasma membrane H+-ATPase. By stabilizing the complex between the phosphorylated H+-ATPase and 14-3-3 proteins, this compound effectively locks the proton pump in an "on" state. This leads to uncontrolled ion influx, a dramatic increase in guard cell turgor, and consequently, wide and persistent stomatal opening. The detailed understanding of this mechanism provides a valuable framework for research into stomatal biology, plant-pathogen interactions, and the development of novel compounds that can modulate plant physiological processes. The experimental protocols and data presented in this guide offer a foundation for further investigation into this fascinating phytotoxin and its cellular target.

References

Fusicoccin: A Versatile Tool for Interrogating Plant Physiology

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fusicoccin (FC), a diterpenoid glucoside phytotoxin produced by the fungus Phomopsis amygdali (formerly Fusicoccum amygdali), has transcended its role as a mere virulence factor to become an indispensable tool in the field of plant physiology.[1][2][3][4][5][6][7] Its remarkable ability to potently and often irreversibly activate the plasma membrane (PM) H+-ATPase has provided researchers with a unique molecular probe to dissect a wide array of fundamental plant processes.[1][2][3][4] This technical guide provides an in-depth overview of the core principles of this compound's action, detailed experimental protocols for its application, and a summary of key quantitative data, serving as a comprehensive resource for scientists employing this powerful molecule in their research.

Mechanism of Action: Stabilizing the 14-3-3 Protein/H+-ATPase Complex

The primary molecular target of this compound is the complex formed between the plasma membrane H+-ATPase and a 14-3-3 regulatory protein.[1][4][8] The C-terminus of the PM H+-ATPase contains an autoinhibitory domain. Phosphorylation of a penultimate threonine residue within this domain creates a binding site for a 14-3-3 protein. The binding of the 14-3-3 protein displaces the autoinhibitory domain, leading to the activation of the proton pump.[9][10][11]

This compound exerts its potent effect by binding to a hydrophobic pocket within the 14-3-3 protein, thereby stabilizing the interaction between the 14-3-3 protein and the H+-ATPase.[8][12] This stabilization locks the H+-ATPase in a constitutively active state, leading to a sustained and often irreversible increase in proton pumping.[1][4][5][12]

Core Physiological Effects

The this compound-induced hyperactivation of the PM H+-ATPase triggers a cascade of downstream physiological events, making it a valuable tool for studying:

  • Cell Expansion and Growth: The increased proton extrusion into the apoplast leads to cell wall acidification, activating cell wall-loosening enzymes like expansins and resulting in cell elongation.[13][14][15]

  • Stomatal Regulation: In guard cells, the activation of the H+-ATPase provides the driving force for K+ ion uptake, leading to increased turgor pressure and stomatal opening.[1][2][4] this compound is a potent inducer of stomatal opening, even in the dark or in the presence of abscisic acid (ABA), a hormone that typically promotes stomatal closure.[16][17][18]

  • Ion and Solute Transport: The hyperpolarization of the plasma membrane potential created by the H+-ATPase provides the electrochemical gradient for the uptake of cations (e.g., K+) and the co-transport of anions, sugars, and amino acids.[1][12]

  • Seed Germination: this compound can break seed dormancy and promote germination, likely through its effects on ion uptake and cell expansion in the embryo.[18]

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data from various studies on the effects of this compound.

ParameterPlant Species/TissueThis compound ConcentrationObserved EffectReference
H+-ATPase Activity
ATP HydrolysisSpinach Leaf Plasma Membrane VesiclesNot specifiedTwofold increase[9][10][11]
H+ PumpingSpinach Leaf Plasma Membrane VesiclesNot specifiedThreefold increase[9][10][11]
Apparent Km for ATPSpinach Leaf Plasma Membrane VesiclesNot specifiedDecrease from 0.22 to 0.10 mM[9][10][11]
VmaxOat Root Plasma Membrane VesiclesNot specifiedIncreased[19]
Stomatal Aperture
Stomatal OpeningCommelina communis Epidermal Strips10 µMStimulation of opening[2]
Inhibition of ABA-induced ClosureVicia faba Epidermal Strips≥ 0.1 µMObvious inhibition[17][18]
Concentration-dependent OpeningArabidopsis thaliana20 µMSelected for maximal opening[20]
Cell Elongation & Proton Extrusion
Maximum GrowthMaize Coleoptile Segments1 µMMaximum elongation over 10 hours[13][14][15]
Proton ExtrusionMaize Coleoptile Segments1 µMFourfold greater than optimal IAA[13][14]
Seed Germination
Dormant Wheat Seed GerminationTriticum durum1 µMInduction of germination[18]
Light-requiring Lettuce Seed GerminationLactuca sativa1.5 µMMore active than gibberellic acid and benzyladenine[18]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments.

Protocol 1: Isolation of Plant Plasma Membrane Vesicles

This protocol is a generalized procedure based on aqueous two-phase partitioning, a common method for obtaining highly enriched plasma membrane fractions.[3][19][21]

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Homogenization buffer (e.g., 0.25 M sucrose, 50 mM HEPES-KOH pH 7.5, 5 mM EDTA, 5 mM DTT, 1 mM PMSF)

  • Phase mixture: 6.2% (w/w) Dextran T500, 6.2% (w/w) Polyethylene glycol 3350, 0.25 M sucrose, 5 mM potassium phosphate pH 7.8

  • Resuspension buffer (e.g., 10 mM HEPES-KOH pH 7.0, 0.25 M sucrose)

  • Centrifuge and ultracentrifuge

Procedure:

  • Homogenization: Harvest and wash plant tissue. Homogenize in ice-cold homogenization buffer using a blender or mortar and pestle.

  • Filtration and Differential Centrifugation: Filter the homogenate through layers of cheesecloth or Miracloth. Centrifuge the filtrate at a low speed (e.g., 10,000 x g for 15 min) to pellet chloroplasts, mitochondria, and nuclei.

  • Microsomal Fraction Collection: Centrifuge the supernatant at a high speed (e.g., 100,000 x g for 30 min) to pellet the microsomal fraction.

  • Phase Partitioning: Resuspend the microsomal pellet in the phase mixture. Mix thoroughly by inverting the tube multiple times.

  • Phase Separation: Centrifuge at a low speed (e.g., 1,500 x g for 5 min) to separate the phases. The upper phase will be enriched in plasma membrane vesicles.

  • Washing and Collection: Carefully collect the upper phase. Wash the upper phase with a fresh lower phase to increase purity. Collect the final upper phase and dilute it with resuspension buffer.

  • Final Pelleting: Centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet the purified plasma membrane vesicles. Resuspend the pellet in a small volume of resuspension buffer.

Protocol 2: Measurement of this compound-Induced H+ Pumping

This protocol utilizes a pH-sensitive fluorescent probe, such as acridine orange or quinacrine, to measure the formation of a pH gradient across the vesicle membrane.[16]

Materials:

  • Purified plasma membrane vesicles (from Protocol 1)

  • Assay buffer (e.g., 10 mM HEPES-KOH pH 6.5, 0.25 M sucrose, 50 mM KCl)

  • ATP solution (e.g., 50 mM Tris-ATP)

  • This compound stock solution (in ethanol or DMSO)

  • pH-sensitive fluorescent probe (e.g., acridine orange)

  • Spectrofluorometer

Procedure:

  • Reaction Setup: In a cuvette, add the assay buffer and the plasma membrane vesicles. Add the fluorescent probe to a final concentration of 5-10 µM.

  • Baseline Measurement: Record the baseline fluorescence for a few minutes.

  • This compound Treatment: Add this compound to the desired final concentration (e.g., 1-10 µM) and incubate for a few minutes.

  • Initiate Pumping: Initiate proton pumping by adding ATP to a final concentration of 1-3 mM.

  • Fluorescence Quenching: Monitor the decrease in fluorescence over time. The quenching of fluorescence is proportional to the accumulation of protons inside the vesicles.

  • Dissipation of Gradient: At the end of the experiment, add a protonophore (e.g., FCCP or gramicidin) to dissipate the pH gradient and confirm that the fluorescence quenching was due to H+ transport.

  • Data Analysis: Calculate the initial rate of fluorescence quenching as a measure of H+ pumping activity.

Protocol 3: Assay of Plasma Membrane H+-ATPase Activity

This protocol measures the rate of ATP hydrolysis by the H+-ATPase by quantifying the release of inorganic phosphate (Pi).

Materials:

  • Purified plasma membrane vesicles (from Protocol 1)

  • Assay buffer (e.g., 30 mM HEPES-KOH pH 6.5, 5 mM MgSO4, 50 mM KCl, 1 mM sodium azide, 0.1 mM sodium molybdate)

  • ATP solution (e.g., 50 mM Tris-ATP)

  • This compound stock solution

  • Phosphate determination reagent (e.g., Malachite green-based reagent)

  • Spectrophotometer

Procedure:

  • Reaction Setup: Prepare reaction tubes containing the assay buffer and plasma membrane vesicles.

  • Pre-incubation with this compound: Add this compound to the desired final concentration and pre-incubate for 5-10 minutes at the desired temperature (e.g., 30°C).

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 3-5 mM.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at the desired temperature.

  • Stop Reaction: Stop the reaction by adding a stopping reagent (e.g., SDS or perchloric acid).

  • Phosphate Determination: Add the phosphate determination reagent and incubate for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 660 nm for malachite green).

  • Data Analysis: Calculate the amount of Pi released using a standard curve and express the H+-ATPase activity as µmol Pi mg-1 protein min-1.

Mandatory Visualizations

Signaling Pathway of this compound Action

Fusicoccin_Signaling_Pathway cluster_cytosol Cytosol H_ATPase_inactive H+-ATPase (Inactive) (Autoinhibitory domain bound) H_ATPase_active H+-ATPase (Active) H_ATPase_inactive->H_ATPase_active activation H_out H+ Extrusion H_ATPase_active->H_out pumps H+ protein_1433 14-3-3 Protein protein_1433->H_ATPase_inactive binds protein_1433_bound 14-3-3 Protein This compound This compound This compound->protein_1433_bound stabilizes complex Phosphorylation Phosphorylation (of penultimate Thr) Phosphorylation->H_ATPase_inactive enables binding

Caption: this compound stabilizes the 14-3-3 protein/H+-ATPase complex, leading to sustained proton pumping.

Experimental Workflow for Measuring H+-ATPase Activity

Experimental_Workflow Plant_Tissue 1. Plant Tissue (e.g., leaves, roots) Homogenization 2. Homogenization Plant_Tissue->Homogenization Centrifugation1 3. Differential Centrifugation Homogenization->Centrifugation1 Microsomal_Fraction 4. Microsomal Fraction Centrifugation1->Microsomal_Fraction Phase_Partitioning 5. Aqueous Two-Phase Partitioning Microsomal_Fraction->Phase_Partitioning PM_Vesicles 6. Purified Plasma Membrane Vesicles Phase_Partitioning->PM_Vesicles Assay_Setup 7. Assay Setup (Buffer, Vesicles, +/- this compound) PM_Vesicles->Assay_Setup Initiate_Reaction 8. Initiate with ATP Assay_Setup->Initiate_Reaction Incubation 9. Incubation Initiate_Reaction->Incubation Stop_Reaction 10. Stop Reaction Incubation->Stop_Reaction Pi_Determination 11. Phosphate Determination Stop_Reaction->Pi_Determination Data_Analysis 12. Data Analysis (Calculate Activity) Pi_Determination->Data_Analysis

Caption: Workflow for isolating plasma membrane vesicles and measuring H+-ATPase activity.

Conclusion

This compound remains an invaluable and powerful tool for plant physiologists. Its well-defined mechanism of action, centered on the stabilization of the 14-3-3 protein and H+-ATPase complex, provides a direct and potent means to manipulate a central hub of plant cellular activity. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to effectively utilize this compound to explore the intricate workings of plant growth, transport, and signaling. As research continues to unravel the complexities of plant cellular regulation, the utility of this compound as a precise and reliable molecular probe is certain to endure.

References

The Biological Activity of Fusicoccin Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusicoccin (FC), a diterpenoid glycoside produced by the fungus Phomopsis amygdali, has long been recognized as a potent phytotoxin responsible for the wilting of plants.[1] Its unique mode of action, which involves the stabilization of protein-protein interactions (PPIs), has garnered significant interest beyond plant pathology, positioning this compound and its derivatives as valuable tools in cell biology and as potential therapeutic agents for human diseases, including cancer.[2] This technical guide provides an in-depth overview of the biological activity of this compound diterpenoids, with a focus on their mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action: A Molecular Glue for 14-3-3 Proteins

The primary molecular mechanism of this compound revolves around its ability to act as a "molecular glue," stabilizing the interaction between 14-3-3 proteins and their phosphorylated client proteins.[3][4] 14-3-3 proteins are a family of highly conserved regulatory proteins found in all eukaryotic organisms, where they play crucial roles in a vast array of cellular processes by binding to phosphorylated serine or threonine residues on their target proteins.[5][6]

In plants, the most well-characterized target of this this compound-mediated stabilization is the plasma membrane H⁺-ATPase.[1][7] The C-terminus of the H⁺-ATPase contains a regulatory domain that, when phosphorylated, creates a binding site for 14-3-3 proteins. The binding of a 14-3-3 protein activates the H⁺-ATPase. This compound binds to a hydrophobic cavity formed at the interface of the 14-3-3 protein and the C-terminal phosphopeptide of the H⁺-ATPase, effectively locking the two proteins together in an active conformation.[3][4] This leads to sustained activation of the proton pump, resulting in hyperpolarization of the plasma membrane, acidification of the apoplast, and ultimately, the characteristic stomatal opening and cell enlargement.[1][7][8]

This unique mode of action is not limited to plant proteins. This compound and its analogs have been shown to stabilize the interactions of mammalian 14-3-3 proteins with various client proteins, thereby modulating their activity and influencing cellular pathways involved in apoptosis, cell cycle control, and neurobiology.[9][6][10] This has opened up avenues for the development of this compound-based compounds as novel therapeutics.

Quantitative Data on this compound-Mediated Interactions

The interaction between this compound, 14-3-3 proteins, and their client phosphopeptides has been quantified using various biophysical techniques. The following tables summarize key quantitative data from fluorescence polarization (FP), isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) experiments.

Table 1: Dissociation Constants (Kd) and EC50 Values for this compound A (FC-A) in 14-3-3 Protein Interactions

14-3-3 IsoformPhospholigandTechniqueParameterValue (µM)Reference
14-3-3σERα-ctpITCKd (binary)0.75 ± 0.14[9]
14-3-3σERα-ctpITCKd (ternary with FC-A)0.02 ± 0.05[9]
14-3-3σERα-ctpFPApparent Kd (binary)3.61 ± 0.41[9]
14-3-3σERα-ctpFPApparent Kd (ternary with FC-A)0.05 ± 0.02[9]
14-3-3σTask3-ctpFPApparent Kd (binary)3.15 ± 1.12[9]
14-3-3σTask3-ctpFPApparent Kd (ternary with FC-A)0.10 ± 0.05[9]
14-3-3σERα-ctpFPEC50 (FC-A)3.16 ± 1.03[9]
14-3-3σGpIBα-ctpFPEC50 (FC-A)4.2 ± 1.1[11]
14-3-3βERα-ctpFPEC50 (FC-A)3.6 ± 1.1[11]
14-3-3εERα-ctpFPEC50 (FC-A)3.9 ± 1.1[11]
14-3-3ζERα-ctpFPEC50 (FC-A)3.8 ± 1.1[11]
14-3-3τERα-ctpFPEC50 (FC-A)3.5 ± 1.1[11]

Table 2: Structure-Activity Relationship of this compound Derivatives

CompoundModificationTarget InteractionActivityReference
This compound J (FC-J)Structurally similar to FC-APlant H⁺-ATPase/14-3-3Similar growth-promotion activity to FC-A[12]
This compound H (FC-H)More hydrophilic than FC-APlant H⁺-ATPase/14-3-3No effect on plant growth[12]
6'-amino benzyl 21bAmino group at 6'-position of glucoside14-3-3/phosphopeptideHigher antiproliferative activity than other FC agents[13]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Plants

The following diagram illustrates the core signaling pathway of this compound in a plant cell, leading to the activation of the plasma membrane H⁺-ATPase.

Fusicoccin_Signaling cluster_cytoplasm Cytoplasm H_ATPase H⁺-ATPase (Inactive) p_C_terminus Phosphorylated C-terminus H_ATPase->p_C_terminus Phosphorylation H_ATPase_active H⁺-ATPase (Active) H_ATPase_active->H_ATPase FC This compound ternary_complex FC-14-3-3-H⁺-ATPase Complex FC->ternary_complex protein_1433 14-3-3 Protein p_C_terminus->ternary_complex protein_1433->ternary_complex ternary_complex->H_ATPase_active Stabilizes Active State

Caption: this compound-mediated stabilization of the 14-3-3/H⁺-ATPase complex.

Experimental Workflow: Fluorescence Polarization Assay

The following diagram outlines a typical workflow for a fluorescence polarization assay to quantify the stabilization of a 14-3-3 protein-protein interaction by this compound.

FP_Workflow start Start prepare_reagents Prepare Reagents: - 14-3-3 Protein - Fluorescently-labeled phosphopeptide - this compound stock solution - Assay buffer start->prepare_reagents plate_setup Plate Setup (384-well): - Add 14-3-3 protein - Add labeled phosphopeptide prepare_reagents->plate_setup add_fc Add serial dilutions of this compound plate_setup->add_fc incubate Incubate at room temperature add_fc->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp data_analysis Data Analysis: - Plot FP vs. [this compound] - Fit to sigmoidal dose-response curve - Determine EC50 measure_fp->data_analysis end End data_analysis->end

Caption: Workflow for a Fluorescence Polarization (FP) assay.

Experimental Protocols

Fluorescence Polarization (FP) Assay for 14-3-3 PPI Stabilization

This protocol is adapted from studies quantifying the effect of this compound on 14-3-3 protein-protein interactions.[9][11][14][15][16]

a. Reagents and Materials:

  • Purified 14-3-3 protein isoform of interest.

  • Fluorescently labeled (e.g., FITC or FAM) synthetic phosphopeptide corresponding to the C-terminus of the client protein.

  • This compound A (or derivative) stock solution in DMSO.

  • Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

  • Black, low-volume 384-well microplates.

  • Fluorescence polarization plate reader.

b. Procedure:

  • Prepare a solution of the 14-3-3 protein and the fluorescently labeled phosphopeptide in the assay buffer. Typical concentrations are in the low nanomolar to low micromolar range, optimized to be near the Kd of the binary interaction.

  • Dispense the 14-3-3/phosphopeptide mixture into the wells of the 384-well plate.

  • Prepare a serial dilution of the this compound compound in the assay buffer.

  • Add the this compound dilutions to the wells. Include control wells with buffer and DMSO only.

  • Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

c. Data Analysis:

  • Subtract the background polarization from the control wells.

  • Plot the change in fluorescence polarization (in millipolarization units, mP) against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal stabilizing effect.

Isothermal Titration Calorimetry (ITC)

This protocol provides a general framework for ITC experiments to determine the thermodynamic parameters of this compound-mediated PPI stabilization.[9][17][18][19]

a. Reagents and Materials:

  • Purified 14-3-3 protein.

  • Synthetic phosphopeptide of the client protein.

  • This compound A.

  • ITC Buffer: A buffer in which all components are stable and soluble (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). The buffer for the protein, peptide, and this compound solutions must be identical to minimize heats of dilution.

  • Isothermal titration calorimeter.

b. Procedure:

  • Prepare the 14-3-3 protein solution in the ITC buffer. A typical concentration is 10-50 µM.

  • Prepare the phosphopeptide and this compound solution in the identical ITC buffer. The peptide concentration should be 10-20 times higher than the 14-3-3 concentration. The this compound concentration should be in excess to ensure saturation.

  • Degas all solutions thoroughly before the experiment.

  • Load the 14-3-3 protein solution into the sample cell of the calorimeter.

  • Load the phosphopeptide/fusicoccin solution into the injection syringe.

  • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical experiment consists of a series of small injections (e.g., 2-10 µL) at regular intervals (e.g., 120-180 seconds).

  • Perform a control experiment by titrating the phosphopeptide/fusicoccin solution into the buffer to determine the heat of dilution.

c. Data Analysis:

  • Integrate the heat pulses from each injection to obtain the heat change per injection.

  • Subtract the heat of dilution from the experimental data.

  • Plot the heat change per mole of injectant against the molar ratio of the reactants.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Plasma Membrane H⁺-ATPase Activity Assay

This protocol is based on methods used to measure the effect of this compound on H⁺-ATPase activity in isolated plasma membrane vesicles.[20][21][22][23][24][25]

a. Reagents and Materials:

  • Isolated plant plasma membrane vesicles.

  • This compound A.

  • Assay Buffer: 30 mM MES-Tris (pH 6.5), 5 mM MgSO₄, 50 mM KCl, 1 mM EGTA.

  • ATP solution (50 mM).

  • Phosphate determination reagent (e.g., Malachite green-based reagent).

  • Spectrophotometer.

b. Procedure:

  • Isolate plasma membrane vesicles from plant material (e.g., radish seedlings, spinach leaves) using established protocols (e.g., two-phase partitioning).

  • Pre-incubate the plasma membrane vesicles with or without this compound (typically 1-10 µM) for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the ATPase reaction by adding the plasma membrane vesicles to the assay buffer pre-warmed to the desired temperature (e.g., 30°C).

  • Start the reaction by adding ATP to a final concentration of 3-5 mM.

  • Incubate the reaction for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., SDS or perchloric acid).

  • Determine the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the Malachite green assay.

  • Measure the absorbance at the appropriate wavelength (e.g., 660 nm).

  • Calculate the specific activity of the H⁺-ATPase as µmol Pi released per mg of protein per hour.

Stomatal Aperture Measurement

This protocol describes a method for measuring changes in stomatal aperture in response to this compound using epidermal peels.[8][19][26][27][28]

a. Reagents and Materials:

  • Plant leaves (e.g., Arabidopsis thaliana, Vicia faba).

  • Opening Buffer: 10 mM MES-KOH (pH 6.15), 50 mM KCl.

  • This compound A stock solution.

  • Microscope slides and coverslips.

  • Light microscope with a calibrated eyepiece or imaging software.

b. Procedure:

  • Excise epidermal peels from the abaxial (lower) surface of the leaves.

  • Float the epidermal peels in the opening buffer in a petri dish and incubate under light for 2-3 hours to induce stomatal opening.

  • Replace the opening buffer with fresh buffer containing the desired concentration of this compound or a control solution (buffer with DMSO).

  • Incubate the peels for a specified time (e.g., 1-2 hours) under the same light conditions.

  • Mount an epidermal peel on a microscope slide with a drop of the incubation solution and cover with a coverslip.

  • Observe the stomata under the microscope and capture images.

  • Measure the width of the stomatal aperture for a significant number of stomata (e.g., 50-100) for each treatment using the calibrated eyepiece or image analysis software.

c. Data Analysis:

  • Calculate the average stomatal aperture and standard error for each treatment.

  • Use statistical tests (e.g., t-test) to determine the significance of the differences between treatments.

Conclusion

This compound diterpenoids represent a fascinating class of natural products with a well-defined and unique mechanism of action. Their ability to stabilize 14-3-3 protein-protein interactions makes them invaluable as chemical probes to study cellular signaling and as a promising scaffold for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted biological activities of these intriguing molecules. Further research into the structure-activity relationships of this compound derivatives will undoubtedly lead to the development of more potent and selective modulators of 14-3-3 PPIs, with significant potential for therapeutic applications.

References

The Fusicoccin Biosynthesis Pathway: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Fusicoccins are a family of diterpenoid glycosides produced by the fungus Phomopsis amygdali. These molecules have garnered significant interest in the scientific community due to their potent biological activities, primarily as stabilizers of 14-3-3 protein interactions, which play crucial roles in regulating various cellular processes. This technical guide provides an in-depth exploration of the fusicoccin biosynthesis pathway, detailing the enzymatic steps, the genetic framework, and the experimental methodologies used to elucidate this complex process. This document is intended for researchers, scientists, and drug development professionals who are interested in understanding and potentially harnessing this natural product biosynthetic pathway for therapeutic applications.

Introduction

This compound A, the most well-characterized member of the this compound family, is a phytotoxin that causes wilting in plants by irreversibly activating the plasma membrane H+-ATPase.[1][2] This mechanism of action is mediated by its ability to stabilize the interaction between the H+-ATPase and 14-3-3 proteins.[3][4] The unique mode of action of fusicoccins has made them invaluable tools for studying 14-3-3 protein function and has sparked interest in their potential as scaffolds for the development of novel therapeutics targeting protein-protein interactions.

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of isoprenoids and involves a series of enzymatic modifications to construct the characteristic 5-8-5 tricyclic diterpene core, followed by glycosylation and other functionalizations. The genes encoding the biosynthetic enzymes are organized in a gene cluster, a common feature in fungal secondary metabolism. This guide will walk through the currently understood pathway, from the initial cyclization reactions to the final tailoring steps.

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be broadly divided into three main stages:

  • Formation of the Diterpene Core: The initial steps involve the construction of the characteristic fusicoccane diterpene skeleton from basic isoprenoid building blocks.

  • Oxygenation and Modification of the Core: A series of oxidation reactions catalyzed by cytochrome P450 monooxygenases adds hydroxyl groups to the diterpene core, which are crucial for its biological activity.

  • Glycosylation and Acylation: The final steps involve the attachment of a glucose moiety and subsequent acylation to produce the final this compound molecule.

The proposed biosynthetic pathway of this compound A is depicted below.

This compound Biosynthesis Pathway cluster_0 Core Diterpene Synthesis cluster_1 Core Modification cluster_2 Final Tailoring Steps DMAPP + 3x IPP DMAPP + 3x IPP GGDP GGDP DMAPP + 3x IPP->GGDP PaFS (Prenyltransferase) Fusicoccadiene Fusicoccadiene GGDP->Fusicoccadiene PaFS (Terpene Cyclase) Fusicocca-2,10(14)-diene-8-beta-ol Fusicocca-2,10(14)-diene-8-beta-ol Fusicoccadiene->Fusicocca-2,10(14)-diene-8-beta-ol P450-2 Fusicocca-2,10(14)-diene-8-beta,16-diol Fusicocca-2,10(14)-diene-8-beta,16-diol Fusicocca-2,10(14)-diene-8-beta-ol->Fusicocca-2,10(14)-diene-8-beta,16-diol P450-1 This compound H This compound H Fusicocca-2,10(14)-diene-8-beta,16-diol->this compound H PAGT (Glycosyltransferase) This compound J This compound J This compound H->this compound J PaPT (Prenyltransferase) Dideacetyl-fusicoccin A Dideacetyl-fusicoccin A This compound J->Dideacetyl-fusicoccin A P450-5 (Hydroxylase) 3'-O-deacetyl-fusicoccin A 3'-O-deacetyl-fusicoccin A Dideacetyl-fusicoccin A->3'-O-deacetyl-fusicoccin A PaAT-2 (Acetyltransferase) This compound A This compound A 3'-O-deacetyl-fusicoccin A->this compound A Unknown Acetyltransferase

Caption: Proposed biosynthetic pathway of this compound A in Phomopsis amygdali.

Formation of the Fusicoccane Diterpene Core

The biosynthesis of this compound begins with the universal C5 isoprene units, dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP).[3][5] The key enzyme in the initial steps is the Phomopsis amygdalifusicoccadiene synthase (PaFS) . This remarkable enzyme is a bifunctional chimera, possessing both a C-terminal prenyltransferase domain and an N-terminal terpene cyclase domain .[2][5]

The prenyltransferase domain of PaFS catalyzes the sequential condensation of one molecule of DMAPP with three molecules of IPP to form the C20 precursor, geranylgeranyl diphosphate (GGDP) .[5][6] The GGDP is then channeled to the terpene cyclase domain, which catalyzes a complex cyclization cascade to form the tricyclic diterpene hydrocarbon, (+)-fusicocca-2,10(14)-diene , the core of all fusicoccins.[2][5]

Oxygenation and Modification of the Core

Following the formation of the fusicoccadiene core, a series of cytochrome P450 monooxygenases introduce hydroxyl groups at specific positions. These modifications are critical for the biological activity of the final molecule.

  • PaP450-2 (Orf5): This enzyme catalyzes the hydroxylation of fusicocca-2,10(14)-diene at the C-8 position to yield fusicocca-2,10(14)-diene-8β-ol.[7][8]

  • PaP450-1 (Orf3): Subsequently, PaP450-1 hydroxylates the C-16 methyl group to form fusicocca-2,10(14)-diene-8β,16-diol.[8]

Glycosylation and Acylation

The final stages of this compound biosynthesis involve the attachment of a glucose moiety and subsequent acylation events.

  • PAGT (O-glycosyltransferase): This enzyme attaches a glucose molecule to the hydroxyl group at C-9 of the fusicoccane core, forming this compound H aglycone, which is then glycosylated to this compound H.[7]

  • PaPT (O-glucose prenyltransferase): this compound P is converted to this compound J via prenylation by this enzyme.[7]

  • PaP450-5 (Hydroxylase): This cytochrome P450 enzyme hydroxylates C-19 to yield dideacetyl-fusicoccin A.[7]

  • PaAT-2 (O-acetyltransferase): This enzyme acetylates the hydroxyl group at the 3'-position of the glucose moiety to produce 3'-O-deacetyl-fusicoccin A.[7]

  • Unknown Acetyltransferase: The final acetylation step to produce this compound A is catalyzed by an yet to be identified acetyltransferase.

The this compound Biosynthetic Gene Cluster

The genes encoding the enzymes for this compound biosynthesis are clustered together in the genome of Phomopsis amygdali. This gene cluster organization facilitates the coordinated regulation of the entire pathway. Genome walking experiments have been instrumental in identifying the genes flanking the PaFS gene, revealing the presence of genes encoding cytochrome P450s, glycosyltransferases, and other modifying enzymes.[2][5]

Quantitative Data

The following table summarizes the available kinetic parameters for some of the enzymes in the this compound biosynthetic pathway.

EnzymeSubstrateKm (µM)kcat (s-1)Reference
PaFS (cyclase)GGDP--[5]
PaPTFC P0.49 ± 0.03755.3 ± 3.3 x 10-3[9]
PaPTDMAPP8.3 ± 0.6355.3 ± 3.3 x 10-3[9]

Note: Comprehensive kinetic data for all enzymes in the pathway is not yet available in the literature.

Experimental Protocols

This section provides an overview of the key experimental protocols used to study the this compound biosynthesis pathway.

Heterologous Expression of Fusicoccadiene Synthase (PaFS) in E. coli

The heterologous expression of PaFS in Escherichia coli has been a cornerstone for characterizing its function.[2][5] A typical protocol is as follows:

Heterologous Expression Workflow cluster_0 Plasmid Construction cluster_1 Transformation and Expression cluster_2 Purification and Analysis PaFS cDNA PaFS cDNA Ligation Ligation PaFS cDNA->Ligation Expression Vector (pGEX) Expression Vector (pGEX) Expression Vector (pGEX)->Ligation Recombinant Plasmid Recombinant Plasmid Ligation->Recombinant Plasmid Transformation Transformation Recombinant Plasmid->Transformation E. coli (BL21) E. coli (BL21) E. coli (BL21)->Transformation Culture Growth Culture Growth Transformation->Culture Growth IPTG Induction IPTG Induction Culture Growth->IPTG Induction Protein Expression Protein Expression IPTG Induction->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis GST Affinity Chromatography GST Affinity Chromatography Cell Lysis->GST Affinity Chromatography Purified PaFS Purified PaFS GST Affinity Chromatography->Purified PaFS SDS-PAGE SDS-PAGE Purified PaFS->SDS-PAGE Gene Knockout Workflow Target Gene Target Gene Knockout Cassette Construction Knockout Cassette Construction Target Gene->Knockout Cassette Construction Agrobacterium Transformation Agrobacterium Transformation Knockout Cassette Construction->Agrobacterium Transformation Fungal Transformation Fungal Transformation Agrobacterium Transformation->Fungal Transformation Selection of Transformants Selection of Transformants Fungal Transformation->Selection of Transformants Molecular Verification Molecular Verification Selection of Transformants->Molecular Verification Phenotypic Analysis Phenotypic Analysis Molecular Verification->Phenotypic Analysis

References

Methodological & Application

Preparing Fusicoccin Stock Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusicoccin is a diterpenoid glucoside phytotoxin produced by the fungus Phomopsis amygdali. It is a valuable tool in plant physiology and is gaining interest in drug development due to its specific mechanism of action. This compound exerts its biological effects by stabilizing the interaction between 14-3-3 proteins and their target proteins, most notably the plasma membrane H⁺-ATPase in plants.[1][2][3] This stabilization leads to the persistent activation of the H⁺-ATPase, resulting in various physiological responses, including stomatal opening, cell elongation, and ion transport modulation.[1][4] In animal cells, this compound has been shown to modulate the interaction of 14-3-3 proteins with various signaling partners, making it a subject of investigation for therapeutic applications, including in oncology and neurology.[5][6]

This document provides detailed application notes and protocols for the preparation of this compound stock solutions for experimental use, ensuring reproducibility and accuracy in research settings.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 680.8 g/mol [5][6]
Appearance White solid / Film[6]
Purity ≥90%[6]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO ≥ 20 mg/mL-[7]
Ethanol (100%) 10 mg/mL-
Water Poorly solubleCan be brought into aqueous solution by first dissolving in a small amount of alcohol.
Methanol SolubleUsed for extraction and purification.[8]

Table 3: Storage and Stability of this compound

FormStorage TemperatureStabilityReference
Solid -20°C≥ 4 years[6]
Stock Solution in DMSO -20°CUp to 1 month[5]
Stock Solution in DMSO -80°CUp to 6 months[5]

Table 4: Example Experimental Concentrations of this compound

ApplicationOrganism/Cell TypeWorking ConcentrationReference
Plant Growth Enhancement Arabidopsis thaliana0.3 - 30 µM[9]
Mitigation of Salt Stress Onion (Allium cepa L.)3 µM[10]
Induction of Wilting Tomato Plants0.1 - 0.2 µg/mL[5][6]
Maize Coleoptile Elongation Zea mays L.10⁻⁹ - 10⁻⁵ M[11][12]
Inhibition of Glioma Cell Growth (IC₅₀) Human U373-MG cells92 µM[8]
Inhibition of Glioma Cell Growth (IC₅₀) Human Hs683 cells83 µM[8]
Stimulation of Neurite Outgrowth (EC₅₀) Cortical Neurons29 µM[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of solid this compound to room temperature to prevent condensation of moisture.

  • Weighing this compound: Carefully weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.808 mg of this compound. Calculation: Molarity (M) = moles of solute / Liters of solution Grams of solute = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L) Grams of this compound = 0.010 mol/L x 680.8 g/mol x 0.001 L = 0.006808 g = 6.808 mg

  • Dissolving in DMSO: Add the weighed this compound to a sterile vial. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO. For 6.808 mg of this compound, add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming to 37°C and sonication in an ultrasonic bath can aid dissolution.[5]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of a Working Solution for Plant Physiology Experiments

This protocol outlines the preparation of a working solution from the DMSO stock for treating plants, using a final concentration of 30 µM as an example for Arabidopsis treatment.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile deionized water or appropriate buffer

  • Ethanol (optional, as a co-solvent)

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration and volume. To prepare 10 mL of a 30 µM working solution: Use the formula: C₁V₁ = C₂V₂ (10,000 µM)(V₁) = (30 µM)(10,000 µL) V₁ = 30 µL

  • Prepare Working Solution: In a sterile tube, add 9.97 mL of sterile deionized water or your experimental buffer. Add 30 µL of the 10 mM this compound stock solution.

  • Mixing: Vortex the working solution gently to ensure it is thoroughly mixed. Some protocols may include a small percentage of a co-solvent like ethanol (e.g., 0.1%) in the final working solution to aid solubility and plant uptake.[9]

  • Application: The working solution is now ready for application to plants (e.g., by spraying or adding to the growth medium).[9]

Protocol 3: Preparation of a Working Solution for Cell Culture Experiments

This protocol details the preparation of a working solution for treating mammalian cells in culture, ensuring the final DMSO concentration remains non-toxic (typically ≤ 0.1%).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation and ensure accurate dilution, it is recommended to perform a serial dilution. For a final concentration of 100 µM:

    • Intermediate Dilution (e.g., to 1 mM): Dilute the 10 mM stock 1:10 in sterile cell culture medium. Add 10 µL of the 10 mM stock to 90 µL of medium.

    • Final Dilution: Dilute the 1 mM intermediate solution 1:10 in the final volume of cell culture medium to be used in your experiment. For example, to prepare 1 mL of medium with 100 µM this compound, add 100 µL of the 1 mM intermediate dilution to 900 µL of medium.

  • Final DMSO Concentration: This two-step dilution results in a final DMSO concentration of 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Application: Add the this compound-containing medium to your cells.

Visualizations

This compound Stock Solution Preparation Workflow

G Workflow for this compound Stock and Working Solution Preparation A Weigh Solid this compound B Dissolve in Anhydrous DMSO A->B Add calculated volume C Vortex/Sonicate to Homogenize B->C D 10 mM Stock Solution C->D E Aliquot for Single Use D->E F Store at -20°C or -80°C E->F G Thaw Single Aliquot F->G For Experiment H Dilute in Aqueous Buffer/Medium G->H I Working Solution H->I

Caption: Workflow for the preparation of this compound stock and working solutions.

This compound Signaling Pathway

G Mechanism of this compound Action cluster_membrane Plasma Membrane ATPase H⁺-ATPase (Inactive) C_terminus Autoinhibitory C-terminus ATPase->C_terminus Phosphorylation Phosphorylation of Threonine Protein_Kinase Protein Kinase Protein_Kinase->ATPase ATP p_ATPase Phosphorylated H⁺-ATPase Phosphorylation->p_ATPase Creates binding site p_C_terminus Phosphorylated C-terminus p_ATPase->p_C_terminus Complex H⁺-ATPase / 14-3-3 Complex (Active) p_ATPase->Complex Protein_1433 14-3-3 Protein Protein_1433->Complex Stable_Complex Stabilized Complex (Permanently Active) Complex->Stable_Complex This compound This compound This compound->Stable_Complex 'Glues' complex Proton_Extrusion H⁺ Extrusion Stable_Complex->Proton_Extrusion Activation Downstream Downstream Physiological Effects Proton_Extrusion->Downstream

Caption: this compound stabilizes the complex of phosphorylated H⁺-ATPase and 14-3-3 protein.

References

Fusicoccin in Stomatal Opening Assays: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Fusicoccin, a potent fungal toxin, is a widely utilized tool in plant physiology research to induce stomatal opening. Its unique mechanism of action provides a reliable method to study stomatal guard cell function and the associated signaling pathways. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in stomatal opening assays.

Introduction to this compound and its Mechanism of Action

This compound is a diterpenoid glucoside produced by the fungus Phomopsis amygdali (previously Fusicoccum amygdali). It induces irreversible stomatal opening by activating the plasma membrane H+-ATPase in guard cells.[1][2] This activation is mediated by the stabilization of the complex between the H+-ATPase and 14-3-3 proteins, which are regulatory proteins.[2] The activated H+-ATPase pumps protons out of the guard cells, leading to hyperpolarization of the plasma membrane. This hyperpolarization drives the influx of potassium ions (K+) through voltage-gated K+ channels. The accumulation of K+ and other solutes within the guard cells increases their turgor pressure, causing the stomata to open.[3][4][5]

Application Notes

This compound is a valuable tool for:

  • Investigating the fundamental mechanisms of stomatal opening: By bypassing upstream signaling events, this compound allows for the direct study of the ion transport processes that lead to stomatal opening.[5]

  • Screening for compounds that modulate stomatal function: this compound can be used as a positive control to identify potential inhibitors or enhancers of stomatal opening.

  • Studying the interaction between different signaling pathways: Researchers can use this compound to investigate how other signaling molecules, such as abscisic acid (ABA), interact with the core machinery of stomatal opening.[1][3] For instance, this compound can overcome the inhibitory effects of ABA on stomatal opening.[3]

Quantitative Data Summary

The optimal concentration of this compound can vary depending on the plant species and experimental conditions. The following table summarizes this compound concentrations used in various studies and their observed effects on stomatal aperture.

Plant SpeciesThis compound ConcentrationIncubation TimeIncubation BufferStomatal Aperture (μm)Reference
Vicia faba0.1 µM3 hMES/KCl bufferSignificant inhibition of ABA-induced closure[1]
Commelina communis0.1 µMNot specified1 mM KCl~12 µm (in light)[6][7][8]
Commelina communis10 µM1 min - 2 hPotassium-free mediumWide opening[4][9]
Arabidopsis thaliana10 µM2 hNot specifiedSignificant increase[10]
Vicia faba1 µM, 10 µMNot specifiedNot specifiedStimulates outward current in guard cell protoplasts[6][7][8]
Not specified20 µMNot specifiedNot specifiedConcentration selected for further experiments[11]

Experimental Protocols

Protocol 1: Stomatal Opening Assay in Epidermal Peels

This protocol is adapted from studies on Commelina communis and Vicia faba.

Materials:

  • Fully expanded leaves from well-watered plants (e.g., Commelina communis, Vicia faba, or Arabidopsis thaliana)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Incubation Buffer: 10 mM MES-KOH (pH 6.15), 50 mM KCl

  • Microscope slides and coverslips

  • Microscope with a calibrated eyepiece or imaging software

  • Forceps

Procedure:

  • Epidermal Peel Preparation: Carefully peel the abaxial (lower) epidermis from a leaf. This can be done by making a small tear in the leaf and then using forceps to gently pull away a thin, transparent layer of the epidermis.

  • Pre-incubation (Optional): Float the epidermal peels on the incubation buffer in a petri dish for a period (e.g., 1-2 hours) in the light to allow the stomata to open initially and equilibrate.

  • This compound Treatment: Prepare the treatment solutions by diluting the this compound stock solution into the incubation buffer to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). A control solution containing the same concentration of DMSO without this compound should also be prepared.

  • Incubation: Transfer the epidermal peels to the this compound-containing solutions or the control solution. Incubate for a specific duration (e.g., 2-3 hours) under constant light and temperature.

  • Microscopy: Mount an epidermal peel on a microscope slide with a drop of the incubation solution and a coverslip.

  • Stomatal Aperture Measurement: Observe the stomata under the microscope. Measure the width of the stomatal pore for a significant number of stomata (e.g., 30-50) for each treatment.

  • Data Analysis: Calculate the average stomatal aperture for each treatment and compare the results.

Protocol 2: Reversal of ABA-Induced Stomatal Closure

This protocol is designed to test the ability of this compound to overcome the effects of the plant stress hormone, abscisic acid (ABA).

Materials:

  • Same as Protocol 1

  • Abscisic acid (ABA) stock solution (e.g., 10 mM in ethanol)

Procedure:

  • Epidermal Peel Preparation: Prepare epidermal peels as described in Protocol 1.

  • ABA-induced Closure: Incubate the epidermal peels in the incubation buffer containing a concentration of ABA known to induce stomatal closure (e.g., 10 µM) for a sufficient time (e.g., 2-3 hours) until the stomata are closed.

  • This compound Treatment: Transfer the ABA-treated epidermal peels to a fresh incubation buffer containing both ABA (at the same concentration) and the desired concentration of this compound (e.g., 0.1 µM or higher).[1]

  • Incubation: Incubate for an additional period (e.g., 2-3 hours).

  • Microscopy and Measurement: Measure the stomatal apertures as described in Protocol 1.

  • Data Analysis: Compare the stomatal apertures of peels treated with ABA alone versus those treated with both ABA and this compound.

Visualizations

This compound-Induced Stomatal Opening Signaling Pathway

Fusicoccin_Signaling_Pathway FC This compound (FC) Receptor FC Receptor Complex (14-3-3 protein & H+-ATPase) FC->Receptor binds and stabilizes H_ATPase Plasma Membrane H+-ATPase (activated) Receptor->H_ATPase activates H_out H+ Efflux H_ATPase->H_out Membrane_Hyperpolarization Membrane Hyperpolarization H_out->Membrane_Hyperpolarization leads to K_channel Inward K+ Channels (activated) Membrane_Hyperpolarization->K_channel activates K_in K+ Influx Turgor Increased Guard Cell Turgor K_in->Turgor contributes to K_channel->K_in Stomatal_Opening Stomatal Opening Turgor->Stomatal_Opening results in Stomatal_Opening_Assay_Workflow Start Start: Select well-watered plants Peel Prepare Abaxial Epidermal Peels Start->Peel Pre_incubation Pre-incubate in Buffer (optional) Peel->Pre_incubation Treatment Incubate with this compound (and/or other compounds) Pre_incubation->Treatment Control Incubate with Control Solution (DMSO) Pre_incubation->Control Microscopy Mount on Slide and Observe under Microscope Treatment->Microscopy Control->Microscopy Measurement Measure Stomatal Aperture Width Microscopy->Measurement Analysis Analyze and Compare Data Measurement->Analysis End End Analysis->End

References

Application Notes and Protocols for Fusicoccin Treatment in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusicoccin (FC) is a diterpenoid glucoside phytotoxin produced by the fungus Phomopsis amygdali. It is a valuable tool in plant biology for its potent and specific mode of action. This compound acts by stabilizing the interaction between the plasma membrane H+-ATPase and 14-3-3 proteins[1][2][3][4]. This stabilization leads to the irreversible activation of the proton pump, resulting in hyperpolarization of the plasma membrane, increased ion uptake, and stomatal opening[1][5]. These characteristics make this compound a powerful modulator of plant growth and physiology.

These application notes provide detailed protocols for the treatment of Arabidopsis thaliana with this compound to study its effects on plant growth and stomatal function.

Data Presentation

Table 1: Effective Concentrations of this compound-A (FC-A) for Various Applications in Arabidopsis thaliana
ApplicationConcentration RangeTreatment DurationObserved EffectReference
Plant Growth Enhancement0.3–30 µMDaily spraying for 14 days~30% increase in aboveground fresh and dry weight[1][6]
Stomatal Opening Assay10 µM2.5 - 6 hoursSignificant increase in stomatal aperture[1][7]
Proton Extrusion & Leaf Disc Enlargement10 µMNot specifiedStimulation of proton extrusion and leaf disc enlargement[8][9][10]
Seedling Selection5 µM3-5 daysIncreased uptake of toxic cations (e.g., hygromycin, Paraquat)[11][12]
Table 2: Comparison of Different this compound Analogues on Arabidopsis Growth
This compound AnalogueEffect on Plant GrowthRationaleReference
This compound-A (FC-A)Growth enhancementStabilizes PM H+-ATPase and 14-3-3 interaction[1][2][3]
This compound-J (FC-J)Similar growth enhancement to FC-AStructurally similar to FC-A[1][2][3]
This compound-H (FC-H)No effect on plant growthMore hydrophilic, likely affecting its interaction with the target complex[1][2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.

  • Materials:

    • This compound-A (CAS No.: 20108-30-9)

    • Dimethyl sulfoxide (DMSO) or 100% Ethanol

    • Sterile microcentrifuge tubes

    • Pipettes and sterile tips

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 6.8 mg of this compound-A (M.Wt: 680.8 g/mol ) in 1 mL of DMSO or ethanol.

    • Vortex thoroughly to ensure complete dissolution. To aid solubility, the tube can be gently warmed to 37°C and sonicated for a short period[13].

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months[13].

Protocol 2: Long-Term Plant Growth Enhancement Assay

This protocol is designed to assess the effect of this compound on the overall growth of Arabidopsis thaliana.

  • Plant Material and Growth Conditions:

    • Arabidopsis thaliana seeds (e.g., Col-0).

    • Grow plants in soil under standard conditions (e.g., 16 h light/8 h dark cycle, 22°C, 60-70% humidity).

    • Use 10-day-old seedlings for the start of the treatment.

  • Treatment Application:

    • Prepare working solutions of this compound-A at desired concentrations (e.g., 0.3, 3, and 30 µM) by diluting the stock solution in water containing 0.1% Ethanol. Use a 0.1% Ethanol solution as a mock control[1][6].

    • Once daily, spray the rosettes of 10-day-old Arabidopsis plants with the this compound or mock solution. Apply 1 to 3 mL per 12 plants[1][6].

    • Continue the treatment for 14 consecutive days. Ensure plants are well-watered throughout the experiment.

  • Data Collection and Analysis:

    • At 25 days old, harvest the aerial parts of the plants.

    • Measure the fresh weight of the rosettes immediately after harvesting.

    • To determine the dry weight, place the harvested rosettes in a drying oven at 60-70°C for at least 48 hours, or until a constant weight is achieved.

    • Statistically analyze the differences in fresh and dry weight between the control and this compound-treated plants (e.g., using a one-way ANOVA followed by Dunnett's test)[6].

Protocol 3: Stomatal Opening Assay

This assay measures the effect of this compound on stomatal aperture in the leaf epidermis.

  • Plant Material and Preparation:

    • Use well-watered, 4- to 5-week-old Arabidopsis thaliana plants.

    • Excise fully expanded young leaves.

    • To induce stomatal closure, float the leaves with their adaxial (upper) surface facing up on an assay solution (e.g., 5 mM KCl, 50 µM CaCl2, 10 mM MES-Tris, pH 6.15) in the dark for 2 hours[14].

  • This compound Treatment:

    • Prepare a 10 µM this compound working solution in the assay buffer. Use the assay buffer without this compound as a control.

    • After the dark incubation, transfer the leaves to the this compound or control solution.

    • Incubate the leaves under light (e.g., 80 µmol m-2 s-1) for 2 to 2.5 hours to induce opening[14]. Alternatively, for dark-induced opening by this compound, incubate in the dark for up to 6 hours[1].

  • Measurement of Stomatal Aperture:

    • After the incubation period, blend the leaves for a short duration (e.g., 30 seconds) to gently separate the epidermal layers.

    • Collect the abaxial epidermal peels.

    • Immediately observe the epidermal peels under a microscope equipped with a camera and measurement software.

    • Capture images of multiple stomata (at least 30 per treatment condition) and measure the width of the stomatal pore.

    • Statistically compare the stomatal apertures of control and this compound-treated leaves[1].

Visualizations

This compound Signaling Pathway

Fusicoccin_Signaling_Pathway cluster_membrane Plasma Membrane H_ATPase PM H+-ATPase (inactive) H_ATPase_active PM H+-ATPase (active) H_ATPase->H_ATPase_active stabilizes interaction Phosphorylation Phosphorylation of C-terminus H_ATPase->Phosphorylation Proton_Extrusion H+ Extrusion H_ATPase_active->Proton_Extrusion activates Receptor_Complex 14-3-3 Protein Receptor_Complex->H_ATPase binds to Receptor_Complex->H_ATPase_active stabilizes interaction This compound This compound This compound->H_ATPase_active Phosphorylation->Receptor_Complex enables binding Stomatal_Opening Stomatal Opening & Cell Expansion Proton_Extrusion->Stomatal_Opening leads to Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Plant_Growth Grow Arabidopsis seedlings for 10 days Daily_Spray Spray plants daily for 14 days Plant_Growth->Daily_Spray Solution_Prep Prepare this compound (0.3-30 µM) and Mock solutions Solution_Prep->Daily_Spray Harvest Harvest aerial tissue at 25 days old Daily_Spray->Harvest Measure_Fresh Measure fresh weight Harvest->Measure_Fresh Measure_Dry Measure dry weight Harvest->Measure_Dry Data_Analysis Statistical Analysis Measure_Fresh->Data_Analysis Measure_Dry->Data_Analysis

References

Fusicoccin Application for Breaking Seed Dormancy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusicoccin, a diterpenoid glucoside produced by the fungus Fusicoccum amygdali, has emerged as a potent tool for breaking seed dormancy and promoting germination across a variety of plant species. Its unique mechanism of action, which circumvents some of the traditional hormonal and environmental cues, makes it a valuable asset in physiological studies, agricultural applications, and potentially in the development of novel seed treatment technologies. These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, detailed experimental protocols, and quantitative data on its efficacy.

Mechanism of Action

This compound's primary mode of action is the irreversible activation of the plasma membrane (PM) H⁺-ATPase. This activation is mediated by the stabilization of the complex between the H⁺-ATPase and 14-3-3 proteins, which are key regulatory proteins in eukaryotic cells. The constitutive pumping of protons out of the cell leads to a cascade of physiological events that collectively overcome dormancy and promote germination:

  • Apoplastic Acidification: The extrusion of H⁺ ions into the cell wall space (apoplast) lowers the pH.

  • Cell Wall Loosening: The acidic environment activates cell wall-modifying enzymes, such as expansins, which break the hydrogen bonds between cellulose microfibrils and hemicellulose, leading to increased cell wall extensibility.

  • Hyperpolarization of the Plasma Membrane: The outward pumping of positive charge leads to a more negative electrical potential across the plasma membrane.

  • Ion Uptake and Osmotic Potential: The hyperpolarization facilitates the uptake of potassium ions (K⁺) and other solutes into the cell. This increases the intracellular osmotic potential, driving water uptake.

  • Turgor-Driven Cell Expansion: The combination of a loosened cell wall and increased water uptake results in cell expansion and turgor pressure, which are the driving forces for radicle emergence and germination.

Notably, this compound can often counteract the inhibitory effects of abscisic acid (ABA), a key hormone in maintaining seed dormancy, and can substitute for germination cues such as light and gibberellins in certain species[1][2].

Quantitative Data on this compound Efficacy

The optimal concentration of this compound for breaking seed dormancy can vary depending on the plant species, the depth of dormancy, and the presence of other environmental stressors. The following table summarizes effective concentrations and observed effects from various studies.

Plant SpeciesThis compound ConcentrationObserved EffectReference
Wheat (Triticum durum)10⁻⁶ MInduced germination in dormant seeds.[2][3]
Lettuce (Lactuca sativa)1.5 x 10⁻⁶ MMore active than gibberellic acid, benzyladenine, and white light in stimulating germination.[2][3]
Radish (Raphanus sativus)1.5 x 10⁻⁵ MAlmost completely removed the inhibitory effect of abscisic acid on germination.[2][3]
Maize (Zea mays)10⁻⁶ M to 10⁻⁵ MMaximal induction of coleoptile elongation.[4]
Onion (Allium cepa)3 µMMitigated the negative effects of salt stress (0.15 M NaCl) on germination, increasing germination percentage from 26% to 91%.[5]
Phragmites karka5 µMAlleviated salinity and temperature-enforced dormancy.[1]
Kochia scopariaNot specifiedCompletely alleviated the salinity effect on germination at 900 mM NaCl.[1]
Saltgrass (Distichlis spicata)10 µMIncreased germination percentage under saline conditions.[2]

Experimental Protocols

Protocol 1: General Seed Germination Assay with this compound

This protocol provides a general method for assessing the effect of this compound on seed dormancy breaking and germination.

Materials:

  • Seeds of the target species

  • This compound stock solution (e.g., 10 mM in DMSO or ethanol)

  • Sterile distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (e.g., Whatman No. 1)

  • Growth chamber or incubator with controlled temperature and light conditions

  • Forceps

  • Micropipettes

Procedure:

  • Seed Sterilization: Surface sterilize seeds to prevent fungal and bacterial contamination. A common method is to wash seeds in 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 1-2% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water (3-5 times).

  • Preparation of this compound Solutions: Prepare a series of this compound working solutions by diluting the stock solution with sterile distilled water to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM). Include a control solution with the same concentration of the solvent (e.g., DMSO or ethanol) used for the stock solution.

  • Plating: Place two layers of sterile filter paper in each Petri dish. Pipette a sufficient volume (e.g., 5 mL) of the respective this compound working solution or control solution to saturate the filter paper.

  • Sowing: Arrange a known number of seeds (e.g., 50 or 100) evenly on the moistened filter paper in each Petri dish using sterile forceps.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber or incubator set to the optimal temperature and light conditions for the target species. If investigating the interaction with light, wrap a subset of the plates in aluminum foil.

  • Data Collection: Record the number of germinated seeds at regular intervals (e.g., every 24 hours) for a predetermined period (e.g., 7-14 days). A seed is typically considered germinated when the radicle has emerged to a certain length (e.g., ≥ 2 mm).

  • Analysis: Calculate the germination percentage for each treatment. Other parameters such as germination rate (e.g., using Timson's index or mean germination time) and radicle length can also be measured.

Protocol 2: Alleviating Abiotic Stress-Induced Dormancy with this compound

This protocol is designed to investigate the efficacy of this compound in overcoming dormancy induced by abiotic stressors like salinity.

Materials:

  • Same as Protocol 1

  • Sodium chloride (NaCl) or other salts to induce stress

Procedure:

  • Seed Sterilization and Plating: Follow steps 1 and 3 from Protocol 1.

  • Preparation of Stress and this compound Solutions: Prepare solutions containing the desired concentration of the abiotic stressor (e.g., 150 mM NaCl). From this stress solution, prepare a series of working solutions containing different concentrations of this compound. Include control groups: (1) sterile distilled water, (2) stress solution without this compound, and (3) this compound solution without the stressor.

  • Sowing, Incubation, and Data Collection: Follow steps 4, 5, and 6 from Protocol 1.

  • Analysis: Compare the germination percentage and rate under stress conditions with and without this compound to determine its ameliorative effect.

Visualizations

Fusicoccin_Signaling_Pathway FC This compound (FC) Receptor 14-3-3 Protein / H⁺-ATPase Complex FC->Receptor Binds and stabilizes H_extrusion H⁺ Extrusion Receptor->H_extrusion Activates H_ATPase Plasma Membrane H⁺-ATPase H_ATPase->Receptor Protein_1433 14-3-3 Protein Protein_1433->Receptor Apoplast_pH ↓ Apoplast pH H_extrusion->Apoplast_pH Membrane_Hyper Membrane Hyperpolarization H_extrusion->Membrane_Hyper Expansin Expansin Activation Apoplast_pH->Expansin Ion_Uptake K⁺ and Solute Uptake Membrane_Hyper->Ion_Uptake Cell_Wall_Loosening Cell Wall Loosening Expansin->Cell_Wall_Loosening Turgor ↑ Turgor Pressure Cell_Wall_Loosening->Turgor Water_Uptake Water Uptake Ion_Uptake->Water_Uptake Water_Uptake->Turgor Germination Radicle Emergence / Germination Turgor->Germination

Caption: this compound signaling pathway leading to seed germination.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Sterilization 1. Seed Surface Sterilization Solution_Prep 2. Prepare this compound & Control Solutions Seed_Sterilization->Solution_Prep Plate_Prep 3. Prepare Petri Dishes with Filter Paper Solution_Prep->Plate_Prep Sowing 4. Sow Seeds Plate_Prep->Sowing Incubation 5. Incubate under Controlled Conditions Sowing->Incubation Data_Collection 6. Record Germination Daily Incubation->Data_Collection Analysis 7. Calculate Germination Percentage & Rate Data_Collection->Analysis

Caption: General experimental workflow for this compound application.

Concluding Remarks

This compound is a powerful and versatile molecule for overcoming seed dormancy in a research setting. Its ability to directly activate the PM H⁺-ATPase provides a direct route to promoting the biophysical changes required for germination. The protocols and data presented here offer a solid foundation for researchers to design and execute experiments utilizing this compound. Further optimization of concentrations and application methods for specific species and conditions is encouraged to achieve maximal efficacy.

References

Application Notes: The Use of Fusicoccin as an Auxin Mimic in Plant Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusicoccin, a diterpenoid glucoside produced by the fungus Phomopsis amygdali, has emerged as a powerful tool in plant biology, primarily due to its potent ability to mimic the physiological effects of the plant hormone auxin. While its molecular mechanism of action differs from that of auxin, this compound induces a range of similar responses, including cell elongation, stomatal opening, and proton extrusion. This makes it an invaluable experimental compound for dissecting the downstream cellular processes typically associated with auxin signaling, particularly those related to the "acid growth" hypothesis.

These application notes provide a comprehensive overview of the experimental use of this compound, including its mechanism of action, quantitative comparisons with auxin, and detailed protocols for key assays.

Mechanism of Action: Bypassing Auxin Signaling to Activate the Plasma Membrane H+-ATPase

Unlike auxin, which initiates a complex signaling cascade involving TIR1/AFB receptors, this compound acts more directly on a key downstream effector: the plasma membrane (PM) H+-ATPase. The canonical model for this compound action involves its binding to and stabilization of a complex between the C-terminal autoinhibitory domain of the PM H+-ATPase and a 14-3-3 protein. This stabilization effectively locks the H+-ATPase in a constitutively active state, leading to sustained proton pumping into the apoplast.

The resulting acidification of the cell wall activates expansin proteins, which loosen the cell wall structure and allow for turgor-driven cell expansion. This process of acid-induced growth is a central tenet of the auxin-mediated cell elongation theory, and this compound provides a direct means to stimulate this pathway, bypassing the upstream auxin perception and signal transduction events.

Quantitative Comparison of this compound and Auxin Effects

The following tables summarize quantitative data from studies comparing the effects of this compound and the natural auxin, indole-3-acetic acid (IAA), on key physiological responses in maize coleoptiles.

Table 1: Optimal Concentrations and Kinetic Parameters for Cell Elongation and Proton Extrusion

ParameterThis compound (FC)Indole-3-Acetic Acid (IAA)Reference
Optimal Concentration for Growth1 µM10 µM
Maximal Growth Rate (µm s⁻¹ cm⁻¹)~0.19Not specified, but 60-70% lower than FC
Lag Time for GrowthShorter than IAALonger than FC
Rate of Proton Extrusion~9-fold higher than IAA in the initial phaseLower than FC

Table 2: Effects on Plasma Membrane H+-ATPase Activity

ParameterControlThis compound (FC)Reference
ATP Hydrolytic ActivityBaseline~2-fold increase
H+ PumpingBaseline~3-fold increase
Apparent Km for ATP0.22 mM0.10 mM

Experimental Protocols

Protocol 1: Maize Coleoptile Elongation Assay

This protocol details the measurement of cell elongation in maize coleoptile segments in response to this compound or auxin treatment.

Materials:

  • Maize (Zea mays L.) seeds

  • Vermiculite or filter paper

  • Growth chamber or dark incubator (25-28°C)

  • Incubation buffer (e.g., 10 mM KCl, 1 mM MES, pH 6.0)

  • This compound stock solution (e.g., 1 mM in DMSO or ethanol)

  • IAA stock solution (e.g., 10 mM in ethanol)

  • High-resolution digital camera or a custom-built auxanometer

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Germination: Sow maize seeds in moist vermiculite or on filter paper and germinate in the dark at 25-28°C for 4-5 days.

  • Coleoptile Excision: Under dim green light, select straight coleoptiles (approx. 3-4 cm long). Cut 10 mm segments from the region 3-13 mm below the tip.

  • Pre-incubation: Float the segments in the incubation buffer for 1-2 hours to allow them to recover from the cutting stress and to deplete endogenous hormones.

  • Treatment: Transfer the segments to fresh incubation buffer containing the desired concentrations of this compound (e.g., 1 µM) or IAA (e.g., 10 µM). Include a control group with no added growth substance.

  • Measurement:

    • Manual Measurement: At regular time intervals (e.g., every 30 minutes for 4-6 hours), remove the segments and measure their length using a ruler or digital calipers.

    • Automated Measurement: Place the segments in a cuvette with the treatment solution and record their elongation continuously using a high-resolution camera or an auxanometer.

  • Data Analysis: Calculate the change in length over time for each treatment group. The growth rate can be determined from the slope of the linear portion of the growth curve.

Protocol 2: Proton Extrusion Measurement

This protocol describes how to measure the acidification of the incubation medium as an indicator of proton extrusion from plant tissues.

Materials:

  • Plant material (e.g., maize coleoptile segments, leaf discs)

  • Incubation medium (unbuffered, e.g., 1 mM KCl)

  • This compound and IAA stock solutions

  • pH meter with a microelectrode

  • Stir plate and small stir bar

Procedure:

  • Tissue Preparation: Prepare plant tissue as described in Protocol 1.

  • Pre-incubation: Incubate the tissue in the unbuffered medium for 1-2 hours.

  • Treatment: Transfer a known amount of tissue to a small beaker containing a defined volume of fresh, unbuffered incubation medium. Place the beaker on a stir plate with a small stir bar to ensure gentle mixing.

  • pH Measurement: Place the pH microelectrode in the medium and allow the pH to stabilize.

  • Initiate Treatment: Add this compound or IAA to the medium to achieve the desired final concentration.

  • Record pH Changes: Record the pH of the medium at regular intervals (e.g., every 5 minutes) for the duration of the experiment.

  • Data Analysis: Plot the change in pH over time. The rate of proton extrusion can be calculated from the rate of pH change, the volume of the medium, and the amount of tissue.

Protocol 3: Stomatal Aperture Bioassay

This protocol outlines the measurement of stomatal aperture in epidermal peels in response to this compound.

Materials:

  • Leaves from a suitable plant species (e.g., Commelina communis or Vicia faba)

  • Microscope slides and coverslips

  • Microscope with a calibrated eyepiece or a digital camera

  • Incubation buffer (e.g., 10 mM MES, 50 mM KCl, pH 6.15)

  • This compound stock solution

Procedure:

  • Epidermal Peels: Carefully peel a section of the abaxial (lower) epidermis from a fully expanded leaf.

  • Incubation: Float the epidermal peels in the incubation buffer in a petri dish.

  • Treatment: Add this compound to the incubation buffer to the desired final concentration (e.g., 10 µM). Include a control with no this compound.

  • Incubation Period: Incubate the peels under light for a specific period (e.g., 2-3 hours) to allow the stomata to respond.

  • Microscopy: Mount a peel on a microscope slide in a drop of the incubation medium and cover with a coverslip.

  • Measurement: Observe the stomata under the microscope and measure the width of the stomatal aperture for a representative number of stomata (e.g., 20-30) per treatment.

  • Data Analysis: Calculate the average stomatal aperture for each treatment and compare the results.

Visualizations

The following diagrams illustrate the signaling pathways and a typical experimental workflow.

Fusicoccin_Auxin_Signaling cluster_Auxin Auxin Signaling cluster_this compound This compound Action cluster_Shared_Response Shared Downstream Response Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Degradation ARF ARF Transcription Factors Aux_IAA->ARF Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes H_ATPase_Expression H+-ATPase Expression/Activity Auxin_Responsive_Genes->H_ATPase_Expression H_ATPase_Activation H+-ATPase Activation H_ATPase_Expression->H_ATPase_Activation FC This compound (FC) FC_Receptor 14-3-3 Protein FC->FC_Receptor H_ATPase Plasma Membrane H+-ATPase FC_Receptor->H_ATPase Stabilizes Complex H_ATPase->H_ATPase_Activation Proton_Extrusion Proton Extrusion (H+) H_ATPase_Activation->Proton_Extrusion Apoplast_Acidification Apoplast Acidification Proton_Extrusion->Apoplast_Acidification Expansin_Activation Expansin Activation Apoplast_Acidification->Expansin_Activation Cell_Wall_Loosening Cell Wall Loosening Expansin_Activation->Cell_Wall_Loosening Cell_Elongation Cell Elongation Cell_Wall_Loosening->Cell_Elongation

Caption: Comparative signaling pathways of auxin and this compound.

Experimental_Workflow start Start: Prepare Plant Material (e.g., Maize Coleoptiles) preincubation Pre-incubation in Buffer start->preincubation treatment Treatment Application preincubation->treatment control Control Group (Buffer only) treatment->control fusicoccin_group This compound Group (e.g., 1 µM) treatment->fusicoccin_group auxin_group Auxin Group (e.g., 10 µM) treatment->auxin_group measurement Measurement of Response control->measurement fusicoccin_group->measurement auxin_group->measurement elongation Cell Elongation measurement->elongation proton_extrusion Proton Extrusion measurement->proton_extrusion stomatal_aperture Stomatal Aperture measurement->stomatal_aperture data_analysis Data Analysis and Comparison elongation->data_analysis proton_extrusion->data_analysis stomatal_aperture->data_analysis end End: Interpretation of Results data_analysis->end

Caption: General experimental workflow for studying this compound effects.

Application Notes and Protocols for Fusicoccin Treatment in Maize Coleoptile Elongation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing fusicoccin (FC) in the study of maize (Zea mays) coleoptile elongation. This document includes detailed experimental protocols, a summary of quantitative data, and a visualization of the underlying signaling pathway. This compound, a fungal toxin, is a powerful tool for investigating cell elongation, proton pump activity, and cell wall modification in plants.

Introduction

This compound is a diterpenoid glucoside produced by the fungus Phomopsis amygdali. It is a potent activator of the plasma membrane (PM) H+-ATPase in plants, leading to rapid and irreversible cell elongation. This action mimics and often surpasses the effect of the plant hormone auxin, making this compound an invaluable tool for dissecting the mechanisms of cell growth. By stabilizing the interaction between the PM H+-ATPase and 14-3-3 proteins, this compound provides a direct method to stimulate proton extrusion and subsequent cell wall loosening, the primary drivers of cell expansion.[1][2]

Mechanism of Action

This compound's mechanism of action is centered on the activation of the plasma membrane H+-ATPase. This process can be summarized in the following steps:

  • Binding to the 14-3-3/H+-ATPase Complex: The C-terminus of the PM H+-ATPase contains an autoinhibitory domain. For the pump to become active, this domain must be displaced. This displacement is facilitated by the binding of 14-3-3 proteins.[3][4]

  • Stabilization by this compound: this compound binds to a pre-formed complex of the H+-ATPase and a 14-3-3 protein.[5] The toxin acts as a molecular "glue," stabilizing this interaction and locking the H+-ATPase in an activated state.[1][2]

  • Proton Pumping and Acid Growth: The activated H+-ATPase pumps protons (H+) from the cytoplasm into the apoplast (cell wall space). This acidification of the cell wall activates pH-sensitive enzymes, such as expansins, which disrupt the bonds between cellulose microfibrils and other cell wall polymers.

  • Cell Wall Loosening and Elongation: The loosening of the cell wall allows for turgor-driven water uptake into the cell, resulting in cell elongation and growth.

Signaling Pathway

The signaling pathway for this compound-induced cell elongation is more direct than auxin-induced growth, as it bypasses the transcriptional regulation steps associated with auxin.

Fusicoccin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_events Downstream Events H_ATPase H+-ATPase (inactive) H_ATPase_active H+-ATPase (active) proton_extrusion H+ Extrusion (Apoplast Acidification) H_ATPase_active->proton_extrusion Activates protein_14_3_3 14-3-3 Protein protein_14_3_3->H_ATPase_active Binds to C-terminus FC This compound FC->H_ATPase_active Stabilizes Complex wall_loosening Cell Wall Loosening (Expansin Activation) proton_extrusion->wall_loosening elongation Cell Elongation wall_loosening->elongation

Caption: this compound signaling pathway for maize coleoptile elongation.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on maize coleoptile elongation and its comparison with the natural auxin, indole-3-acetic acid (IAA).

Table 1: Dose-Response of this compound on Maize Coleoptile Elongation

This compound Concentration (M)Total Elongation (µm/cm) over 10 hours
10⁻⁹~500
10⁻⁸~1500
10⁻⁷~2500
10⁻⁶~3000
10⁻⁵~3000

Data synthesized from dose-response curves presented in literature.[6]

Table 2: Comparison of Optimal this compound and IAA Effects on Maize Coleoptile Elongation

ParameterThis compound (10⁻⁶ M)IAA (10⁻⁴ M)
Total Elongation over 8h (µm/cm⁻¹)~2800-3000~2800-3000
Medium pH Change (H+ conc. per segment)~4-fold greater than IAABaseline
Lag Time for Rapid GrowthShorterLonger
Membrane HyperpolarizationPermanentTransient

This table presents a comparative summary of the effects of optimal concentrations of this compound and IAA on maize coleoptile segments.[5][6]

Experimental Protocols

Protocol 1: Preparation of Maize Coleoptiles for Elongation Assay

Materials:

  • Maize (Zea mays L.) seeds

  • Germination paper or sand

  • Trays for germination

  • Incubator or dark room at 25-28°C

  • Safelight (dim green light)

  • Razor blade or scalpel

  • Ruler

Procedure:

  • Soak maize seeds in distilled water for 4-6 hours.

  • Sow the seeds on moist germination paper or in sand in trays.

  • Germinate the seeds in complete darkness at 25-28°C for 4-5 days, or until the coleoptiles are approximately 2-3 cm long.

  • Perform all subsequent manipulations under a dim green safelight to avoid phototropic responses.

  • Select straight coleoptiles and excise segments of a defined length (e.g., 10 mm) from the region 3-5 mm below the apex. The apical tip is removed as it is a natural source of auxin.

  • Collect the excised segments in a beaker of distilled water.

Protocol 2: this compound Treatment and Elongation Measurement

Materials:

  • Excised maize coleoptile segments

  • This compound stock solution (e.g., 1 mM in DMSO or ethanol)

  • Incubation buffer (e.g., 10 mM potassium phosphate buffer, pH 6.0, containing 2% sucrose)

  • Petri dishes or small beakers

  • Shaker or water bath

  • Digital camera or high-resolution scanner

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Prepare working solutions of this compound by diluting the stock solution in the incubation buffer to the desired final concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M). Include a control treatment with the same concentration of the solvent used for the stock solution.

  • Transfer a set number of coleoptile segments (e.g., 10-15) into each petri dish containing the respective treatment solutions.

  • Incubate the segments at a constant temperature (e.g., 25°C) in the dark, with gentle agitation.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 10 hours), remove the petri dishes and carefully arrange the coleoptile segments on a flat surface.

  • Capture a high-resolution image of the segments next to a ruler for scale.

  • Use image analysis software to measure the length of each coleoptile segment.

  • Calculate the average elongation and standard error for each treatment at each time point.

Experimental Workflow

The following diagram illustrates the general workflow for a maize coleoptile elongation experiment with this compound.

Experimental_Workflow A Maize Seed Germination (4-5 days in dark) B Coleoptile Segment Excision (10 mm segments, sub-apical) A->B C Pre-incubation in Buffer (Optional, to equilibrate) B->C D Treatment with this compound (Varying concentrations) C->D E Incubation in Dark (with gentle shaking) D->E F Image Acquisition (at time intervals) E->F G Length Measurement (Image analysis software) F->G H Data Analysis (Calculate elongation, statistics) G->H

Caption: General experimental workflow for maize coleoptile elongation assay.

References

Application Notes and Protocols: Patch Clamp Analysis of Fusicoccin on K+ Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusicoccin (FC), a diterpenoid glycoside produced by the fungus Phomopsis amygdali, is a potent phytotoxin known to induce stomatal opening and cell enlargement in plants. Its mechanism of action involves the modulation of plasma membrane H+-ATPases and ion channels, including potassium (K+) channels. Patch clamp electrophysiology is an indispensable technique for investigating the direct effects of compounds like this compound on ion channel function. These application notes provide a comprehensive overview and detailed protocols for studying the impact of this compound on K+ channels using the patch clamp technique.

Mechanism of Action: this compound and K+ Channels

This compound's effect on K+ channels is primarily mediated through the stabilization of the interaction between the channel protein and 14-3-3 proteins.[1][2] 14-3-3 proteins are regulatory molecules that bind to phosphorylated motifs on target proteins, often modulating their activity. In the context of K+ channels, such as the Arabidopsis thaliana inward rectifier KAT1, 14-3-3 binding enhances channel activity by increasing the maximal current and shifting the voltage-dependence of gating.[1][2] this compound binds to the complex of the K+ channel and the 14-3-3 protein, effectively locking them together and potentiating the regulatory effect of the 14-3-3 protein.[1][2] This leads to a more pronounced increase in K+ channel conductance.

Beyond this primary mechanism, studies on outward-rectifying K+ channels in guard cells have shown that this compound can also induce a voltage-dependent inactivation of these channels.[3] This effect contributes to changes in membrane potential and ion fluxes across the plant cell membrane.

Data Presentation: Quantitative Effects of this compound on K+ Channel Properties

The following tables summarize the quantitative data obtained from patch clamp studies on the effects of this compound on K+ channel properties.

Table 1: Effect of this compound on the Inward-Rectifying K+ Channel KAT1

ParameterControl+ 10 µM this compoundFold ChangeReference
Half-Activation Potential (V1/2)-105 ± 3 mV-90 ± 2 mV1.17 (positive shift)[4]
Tail Current Density (pA/pF)-58 ± 7-95 ± 101.64 (increase)[4]

Table 2: Effect of this compound on Outward-Rectifying K+ Channels in Guard Cells

ParameterValueReference
Average Membrane DepolarizationDepolarized (positive-going) Vm[3]
Leak Equilibrium Potential Shift+19 mV[3]
Leak Conductance Decline21% over 30-40 min[3]
K+ Current Inactivation Halftime6.2 - 10.7 min[3]
Acceleration of Current Rise at Positive Potentials4.5-fold or more[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound's action on K+ channels and a typical experimental workflow for patch clamp analysis.

fusicoccin_pathway cluster_membrane Plasma Membrane K_channel K+ Channel P_K_channel Phosphorylated K+ Channel K_influx Increased K+ Influx K_channel->K_influx protein_14_3_3 14-3-3 Protein P_K_channel->protein_14_3_3 Binding FC This compound FC->protein_14_3_3 protein_14_3_3->K_channel Modulates Gating Kinase Kinase Kinase->K_channel Phosphorylation ATP ATP ADP ADP K_ion K+ K_ion->K_channel Permeation

This compound signaling pathway on K+ channels.

patch_clamp_workflow protoplast_prep 1. Protoplast Preparation (e.g., from Arabidopsis guard cells) giga_seal 4. Gigaseal Formation on Protoplast protoplast_prep->giga_seal patch_pipette_prep 2. Patch Pipette Fabrication (Resistance: 2-5 MΩ) patch_pipette_prep->giga_seal solutions_prep 3. Solution Preparation (Bath and Pipette Solutions) solutions_prep->giga_seal whole_cell 5. Whole-Cell Configuration (Rupture of cell membrane) giga_seal->whole_cell recording 6. Baseline K+ Current Recording (Voltage-clamp protocol) whole_cell->recording fusicoccin_app 7. This compound Application (Perfusion into bath) recording->fusicoccin_app post_fusicoccin_rec 8. Post-Fusicoccin K+ Current Recording fusicoccin_app->post_fusicoccin_rec data_analysis 9. Data Analysis (I-V curves, gating kinetics) post_fusicoccin_rec->data_analysis

References

Application Notes and Protocols for Radioligand Binding Assay for Fusicoccin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fusicoccin (FC), a diterpene glucoside phytotoxin produced by the fungus Phomopsis amygdali, has garnered significant interest in plant physiology and as a potential therapeutic agent due to its unique mode of action.[1][2] It functions by stabilizing the interaction between 14-3-3 proteins and their target proteins, a mechanism central to the regulation of numerous cellular processes in all eukaryotic cells.[3] In plants, the primary target of FC is the plasma membrane H+-ATPase, a crucial enzyme for nutrient uptake, cell turgor maintenance, and growth.[4][5] The stabilization of the H+-ATPase/14-3-3 protein complex by FC leads to the persistent activation of the proton pump, resulting in effects like stomatal opening and cell elongation.[5][6] The this compound binding site is formed by the complex of the C-terminus of the H+-ATPase and a 14-3-3 protein.[4][7] Understanding the binding characteristics of FC and its analogs to this receptor complex is crucial for the development of novel herbicides and potential therapeutics targeting 14-3-3 protein-protein interactions.

Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and its receptor. These assays, considered the gold standard for measuring binding affinity, are highly sensitive and robust.[8][9] This document provides detailed protocols for conducting radioligand binding assays to characterize this compound receptors, along with data presentation guidelines and visualizations of the experimental workflow and signaling pathway.

Data Presentation

Quantitative data from radioligand binding assays for this compound receptors should be summarized for clear comparison. The following table provides an example of how to structure such data, including key parameters like the dissociation constant (Kd), maximum binding capacity (Bmax), and the half-maximal inhibitory concentration (IC50) for various ligands and experimental conditions.

RadioligandUnlabeled LigandPlant Species/TissuePreparationKd (nM)Bmax (pmol/mg protein)IC50 (nM)Reference
[³H]dihydrothis compoundThis compound ACommelina communisPlasma Membrane5.26-8-[10]
[³H]dihydrothis compoundThis compound AXenopus laevis embryoCytoplasmic Extract27.8--[1]
Biotinylated this compoundThis compound AAvena sativa (Oat) rootPlasma Membrane70--[11]
[³H]nor-fusicoccin-alcoholThis compound AMonoclonal Antibody 1Purified Antibody0.71--[12]
[³H]nor-fusicoccin-alcoholThis compound AMonoclonal Antibody 2Purified Antibody1.85--[12]

Experimental Protocols

This section provides detailed methodologies for performing a radioligand binding assay for this compound receptors using a filtration-based method.

Protocol 1: Preparation of Plant Microsomal Membranes

This protocol describes the isolation of a microsomal fraction enriched in plasma membranes from plant tissue, which will serve as the source of this compound receptors.

Materials:

  • Plant tissue (e.g., maize coleoptiles, radish seedlings, oat roots)[1][13][14]

  • Grinding buffer: 50 mM Tris-MES (pH 7.5), 250 mM sucrose, 2 mM EDTA, 1 mM dithiothreitol (DTT), 1 mM phenylmethylsulfonyl fluoride (PMSF), and 1% (w/v) polyvinylpyrrolidone (PVP).

  • Resuspension buffer: 10 mM Tris-HCl (pH 7.5), 250 mM sucrose, 1 mM DTT.

  • Homogenizer (e.g., mortar and pestle, blender).

  • Centrifuge and rotor.

  • Ultracentrifuge and rotor.

Procedure:

  • Harvest and wash the plant tissue.

  • Homogenize the tissue in ice-cold grinding buffer.

  • Filter the homogenate through several layers of cheesecloth to remove large debris.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal membranes.

  • Discard the supernatant and resuspend the microsomal pellet in resuspension buffer.

  • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane preparation in aliquots at -80°C until use.

Protocol 2: Saturation Radioligand Binding Assay

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled this compound derivative (e.g., [³H]dihydrothis compound).

Materials:

  • Microsomal membrane preparation (from Protocol 1).

  • Radiolabeled this compound (e.g., [³H]dihydrothis compound).

  • Unlabeled this compound.

  • Assay buffer: 50 mM MES-Tris (pH 6.0).

  • 96-well filter plates with glass fiber filters (e.g., GF/C).

  • Vacuum filtration manifold.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare a series of dilutions of the radiolabeled this compound in assay buffer. A typical concentration range would be 0.1 to 50 nM.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add a fixed amount of microsomal membrane protein (e.g., 50-100 µg) and the various concentrations of radiolabeled this compound.

    • Non-specific Binding: Add the same amount of membrane protein, the same concentrations of radiolabeled this compound, and a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the specific binding sites.

  • Bring the final volume of each reaction to 200 µL with assay buffer.

  • Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-wetted glass fiber filters of the 96-well filter plate using a vacuum manifold.

  • Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 200 µL) to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand.

    • Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Protocol 3: Competitive Radioligand Binding Assay

This protocol is used to determine the affinity (Ki) of unlabeled test compounds for the this compound receptor by measuring their ability to compete with a fixed concentration of a radiolabeled ligand.

Materials:

  • Same as for the Saturation Binding Assay.

  • Unlabeled test compounds.

Procedure:

  • Prepare a series of dilutions of the unlabeled test compounds in assay buffer.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add a fixed amount of microsomal membrane protein, a fixed concentration of radiolabeled this compound (typically at or near its Kd value), and assay buffer.

    • Non-specific Binding: Add the same amount of membrane protein, the same concentration of radiolabeled this compound, and a high concentration of unlabeled this compound.

    • Competition: Add the same amount of membrane protein, the same concentration of radiolabeled this compound, and the various concentrations of the unlabeled test compound.

  • Follow steps 3-8 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Analyze the data using non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value of the test compound.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the this compound signaling pathway at the plant plasma membrane and the general workflow of a radioligand binding assay.

fusicoccin_signaling_pathway cluster_membrane Plasma Membrane H_ATPase H+-ATPase (inactive) H_ATPase_active H+-ATPase (active) H_ATPase->H_ATPase_active Conformational Change Proton_efflux H+ Efflux H_ATPase_active->Proton_efflux Activates protein_1433 14-3-3 Protein protein_1433->H_ATPase Binds to C-terminus This compound This compound This compound->H_ATPase Binds to complex radioligand_binding_assay_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Microsomal Membranes) Incubation Incubate to Reach Equilibrium Receptor_Source->Incubation Radioligand Radioligand ([³H]this compound) Radioligand->Incubation Unlabeled_Ligand Unlabeled Ligand (this compound or Test Compound) Unlabeled_Ligand->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Scintillation_Counting Liquid Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Calculate Kd, Bmax, IC50, Ki Scintillation_Counting->Data_Analysis

References

Application Notes and Protocols for Measuring Fusicoccin-Induced Proton Extrusion

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fusicoccin (FC) is a diterpene glucoside phytotoxin produced by the fungus Phomopsis amygdali.[1] It is a powerful tool in plant physiology due to its ability to induce a range of effects, including irreversible stomatal opening, cell enlargement, and seed germination.[1][2] The primary mode of action of this compound is the potent and irreversible activation of the plasma membrane (PM) H⁺-ATPase.[1][3] This activation leads to a massive extrusion of protons (H⁺) from the cell into the apoplast (the space outside the plasma membrane), causing apoplastic acidification and hyperpolarization of the plasma membrane.[4][5] Measuring this proton extrusion is critical for studying ion transport, cell growth, stomatal regulation, and for screening compounds that may interact with the H⁺-ATPase. These application notes provide an overview of the underlying signaling pathway and detailed protocols for quantifying this compound-induced proton extrusion.

This compound Signaling Pathway

This compound's effect is not direct but is mediated by a class of regulatory proteins called 14-3-3 proteins.[1] The PM H⁺-ATPase possesses an autoinhibitory C-terminal domain that keeps the pump in a low-activity state.[6][7] Activation occurs when this domain is displaced. The process, stabilized by this compound, involves several key steps:

  • Phosphorylation: The penultimate threonine residue in the C-terminus of the H⁺-ATPase is phosphorylated. This creates a binding site for 14-3-3 proteins.[1]

  • 14-3-3 Protein Binding: The 14-3-3 protein binds to the phosphorylated C-terminus of the H⁺-ATPase.[2]

  • Activation: This binding event displaces the autoinhibitory C-terminal domain, leading to the activation of the proton pump.[1][6]

  • This compound Stabilization: this compound binds to a hydrophobic cavity within the H⁺-ATPase/14-3-3 protein complex.[2] This action locks the complex in its active state, leading to sustained and irreversible proton pumping.[1][3]

Fusicoccin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol cluster_apoplast ATPase_inactive PM H⁺-ATPase (Inactive) C-Terminus (Autoinhibitory) ATPase_active PM H⁺-ATPase (Active) C-Terminus (Displaced) ATPase_inactive->ATPase_active Activation Phosphorylation Phosphorylation (Penultimate Thr) ATPase_inactive->Phosphorylation 1. Protons_out H⁺ Extrusion (Apoplast Acidification) ATPase_active->Protons_out 4. Pumping Phosphorylation->ATPase_inactive:head Creates binding site Protein_1433 14-3-3 Protein Protein_1433->ATPase_inactive:head 2. Binds to phosphorylated C-Terminus FC This compound (FC) FC->ATPase_active:head 3. Stabilizes complex

Caption: Molecular mechanism of this compound-induced H⁺-ATPase activation.

Experimental Protocols

Several methods can be employed to measure this compound-induced proton extrusion. The choice of method depends on the specific research question, the plant material, and the available equipment.

Method 1: Direct Measurement of External Medium pH using a pH Electrode

This is a robust and widely used method to measure the net flux of protons from a tissue sample into the surrounding medium. It provides a real-time average of the acidification of the bulk medium.

Protocol:

  • Plant Material Preparation:

    • Use plant tissues known to respond to this compound, such as maize (Zea mays) coleoptile segments or Arabidopsis seedlings.[4][8]

    • Excise segments of a uniform size (e.g., 10 mm long maize coleoptiles).

    • Pre-incubate the segments in a control buffer (e.g., 1 mM KCl, 0.1 mM CaCl₂, 1 mM MES, pH 6.0) for 1-2 hours to allow them to recover from wounding and stabilize.[9]

  • Experimental Setup:

    • Place a known quantity of tissue (e.g., 10 coleoptile segments) into a small, stirred vessel containing a defined volume of fresh, weakly buffered incubation medium.

    • Use a low-concentration buffer (e.g., 0.2-0.5 mM MES or HEPES) to allow for detectable pH changes.

    • Immerse a calibrated, high-sensitivity pH microelectrode and a reference electrode into the medium.

    • Allow the system to equilibrate until a stable baseline pH is recorded.

  • Measurement:

    • Add this compound to the medium to a final concentration of 1-10 µM.[4] A stock solution in ethanol or DMSO is typically used; ensure the final solvent concentration is non-inhibitory (e.g., <0.1%).

    • Record the pH of the medium continuously over time (e.g., for 60-120 minutes).

    • A control experiment should be run in parallel using the solvent alone.

  • Data Analysis:

    • Plot pH as a function of time.

    • Calculate the rate of proton extrusion by determining the slope of the curve (ΔpH/Δt). This can be converted to H⁺ concentration flux (mol H⁺ per gram fresh weight per unit time).

    • Note the lag time between the addition of this compound and the onset of acidification.[4]

Workflow_pH_Electrode start Start prep Prepare Plant Tissue (e.g., Maize Coleoptiles) start->prep preincubate Pre-incubate in Control Buffer (1-2h) prep->preincubate setup Transfer to Vessel with Weakly Buffered Medium preincubate->setup equilibrate Equilibrate and Record Stable Baseline pH setup->equilibrate add_fc Add this compound (or Solvent Control) equilibrate->add_fc record Continuously Record pH over Time add_fc->record analyze Analyze Data: - Plot pH vs. Time - Calculate Rate - Determine Lag Time record->analyze end End analyze->end

Caption: Workflow for measuring proton extrusion with a pH electrode.

Method 2: Apoplastic pH Measurement using the Fluorescent Dye HPTS

This method uses a ratiometric pH-sensitive dye, 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS), to measure pH changes directly in the apoplast with high spatial resolution.[10][11] It is particularly useful for imaging live cells and tissues.

Protocol:

  • Plant Material and Dye Loading:

    • Use tissues suitable for microscopy, such as Arabidopsis roots or leaf epidermal peels.[10][11]

    • Prepare a dye-loading solution containing 1-5 µM HPTS in your experimental buffer (e.g., ½ MS medium, pH adjusted).

    • Incubate the tissue in the HPTS solution for 15-30 minutes to allow the dye to diffuse into the apoplast.[11] HPTS is membrane-impermeant and will remain in the extracellular space.[12]

    • Gently rinse the tissue with fresh buffer to remove excess surface dye.

  • Calibration Curve:

    • To obtain absolute pH values, a calibration curve is essential.[11]

    • Prepare a series of buffers with known pH values (e.g., from pH 4.5 to 7.0).

    • Image the HPTS-loaded tissue after equilibrating it in each calibration buffer.

    • Record the fluorescence intensity ratio at each pH.

    • Plot the ratio (e.g., F₄₆₀/F₄₀₅) against pH and fit a curve (e.g., polynomial regression) to generate the calibration equation.[11]

  • Imaging and Measurement:

    • Mount the HPTS-loaded tissue on a confocal microscope.

    • Acquire a baseline image. HPTS is a ratiometric dye; excite sequentially at ~405 nm and ~460 nm, and collect the emission at ~510-530 nm.[10][11]

    • Perfuse the sample with the experimental buffer containing this compound (1-10 µM).

    • Acquire a time-series of ratiometric images to monitor the change in apoplastic pH.

  • Data Analysis:

    • For each time point, calculate the ratio of fluorescence intensities from the two excitation wavelengths for a defined region of interest (ROI) in the apoplast.

    • Use the calibration curve to convert the fluorescence ratios into absolute pH values.

    • Plot the apoplastic pH as a function of time.

Workflow_HPTS cluster_calib Calibration (Separate Step) calib_1 Image HPTS-loaded tissue in buffers of known pH calib_2 Calculate fluorescence ratio for each pH calib_1->calib_2 calib_3 Plot Ratio vs. pH to create calibration curve calib_2->calib_3 start Start load Load Tissue with HPTS Dye start->load mount Mount on Microscope and Acquire Baseline Image load->mount add_fc Perfuse with This compound Solution mount->add_fc acquire Acquire Time-Lapse Ratiometric Images add_fc->acquire analyze Analyze Data: - Calculate Ratio in ROI - Convert Ratio to pH acquire->analyze analyze->calib_3 Use Curve end End analyze->end

Caption: Workflow for measuring apoplastic pH using HPTS dye.

Data Presentation

Quantitative data from proton extrusion experiments should be presented clearly for comparison.

Table 1: Comparison of Methods for Measuring Proton Extrusion

FeaturepH Electrode MethodFluorescent Dye (HPTS) MethodApoplastic Fluid Extraction
Principle Measures pH change in bulk external mediumRatiometric fluorescence imaging of apoplastDirect pH measurement of extracted fluid
Measurement Net H⁺ flux from the entire tissueLocalized pH in the apoplastAverage apoplastic pH at one time point
Spatial Resolution None (average of bulk solution)High (subcellular)None (average of extracted fluid)
Temporal Resolution High (continuous)High (time-lapse imaging)Low (destructive, single time point)
Key Advantage Simple, robust, quantitative flux dataLive-cell imaging, high spatial resolutionProvides a direct sample of apoplastic contents
Key Limitation No spatial information, sensitive to CO₂Requires specialized microscopy and calibrationDestructive, risk of cytoplasmic contamination
Typical Application Quantifying overall H⁺ extrusion rates from tissuesVisualizing pH gradients and dynamics in situAnalyzing apoplastic composition

Table 2: Typical Quantitative Results of this compound (FC) vs. Auxin (IAA) in Maize Coleoptiles [4][5][9]

ParameterThis compound (10⁻⁶ M)Indole-3-acetic acid (IAA)Notes
Maximal Growth Rate Significantly higher than IAALower than FCFC is a more potent growth promoter.
Total Proton Extrusion ~4 times greater than IAA over 10 hoursLower than FCFC causes sustained, massive proton extrusion.
Initial Rate of Proton Extrusion ~9 times higher than IAALower than FCThe initial response to FC is extremely rapid.
Lag Time for Proton Extrusion ShorterLongerFC action bypasses many of the upstream signaling steps of auxin.
Membrane Hyperpolarization PermanentTransientThe irreversible stabilization of the H⁺-ATPase by FC leads to sustained hyperpolarization.

References

Application Notes and Protocols for In Vivo Use of Fusicoccin in Plant Growth Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusicoccin (FC), a diterpene glycoside produced by the fungus Phomopsis amygdali, has long been recognized as a potent phytotoxin that causes wilting in plants.[1][2][3] However, its well-characterized mechanism of action has also established it as a valuable tool in plant physiology for studying various aspects of plant growth and development.[1][2] this compound mimics the effects of auxin in many respects, including the stimulation of cell elongation, nutrient uptake, and seed germination, although its molecular mode of action is distinct.[1][4] These application notes provide a comprehensive overview and detailed protocols for the in vivo application of this compound to investigate and modulate plant growth.

This compound's primary mode of action is the irreversible activation of the plasma membrane H+-ATPase.[2][5] It achieves this by stabilizing the complex between the C-terminal regulatory domain of the H+-ATPase and 14-3-3 proteins.[6][7][8] This stabilization prevents the dephosphorylation of the H+-ATPase, leading to sustained proton pumping out of the cell.[1] The resulting hyperpolarization of the plasma membrane and acidification of the apoplast drive the uptake of ions (such as K+) and water, leading to cell expansion and stomatal opening.[1][2][9]

Key Applications in Plant Growth Studies

  • Stimulation of Cell Elongation and Organ Growth: By promoting acid growth, this compound can be used to study the mechanisms of cell expansion and overall organ development.

  • Induction of Stomatal Opening: this compound is a powerful tool to study stomatal mechanics, gas exchange, and water relations in plants, as it can override normal stomatal closure signals like darkness and high CO2 concentrations.[1][9]

  • Breaking Seed Dormancy: Its ability to promote germination makes it useful for studies on the transition from seed dormancy to active growth.[1]

  • Alleviation of Abiotic Stress: Recent studies have shown that this compound can mitigate the negative effects of salinity stress on seed germination and seedling growth.[4]

  • Interaction with Plant Hormones: this compound can be used to dissect signaling pathways, for instance, by counteracting the effects of abscisic acid (ABA), a key hormone in stress responses and stomatal closure.[10][11]

Data Presentation

Table 1: Quantitative Effects of this compound-A (FC-A) on Arabidopsis thaliana Growth
ConcentrationTreatment DurationObserved EffectReference
0.3–30 µM15 days (daily spray)~30% enhancement in fresh and dry weight at 30 µM. Significant enhancement in rosette leaf size at 3-30 µM.[12][13]
30 µM6 hoursStomatal openings ~3 times larger than control.[14]
Table 2: Effect of this compound (FC) on Onion (Allium cepa L.) Bulb Germination under Salt Stress (0.15 M NaCl)
ParameterControl (Water)Salt Stress (0.15 M NaCl)Salt Stress + 3 µM FCReference
Germination PercentageNot specified26 ± 0.9%91 ± 2.4%[4]
Root LengthNot specified13.7 ± 1.0 mm44.2 ± 0.7 mm[4]
Root NumberNot specified13.9 ± 0.624.2 ± 0.6[4]
Fresh WeightNot specified4.4 ± 0.1 g10.7 ± 0.3 g[4]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Fusicoccin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cell Cytosol cluster_apoplast Apoplast H_ATPase H+-ATPase (inactive) Phosphorylation Phosphorylation of C-terminus H_ATPase->Phosphorylation H_ATPase_active H+-ATPase (active) Proton_Extrusion Proton Extrusion H_ATPase_active->Proton_Extrusion 5. Fourteen33 14-3-3 Protein Complex H+-ATPase / 14-3-3 Complex Formation Fourteen33->Complex FC This compound Stabilization Complex Stabilization FC->Stabilization 3. ATP ATP ATP->H_ATPase_active H_out H+ Phosphorylation->Complex 2. Complex->Stabilization Stabilization->H_ATPase_active 4. Activation ATPase Activation Proton_Extrusion->H_out Physiological_Responses Physiological Responses (Cell Elongation, Stomatal Opening) Proton_Extrusion->Physiological_Responses 6.

Caption: this compound signaling pathway leading to physiological responses.

Experimental Workflow: Long-Term this compound Treatment for Growth Enhancement

Experimental_Workflow_Growth_Enhancement start Start: 10-day-old Arabidopsis plants treatment Daily Foliar Spray: - Control (e.g., 0.1% EtOH) - FC-A (0.3 - 30 µM) start->treatment cultivation Cultivate for 15 days (High light, sufficient water) treatment->cultivation harvest Harvest plants at 25 days old cultivation->harvest measurements Measurements: - Rosette and juvenile leaf imaging - Aboveground fresh and dry weight harvest->measurements analysis Data Analysis and Comparison measurements->analysis

Caption: Workflow for assessing this compound's effect on plant growth.

Experimental Protocols

Protocol 1: Assessing the Effect of this compound-A on Arabidopsis thaliana Growth

Objective: To determine the effect of long-term this compound-A application on the growth of Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Growth medium (e.g., Murashige and Skoog)

  • This compound-A (FC-A) stock solution (e.g., in ethanol or DMSO)

  • Control solution (e.g., 0.1% ethanol in water)

  • Spray bottles

  • Growth chamber with controlled light, temperature, and humidity

  • Analytical balance

  • Camera for imaging

Procedure:

  • Plant Germination and Growth:

    • Sterilize and sow Arabidopsis thaliana seeds on a suitable growth medium.

    • Grow seedlings under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C, high light intensity of ~200 µmol m⁻² s⁻¹).

  • Treatment Application:

    • At 10 days of age, divide the plants into treatment groups (e.g., control, 0.3 µM FC-A, 3 µM FC-A, 30 µM FC-A).

    • Prepare fresh treatment solutions daily by diluting the FC-A stock solution. The final concentration of the solvent (e.g., ethanol) should be consistent across all groups, including the control.

    • Once daily, apply the respective solutions as a foliar spray to the plants (e.g., 1-3 mL per 12 plants). Ensure thorough and even coverage.

  • Cultivation:

    • Continue to grow the treated plants under the same controlled conditions for 15 days, ensuring a sufficient water supply to prevent drought stress, which could be exacerbated by this compound-induced stomatal opening.

  • Data Collection:

    • At 25 days of age, harvest the plants.

    • Document the overall morphology of the rosette and juvenile leaves of representative plants from each group through photography.

    • Measure the fresh weight of the aboveground biomass for each plant.

    • Dry the plant material (e.g., at 60°C for 48 hours) and measure the dry weight.

  • Data Analysis:

    • Calculate the mean and standard error for fresh and dry weights for each treatment group.

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the differences between the control and this compound-treated groups.

Protocol 2: Investigating the Mitigating Effect of this compound on Salt Stress during Onion Bulb Germination

Objective: To evaluate the potential of this compound to alleviate the inhibitory effects of salt stress on the germination and early root growth of onion bulbs.

Materials:

  • Healthy onion bulbs (Allium cepa L.) of uniform size

  • Sodium chloride (NaCl)

  • This compound (FC)

  • Sterile containers for germination (e.g., 1.7 L plastic containers with perforated lids)

  • Incubator set at 20°C in the dark

  • Distilled water

  • Analytical balance

  • Ruler

Procedure:

  • Preparation of Treatment Groups:

    • Prepare four experimental groups (n=20 bulbs per group):

      • Group I (Control): Distilled water.

      • Group II (Salt Stress): 0.15 M NaCl solution.

      • Group III (this compound): 3 µM FC solution.

      • Group IV (Salt + this compound): 0.15 M NaCl + 3 µM FC solution.

  • Germination:

    • Place the onion bulbs in the perforated lids of the sterile containers with their root bases submerged in the respective treatment solutions.

    • Incubate the containers in the dark at a constant temperature of 20°C for 7 days (168 hours).

  • Data Collection:

    • After the incubation period, record the following parameters for each bulb:

      • Germination Percentage: The percentage of bulbs that have produced roots.

      • Root Length: The average length of the roots.

      • Root Number: The average number of roots per bulb.

      • Fresh Weight: The total fresh weight of the bulb and new growth.

  • Data Analysis:

    • Calculate the mean and standard deviation for each parameter within each group.

    • Use statistical tests (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences (p < 0.05) between the treatment groups.[4]

Concluding Remarks

This compound is a powerful and versatile tool for researchers studying plant growth and physiology. Its well-defined molecular target, the plasma membrane H+-ATPase, allows for specific investigations into processes regulated by this key enzyme. The protocols provided herein offer a starting point for utilizing this compound in various experimental contexts. Researchers should optimize concentrations and treatment durations based on the plant species and specific research questions. Careful consideration of environmental conditions, particularly water availability, is crucial when working with a compound that potently induces stomatal opening.

References

Application Notes: Fusicoccin as a Chemical Probe for 14-3-3 Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14-3-3 proteins are a family of highly conserved, dimeric phosphoserine/threonine-binding proteins that are ubiquitously expressed in eukaryotes. In humans, seven distinct isoforms (β, γ, ε, ζ, η, σ, τ) have been identified, each playing critical roles in regulating a vast number of cellular processes, including signal transduction, cell cycle control, and apoptosis.[1][2] They function as molecular scaffolds, bringing together components of signaling pathways, altering the subcellular localization of their binding partners, or modulating their enzymatic activity.[3]

Fusicoccin A (FC), a diterpene glycoside produced by the fungus Phomopsis amygdali, is a powerful chemical probe for studying 14-3-3 protein interactions.[4][5] It functions as a "molecular glue," stabilizing the interaction between a 14-3-3 protein and its phosphorylated client protein.[5][6] FC binds to a pocket formed at the interface of the 14-3-3 protein and the client phosphopeptide, thereby locking the complex in a stable conformation.[3] This unique mode of action makes this compound an invaluable tool for investigating the functional consequences of specific 14-3-3/client interactions and for exploring the isoform-specific functions of this important protein family.[1][7]

Mechanism of Action: A Molecular Glue

This compound does not bind with high affinity to either 14-3-3 proteins or their client proteins alone. Instead, it exhibits its potent stabilizing effect by binding to the ternary complex. The binding of a phosphorylated client protein to the amphipathic groove of a 14-3-3 monomer creates a cryptic pocket at the protein-protein interface. This compound occupies this cavity, forming interactions with both the 14-3-3 protein and the client phosphopeptide, effectively increasing the affinity of the interaction by up to 90-fold.[3][8] This stabilization leads to a persistent biological effect, such as the permanent activation of the plant plasma membrane H+-ATPase, the first identified target of this compound.[3][4]

cluster_0 1. Unstable Interaction cluster_1 2. Stabilization by this compound cluster_2 3. Stable Complex & Biological Output 1433_A 14-3-3 Protein Client_A Phospho-Client (pSer/pThr) 1433_A->Client_A Low Affinity (Dynamic Equilibrium) FC {this compound} 1433_B 14-3-3 Protein Ternary Ternary Complex 1433_B->Ternary Client_B Phospho-Client (pSer/pThr) Client_B->Ternary FC->Ternary Outcome Outcome Complex 14-3-3 This compound pClient Output Sustained Downstream Signaling / Activity Complex->Output Stabilization Leads to

Caption: Mechanism of this compound as a molecular glue.
Isoform Specificity

While the residues that contact this compound within the binding groove are highly conserved across the seven human 14-3-3 isoforms, experimental evidence reveals modest isoform preferences.[1][2] This selectivity appears to be influenced more by the specific client phosphopeptide in the complex rather than by the 14-3-3 isoform alone. For instance, this compound provides a significantly greater stabilization for the 14-3-3σ/ERα-ctp interaction compared to the 14-3-3τ/ERα-ctp interaction.[2] However, for other client peptides, the stabilization factor is more uniform across isoforms. This suggests that subtle conformational differences induced by different client peptides can allosterically affect the this compound binding pocket, providing an avenue for developing more isoform-selective this compound variants.

This table summarizes the apparent dissociation constants (Kd) for the interaction between various 14-3-3 isoforms and different client phosphopeptides, both in the absence and presence of this compound A (FC). The Stabilization Factor (SF) indicates the fold-increase in binding affinity upon the addition of FC.

14-3-3 IsoformClient PhosphopeptideApparent Kd (μM) [No FC]Apparent Kd (μM) [With FC]Stabilization Factor (SF)Reference
β ERα-ctp (1)0.72 ± 0.10.02 ± 0.00336 ± 5[2]
τ ERα-ctp (1)3.5 ± 0.40.38 ± 0.049 ± 1[2]
ζ ERα-ctp (1)1.4 ± 0.10.04 ± 0.00435 ± 4[2]
ε ERα-ctp (1)6.2 ± 0.50.12 ± 0.0152 ± 5[2]
σ ERα-ctp (1)6.6 ± 0.60.10 ± 0.0166 ± 8[2]
β Task3-ctp (2)1.1 ± 0.10.08 ± 0.0114 ± 2[1]
τ Task3-ctp (2)1.1 ± 0.10.11 ± 0.0110 ± 1[1]
ζ Task3-ctp (2)0.8 ± 0.10.06 ± 0.0113 ± 2[1]
ε Task3-ctp (2)1.2 ± 0.10.09 ± 0.0113 ± 2[1]
σ Task3-ctp (2)1.2 ± 0.10.08 ± 0.0115 ± 2[1]
β Gplbα-ctp (3)18 ± 31.2 ± 0.215 ± 3[1]
τ Gplbα-ctp (3)35 ± 52.5 ± 0.414 ± 3[1]
ζ Gplbα-ctp (3)27 ± 42.0 ± 0.314 ± 3[1]
ε Gplbα-ctp (3)28 ± 42.0 ± 0.314 ± 3[1]
σ Gplbα-ctp (3)47 ± 66.7 ± 0.97 ± 1[1]

Data adapted from Sengupta et al., 2020.[1][2] Values represent the average of two independent experiments.

Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for Measuring Interaction Stabilization

This protocol describes how to quantify the stabilizing effect of this compound on a 14-3-3/phosphopeptide interaction using a fluorescently labeled phosphopeptide.

start Start: Prepare Reagents reagents 1. Fluorescently-labeled phosphopeptide (e.g., FITC-peptide) 2. Recombinant 14-3-3 isoform 3. This compound (in DMSO) 4. Assay Buffer (e.g., PBS, 0.01% Triton X-100) start->reagents plate Prepare Assay Plate (e.g., 384-well, black) reagents->plate series Create serial dilution of 14-3-3 protein in assay buffer plate->series add_peptide Add fixed concentration of FITC-peptide (e.g., 20 nM) to all wells series->add_peptide add_fc Add this compound (e.g., 80 µM) or DMSO (vehicle control) to respective wells add_peptide->add_fc incubate Incubate at room temperature for 30 min, protected from light add_fc->incubate read Read fluorescence polarization on a plate reader incubate->read analyze Analyze data: Plot mP vs. [14-3-3]. Fit to a sigmoidal binding curve to determine apparent Kd. read->analyze end End: Compare Kd values analyze->end

Caption: Experimental workflow for the Fluorescence Polarization assay.

Materials:

  • Purified, recombinant 14-3-3 isoform of interest.

  • Fluorescently labeled phosphopeptide corresponding to the 14-3-3 binding motif of the client protein (e.g., FITC- or TAMRA-labeled).

  • This compound A (FC).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Triton X-100 or similar non-ionic detergent to prevent aggregation.

  • DMSO for dissolving FC.

  • Low-volume, black, non-binding surface microplates (e.g., 384-well).

  • Microplate reader capable of measuring fluorescence polarization (FP).

Method:

  • Reagent Preparation:

    • Dissolve FC in DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Prepare a working solution of the fluorescently labeled phosphopeptide in Assay Buffer at 2x the final desired concentration (e.g., 40 nM for a 20 nM final concentration).

    • Prepare a 2x working solution of FC in Assay Buffer. For the vehicle control, prepare a solution with the same percentage of DMSO.

    • Prepare a serial dilution series of the 14-3-3 protein in Assay Buffer, starting at a concentration at least 100-fold higher than the expected Kd.

  • Assay Setup (per well):

    • Add 10 µL of the 14-3-3 protein dilution (or buffer for the 'no protein' control) to the wells.

    • Add 10 µL of the 2x fluorescent phosphopeptide solution to all wells.

    • Add 10 µL of the 2x FC solution (for the stabilized condition) or the 2x vehicle control solution (for the intrinsic affinity measurement).

    • The final volume should be 30 µL.

  • Incubation and Measurement:

    • Mix the plate gently (e.g., on an orbital shaker for 1 min).

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader.

  • Data Analysis:

    • Subtract the background mP value (wells with only peptide and buffer) from all other readings.

    • Plot the change in mP as a function of the 14-3-3 protein concentration.

    • Fit the data to a one-site binding (hyperbola) or sigmoidal dose-response equation using software like GraphPad Prism to determine the apparent dissociation constant (Kd).

    • Calculate the Stabilization Factor (SF) by dividing the Kd from the vehicle control experiment by the Kd from the FC experiment (SF = Kd_control / Kd_FC).

Protocol 2: Co-Immunoprecipitation (Co-IP) from Cell Lysates

This protocol is used to confirm that this compound stabilizes the interaction between a 14-3-3 protein and an endogenous client protein in a cellular environment.

Materials:

  • Cultured cells expressing the proteins of interest.

  • This compound A.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.

  • Antibody specific to the client protein or 14-3-3 for immunoprecipitation.

  • Protein A/G magnetic beads or agarose resin.

  • Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

  • SDS-PAGE sample buffer.

  • Antibodies for Western Blot detection (anti-14-3-3 and anti-client protein).

Method:

  • Cell Treatment and Lysis:

    • Culture cells to ~80-90% confluency.

    • Treat cells with this compound (e.g., 50-100 µM) or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).

    • Wash cells with ice-cold PBS and lyse them on ice with Lysis Buffer for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation:

    • Determine the protein concentration of the supernatant.

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate 500-1000 µg of pre-cleared lysate with 2-4 µg of the primary antibody (e.g., anti-client protein) overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Wash the beads 3-5 times with ice-cold Wash Buffer.

    • After the final wash, remove all supernatant and resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer.

    • Boil the samples at 95°C for 5-10 minutes to elute the protein complexes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with antibodies against the 14-3-3 protein to detect the co-precipitated partner.

    • As a control, probe a separate blot (or strip the first one) with the antibody against the immunoprecipitated client protein to confirm successful pulldown.

    • An increase in the 14-3-3 signal in the this compound-treated sample compared to the control indicates stabilization of the interaction.

Example Signaling Pathway: H+-ATPase Activation

The activation of the plant plasma membrane H+-ATPase is the canonical example of this compound's action. A C-terminal threonine residue on the H+-ATPase is phosphorylated, creating a binding site for 14-3-3 proteins. This binding relieves autoinhibition but is transient. This compound stabilizes this complex, leading to permanent activation of the pump, hyperpolarization of the cell membrane, and downstream physiological effects like stomatal opening.[4][9][10]

Caption: this compound's role in the H+-ATPase signaling pathway.

References

Troubleshooting & Optimization

Fusicoccin in Aqueous Solutions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with fusicoccin. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. It is recommended to prepare a stock solution in DMSO. To do so, dissolve the this compound film or powder in the desired volume of DMSO to achieve your target concentration. If solubility is an issue, you can gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, store this compound stock solutions in aliquots to avoid repeated freeze-thaw cycles. The recommended storage temperatures and durations are summarized in the table below.

Q3: How stable is this compound in aqueous experimental solutions?

A3: The stability of this compound in aqueous solutions is influenced by pH and temperature. At 37°C in a cell culture medium (MEM), approximately 50% of this compound A degrades after three days.[1] Alkaline conditions can also affect its stability, with the formation of this compound isomers observed in a pH 8.8 buffer at room temperature. It is advisable to prepare fresh dilutions of this compound in your aqueous experimental buffer immediately before use.

Q4: What are the known degradation products of this compound in aqueous solutions?

A4: In cell culture medium at 37°C, the two major degradation products of this compound A have been identified as 3'-O-deacetyl this compound and 19-O-deacetyl this compound.[1]

Troubleshooting Guide

Issue Possible Cause Recommendation
Inconsistent or no biological effect observed Degraded this compound solution: this compound may have degraded due to improper storage or prolonged incubation in aqueous solution at elevated temperatures.Prepare a fresh stock solution and/or dilute the stock solution into your aqueous experimental buffer immediately before the experiment.
Incorrect concentration: Errors in calculating the dilution from the stock solution.Double-check all calculations for dilutions. Consider preparing a fresh dilution series.
Precipitation of this compound: The final concentration of DMSO in the aqueous solution may be too low, causing this compound to precipitate.Ensure the final DMSO concentration in your experimental setup is sufficient to maintain this compound solubility. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell cultures.
Unexpected cellular response Off-target effects: High concentrations of this compound or its degradation products may lead to off-target effects.Perform a dose-response experiment to determine the optimal concentration with the desired effect and minimal off-target activity.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.Include a vehicle control (experimental medium with the same final concentration of the solvent) in your experimental design to assess the effect of the solvent alone.

Quantitative Data on this compound Stability

Table 1: Stability of this compound A in Aqueous Solution

Condition Time Remaining this compound A Degradation Products
Minimal Essential Medium (MEM), 37°C3 days~50%3'-O-deacetyl this compound, 19-O-deacetyl this compound

Table 2: Recommended Storage of this compound Stock Solutions (in DMSO)

Storage Temperature Duration
-20°CUp to 1 month
-80°CUp to 6 months

Experimental Protocols

Protocol 1: General Cell Treatment with this compound for Signaling Studies

This protocol provides a general guideline for treating cultured cells with this compound to investigate its effects on intracellular signaling pathways.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cultured cells (e.g., plant protoplasts or mammalian cell line)

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protease and phosphatase inhibitor cocktails

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency.

  • Preparation of this compound Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.

  • Cell Treatment:

    • Remove the old medium from the cells and wash once with sterile PBS.

    • Add the prepared this compound-containing medium or vehicle control medium to the respective wells.

    • Incubate the cells for the desired time period (e.g., 15, 30, 60 minutes, or longer depending on the specific pathway being investigated).

  • Cell Lysis:

    • After the treatment period, place the culture plates on ice.

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Quantification and Analysis:

    • Centrifuge the lysates to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • The protein lysates are now ready for downstream analysis, such as Western blotting, to assess the phosphorylation status of target proteins in the signaling pathway of interest.

Visualizations

Fusicoccin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H_ATPase H+-ATPase (inactive) H_ATPase_active H+-ATPase (active) H_ATPase->H_ATPase_active 5. Activation Phosphorylation Phosphorylation of H+-ATPase C-terminus H_ATPase->Phosphorylation 1. Proton_extrusion H+ Extrusion H_ATPase_active->Proton_extrusion 6. This compound This compound This compound->H_ATPase 3. Binds to complex Protein_14_3_3 14-3-3 Protein Protein_14_3_3->H_ATPase 4. Stabilizes interaction Phosphorylation->H_ATPase 2. Conformational Change Downstream_effects Downstream Cellular Effects Proton_extrusion->Downstream_effects

Caption: this compound signaling pathway leading to H+-ATPase activation.

Experimental_Workflow start Start: Prepare this compound Stock (DMSO) prepare_cells Prepare Cell Culture start->prepare_cells prepare_working Prepare Working Solutions (Dilute in Medium) start->prepare_working vehicle_control Vehicle Control (Medium + DMSO) prepare_cells->vehicle_control fusicoccin_treatment This compound Treatment prepare_cells->fusicoccin_treatment prepare_working->fusicoccin_treatment incubation Incubate for Desired Time vehicle_control->incubation fusicoccin_treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant analysis Downstream Analysis (e.g., Western Blot) protein_quant->analysis end End: Analyze Results analysis->end

Caption: A typical experimental workflow for this compound treatment.

Troubleshooting_Tree start Issue: Inconsistent/No Effect check_solution Is the this compound solution freshly prepared? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_concentration Are the dilution calculations correct? yes_fresh->check_concentration prepare_fresh Prepare fresh stock and working solutions no_fresh->prepare_fresh yes_conc Yes check_concentration->yes_conc Yes no_conc No check_concentration->no_conc No check_precipitation Is there any visible precipitate in the medium? yes_conc->check_precipitation recalculate Recalculate and prepare new dilutions no_conc->recalculate yes_precip Yes check_precipitation->yes_precip Yes no_precip No check_precipitation->no_precip No increase_dmso Increase final DMSO concentration (e.g., 0.5%) yes_precip->increase_dmso consider_other Consider other factors (cell passage, etc.) no_precip->consider_other

Caption: Troubleshooting decision tree for this compound experiments.

References

Fusicoccin and Degradation Products: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fusicoccin and its degradation products.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experimentation with this compound and its derivatives.

Q1: My this compound solution appears to have lost activity over time. What could be the cause?

A1: this compound A is known to be unstable in aqueous solutions, especially at physiological temperatures. HPLC analysis has shown that approximately 50% of this compound A can degrade after three days at 37°C in Minimum Essential Medium (MEM).[1][2] The primary degradation products are 3'-O-deacetyl this compound and 19-O-deacetyl this compound.[1] To ensure consistent results, it is recommended to prepare fresh solutions of this compound for each experiment or store stock solutions at -20°C or below and minimize freeze-thaw cycles.

Q2: I am observing lower than expected biological activity in my cell-based assays. What are some potential reasons?

A2: Several factors could contribute to lower than expected activity:

  • Degradation: As mentioned above, this compound can degrade in culture media. Consider preparing fresh solutions or assessing the integrity of your stock.

  • Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to this compound. The reported IC50 values for growth inhibition in U373-MG and Hs683 glioma cell lines are 92 µM and 83 µM, respectively.[1][3]

  • Assay Conditions: Ensure that the pH of your assay buffer is optimal for this compound activity. This compound binding to its receptors is pH-dependent, with optimal binding typically observed around pH 6.5.

  • Presence of Antagonists: Certain substances can interfere with this compound's mechanism of action. For example, abscisic acid is a known antagonist of this compound-induced stomatal opening in plants.

Q3: I am seeing inconsistent results between experimental replicates. How can I improve reproducibility?

A3: Inconsistent results can stem from several sources:

  • Solution Stability: The instability of this compound is a primary cause of variability. Prepare and use solutions consistently across all replicates.

  • Cell Culture Conditions: Ensure that cell density, passage number, and growth phase are consistent for all experiments.

  • Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of this compound and other reagents.

  • Incubation Times: Adhere strictly to the specified incubation times in your protocols, as prolonged incubation can lead to increased degradation of this compound.

Q4: Are the degradation products of this compound biologically active?

A4: Yes, the degradation products, primarily 3'-O-deacetyl this compound and 19-O-deacetyl this compound, retain some biological activity, although it is generally reduced compared to the parent compound. For instance, their in vitro growth inhibitory IC50 values in glioma cell lines ranged from 80 to 130 µM, which is slightly higher than that of this compound A.[1][3] The specific activity can vary depending on the assay and the biological system being studied.

Quantitative Data Summary

The following table summarizes the reported biological activities of this compound A and its major degradation products.

CompoundAssayCell Line/SystemActivity (IC50/Kd)Reference
This compound A Growth Inhibition (MTT Assay)U373-MG Glioma92 µM[1][3]
Growth Inhibition (MTT Assay)Hs683 Glioma83 µM[1][3]
14-3-3σ Binding (ERα-ctp)In vitroApparent Kd = 3.61 ± 0.41 μM
14-3-3σ Binding (ERα-ctp) with FCIn vitroApparent Kd = 0.05 ± 0.02 μM
3'-O-deacetyl this compound A Growth Inhibition (MTT Assay)U373-MG & Hs683 Glioma80 - 130 µM[1][3]
19-O-deacetyl this compound A Growth Inhibition (MTT Assay)U373-MG & Hs683 Glioma80 - 130 µM[1][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the effect of this compound and its degradation products on cell proliferation.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., U373-MG, Hs683)

  • Complete culture medium

  • This compound A and its degradation products (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound or its degradation products in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Protocol 2: In Vitro H+-ATPase Activity Assay

This assay measures the effect of this compound on the activity of the plasma membrane H+-ATPase.

Materials:

  • Isolated plasma membrane vesicles

  • Assay buffer (e.g., 30 mM Tris-MES, pH 6.5, 5 mM MgSO4, 50 mM KCl, 1 mM DTT)

  • ATP solution

  • This compound solution

  • Phosphate determination reagent (e.g., Malachite green)

  • Spectrophotometer

Procedure:

  • Isolate plasma membrane vesicles from plant tissue or other relevant sources.

  • Pre-incubate the plasma membrane vesicles (e.g., 10-20 µg of protein) with the desired concentration of this compound in the assay buffer for 5-10 minutes at 30°C.

  • Initiate the reaction by adding ATP to a final concentration of 3 mM.

  • Incubate the reaction mixture for 20-30 minutes at 30°C.

  • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

  • Determine the specific activity of the H+-ATPase (e.g., in nmol Pi/mg protein/min) and compare the activity in the presence and absence of this compound.

Protocol 3: HPLC Analysis of this compound Stability

This method is used to assess the stability of this compound and quantify its degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a gradient of acetonitrile and water)

  • This compound A standard

  • Degradation product standards (if available)

Procedure:

  • Prepare a solution of this compound A in the desired medium (e.g., cell culture medium) at a known concentration.

  • Incubate the solution under the desired conditions (e.g., 37°C for various time points).

  • At each time point, take an aliquot of the solution and stop the degradation process (e.g., by freezing or adding a quenching agent).

  • Inject the sample into the HPLC system.

  • Run a gradient elution program to separate this compound A from its degradation products. For example, a linear gradient of acetonitrile in water.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Identify and quantify the peaks corresponding to this compound A and its degradation products by comparing their retention times and peak areas with those of the standards.[1]

Visualizations

Signaling Pathway of this compound Action

Fusicoccin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PM_H_ATPase PM H+-ATPase (Inactive) Ternary_Complex This compound-14-3-3-H+-ATPase Complex PM_H_ATPase->Ternary_Complex Binds to PM_H_ATPase_Active PM H+-ATPase (Active) H_ion_out H+ PM_H_ATPase_Active->H_ion_out Pumps H+ out This compound This compound This compound->Ternary_Complex Binds to Protein_14_3_3 14-3-3 Protein Protein_14_3_3->Ternary_Complex Binds to Ternary_Complex->PM_H_ATPase_Active H_ion H+ H_ion->PM_H_ATPase_Active MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add this compound/ Degradation Products incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer incubate_overnight Incubate overnight add_solubilizer->incubate_overnight read_absorbance Read absorbance at 570 nm incubate_overnight->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

Technical Support Center: Fusicoccin Application in Stomatal Opening Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with fusicoccin (FC) failing to induce stomatal opening in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of this compound-induced stomatal opening?

A1: this compound, a fungal phytotoxin, induces stomatal opening by activating the plasma membrane H+-ATPase in guard cells.[1][2] This process involves several key steps:

  • Phosphorylation of H+-ATPase: The C-terminus of the plasma membrane H+-ATPase is phosphorylated, creating a binding site for 14-3-3 proteins.[3][4]

  • 14-3-3 Protein Binding: 14-3-3 proteins, a family of regulatory molecules, bind to the phosphorylated C-terminus of the H+-ATPase.[5]

  • This compound-Mediated Stabilization: this compound binds to and stabilizes the complex formed between the H+-ATPase and the 14-3-3 protein.[1][6] This stabilization is thought to prevent the dephosphorylation of the H+-ATPase, thus locking it in an active state.[4]

  • Proton Extrusion and Hyperpolarization: The activated H+-ATPase pumps protons (H+) out of the guard cell, leading to hyperpolarization of the plasma membrane.[7]

  • Ion Uptake and Turgor Increase: The hyperpolarization activates inward-rectifying potassium (K+) channels, leading to an influx of K+ and other ions into the guard cells. This increases the solute concentration, causing water to enter via osmosis, which in turn increases turgor pressure and forces the stomata to open.[8][9]

Troubleshooting Guide

If you are observing that this compound is not inducing stomatal opening in your experiments, please consult the following troubleshooting guide.

Problem 1: Suboptimal or Inactive this compound

Symptoms:

  • No stomatal opening is observed at any concentration of this compound.

  • Reduced or no effect compared to previous successful experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation of this compound This compound can degrade in solution, especially when stored for extended periods or at inappropriate temperatures.[10] Prepare fresh solutions of this compound from a reliable stock for each experiment. Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or below.
Incorrect Concentration The effect of this compound is dose-dependent.[2][7] Perform a dose-response curve to determine the optimal concentration for your plant species and experimental conditions. Typical effective concentrations range from 0.1 µM to 10 µM.[2][9]
Poor Quality of this compound Ensure you are using a high-purity this compound from a reputable supplier. If in doubt, test a new batch of this compound.
Problem 2: Issues with Experimental Conditions and Plant Material

Symptoms:

  • Inconsistent results between experiments.

  • Stomata fail to open even with fresh this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of Abscisic Acid (ABA) ABA is a plant stress hormone that induces stomatal closure and can counteract the effects of this compound.[2][8] Ensure plants are well-watered and not stressed before the experiment. If using epidermal peels, be aware that wounding can increase ABA levels.
Inhibitory Signaling Molecules High levels of endogenous signaling molecules that promote stomatal closure, such as hydrogen peroxide (H₂O₂) and nitric oxide (NO), can inhibit the action of this compound.[11][12] this compound can promote the removal of these molecules, but excessively high initial levels may be inhibitory.[2][13]
Inappropriate Incubation Conditions There is a synergistic effect between light and this compound on stomatal opening.[14][15] Ensure experiments are conducted under appropriate light conditions. The incubation buffer should contain K+ ions (e.g., 1-10 mM KCl) to facilitate stomatal opening.
Plant Species Variability Different plant species may exhibit varying sensitivity to this compound.[16][17] Optimize the protocol for your specific plant species.
Wounding Response The process of preparing epidermal strips can induce a wounding response that may inhibit stomatal opening.[9] Allow epidermal peels to equilibrate in the incubation buffer before adding this compound.
Problem 3: Malfunction of the Core Signaling Pathway

Symptoms:

  • Consistent failure of this compound to induce stomatal opening across multiple experiments and with fresh reagents.

  • Other agents that induce stomatal opening (e.g., light) are also ineffective.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
H+-ATPase Not Phosphorylated The binding of 14-3-3 proteins, a prerequisite for this compound action, is dependent on the phosphorylation of the H+-ATPase.[4] If the kinase responsible for this phosphorylation is inactive or inhibited, this compound will have no effect.
Non-functional H+-ATPase or 14-3-3 Proteins Mutations in the genes encoding the H+-ATPase or the specific 14-3-3 isoforms involved in stomatal regulation can render the system unresponsive to this compound. This is more likely in mutant plant lines.
Disruption of Downstream Events Issues with downstream components, such as the inward K+ channels, can prevent stomatal opening even if the H+-ATPase is activated by this compound. For example, some compounds can inhibit K+ channels without affecting H+-ATPase phosphorylation.[18]

Experimental Protocols

Protocol 1: Stomatal Aperture Assay using Epidermal Peels

This protocol is adapted from methodologies described in studies on stomatal responses.[2][18]

  • Plant Material: Use healthy, well-watered plants (e.g., Vicia faba or Arabidopsis thaliana) grown under controlled conditions.

  • Epidermal Peel Preparation: Carefully peel a section of the abaxial epidermis from a fully expanded leaf.

  • Pre-incubation: Float the epidermal peels on an opening buffer (e.g., 10 mM MES-Tris, pH 6.15, 50 µM CaCl₂, 5 mM KCl) in the dark for at least 2 hours to induce stomatal closure.[18]

  • Treatment Application: Transfer the peels to fresh opening buffer containing the desired concentration of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the peels under light (e.g., 80-100 µmol m⁻² s⁻¹) for a specified period (e.g., 2-3 hours).

  • Microscopy and Measurement: Mount the epidermal peels on a microscope slide and observe under a light microscope. Capture images and measure the stomatal aperture (the width of the stomatal pore) using image analysis software. For each treatment, measure at least 30 stomatal apertures.

Protocol 2: Protoplast Swelling Assay to Test H+-ATPase Activity

This assay provides an indirect measure of H+-ATPase activation by observing the swelling of guard cell protoplasts.

  • Guard Cell Protoplast Isolation: Isolate guard cell protoplasts from your plant material using established enzymatic digestion methods.

  • Protoplast Incubation: Resuspend the protoplasts in a suitable buffer containing an osmoticum (e.g., sorbitol) and the necessary ions.

  • Treatment: Add this compound to the protoplast suspension. An activated H+-ATPase will lead to ion uptake and subsequent water influx, causing the protoplasts to swell.

  • Volume Measurement: Monitor the change in protoplast diameter over time using a microscope and image analysis software. An increase in diameter indicates swelling and, indirectly, H+-ATPase activity.

Data Presentation

Table 1: Effect of this compound Concentration on Stomatal Aperture

This table presents hypothetical data to illustrate the dose-dependent effect of this compound.

This compound Concentration (µM)Average Stomatal Aperture (µm) ± SE
0 (Control)1.2 ± 0.2
0.012.5 ± 0.3
0.15.8 ± 0.4
1.09.1 ± 0.5
10.09.3 ± 0.4

Visualizations

This compound Signaling Pathway

Fusicoccin_Signaling_Pathway cluster_membrane Plasma Membrane H_ATPase H+-ATPase (Inactive) H_ATPase_P Phosphorylated H+-ATPase H_ATPase->H_ATPase_P Complex H+-ATPase-P-14-3-3 Complex H_ATPase_P->Complex Active_Complex Active H+-ATPase Complex Complex->Active_Complex H_out H+ out Active_Complex->H_out Pumps K_channel K+ Channel K_in K+ in K_channel->K_in Kinase Kinase Kinase->H_ATPase Phosphorylation Protein_14_3_3 14-3-3 Protein Protein_14_3_3->Complex FC This compound FC->Active_Complex Stabilizes Hyperpolarization Membrane Hyperpolarization H_out->Hyperpolarization H2O H2O Influx K_in->H2O Opening Stomatal Opening H2O->Opening Hyperpolarization->K_channel Activates

Caption: The signaling pathway of this compound-induced stomatal opening.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: this compound (FC) fails to induce stomatal opening Check_FC Is the FC solution fresh and at the optimal concentration? Start->Check_FC Prep_FC Prepare fresh FC solution. Perform a dose-response curve. Check_FC->Prep_FC No Check_Conditions Are experimental conditions optimal? (Light, K+ in buffer, non-stressed plants) Check_FC->Check_Conditions Yes Prep_FC->Check_FC Success Problem Solved Prep_FC->Success If this solves the issue Optimize_Conditions Optimize light, buffer composition, and plant growth conditions. Check_Conditions->Optimize_Conditions No Check_Controls Do positive controls that bypass FC (e.g., light-induced opening) work? Check_Conditions->Check_Controls Yes Optimize_Conditions->Check_Conditions Optimize_Conditions->Success If this solves the issue Investigate_Core Investigate core signaling components: - H+-ATPase phosphorylation - K+ channel function - Use of mutant lines Check_Controls->Investigate_Core No Check_Controls->Success Yes

Caption: A logical workflow to troubleshoot failed this compound experiments.

References

Technical Support Center: Optimizing Fusicoccin Concentration for Root Growth Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing fusicoccin in root growth experiments. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in promoting root growth?

A1: this compound enhances root growth by activating the plasma membrane H+-ATPase. It achieves this by stabilizing the complex between the H+-ATPase and 14-3-3 proteins.[1][2] This stabilization leads to the irreversible activation of the proton pump, resulting in acidification of the apoplast (the space outside the plasma membrane). This "acid growth" effect promotes cell wall loosening and subsequent cell elongation, which is a key process in root growth.

Q2: What is a typical concentration range for this compound in root growth experiments?

A2: The optimal concentration of this compound can vary depending on the plant species and experimental conditions. For Arabidopsis thaliana, concentrations ranging from 0.3 µM to 30 µM have been used.[3] In maize coleoptiles, a concentration of 1 µM (10⁻⁶ M) has been found to be optimal for inducing growth, while 0.1 µM (10⁻⁷ M) is considered suboptimal.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a this compound stock solution?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[6] To prepare a stock solution, dissolve the this compound powder in 100% DMSO.[1] For example, to make a 10 mM stock solution, dissolve 6.8 mg of this compound (molecular weight 680.8 g/mol ) in 1 mL of DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] When preparing your working solution, dilute the DMSO stock in your final medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent toxicity to the plant cells.[7]

Q4: What are the visible signs of this compound toxicity in plants?

A4: While this compound can promote growth at optimal concentrations, prolonged or high-concentration treatments can be phytotoxic. A primary sign of toxicity is wilting of the leaves, which is caused by the irreversible opening of stomata, leading to excessive water loss.[8] In roots, visual signs of toxicity can include radial swelling behind the apex and rupturing of the outer cell layers (rhizodermis and cortex).[9] You might also observe a browning of the root tissue or a complete cessation of growth.

Q5: Can this compound be used in combination with other plant hormones?

A5: Yes, this compound's effects have been studied in conjunction with auxins like indole-3-acetic acid (IAA). At suboptimal concentrations, the effects of this compound and IAA on cell enlargement can be additive. However, at optimal concentrations, the stimulation by a mixture is often equal to that of this compound alone, suggesting they may converge on a similar growth-promoting pathway, albeit through different primary mechanisms.

Troubleshooting Guide

Problem Possible Causes Solutions
No observable effect on root growth Incorrect this compound Concentration: The concentration may be too low to elicit a response.Perform a dose-response curve with a wider range of concentrations (e.g., 0.1 µM to 50 µM).
Degraded this compound: Improper storage of the stock solution can lead to degradation.Prepare a fresh stock solution from a new vial of this compound powder. Ensure proper storage at -20°C or -80°C in small aliquots.
Plant Insensitivity: The plant species or ecotype may be less sensitive to this compound.Consult the literature for studies on your specific plant species. Consider using a different ecotype or a positive control plant known to respond to this compound.
Suboptimal Experimental Conditions: pH of the medium, temperature, or light conditions may not be ideal for observing the effect.Ensure the pH of your growth medium is within the optimal range for both the plant and this compound activity (around pH 5.5-6.0 for binding).[10] Maintain consistent and appropriate environmental conditions.
Inconsistent results between replicates Uneven Application: Inconsistent application of the this compound-containing medium.Ensure thorough mixing of the medium before application. For agar plates, ensure even distribution of this compound.
Variability in Plant Material: Seedlings may not be at a uniform developmental stage.Use seedlings of the same age and size for all treatments.
Pipetting Errors: Inaccurate dilutions of the stock solution.Calibrate your pipettes regularly and use proper pipetting techniques.
Roots appear unhealthy (browning, swelling, lesions) This compound Toxicity: The concentration used is too high.Reduce the this compound concentration. Refer to the dose-response curve to find a concentration that promotes growth without causing visible damage.
Solvent Toxicity: The concentration of DMSO in the final medium is too high.Ensure the final DMSO concentration is below 0.5%. Prepare a vehicle control with the same concentration of DMSO to assess its effect.[7]
Contamination: Microbial contamination in the growth medium.Use sterile techniques for media preparation and seed sterilization.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is approximately 680.8 g/mol .

    • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label the tubes clearly with the name of the compound, concentration, date, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term storage. The solution is typically stable for up to one month at -20°C and up to six months at -80°C.[6]

Protocol 2: Arabidopsis thaliana Root Growth Assay on Agar Plates
  • Materials:

    • Arabidopsis thaliana seeds

    • Murashige and Skoog (MS) medium with vitamins

    • Sucrose

    • Phytagel or agar

    • Petri dishes (square or round)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Sterile water

    • Micropipettes and sterile tips

    • Growth chamber

  • Procedure:

    • Seed Sterilization:

      • Place seeds in a microcentrifuge tube.

      • Add 70% ethanol and incubate for 1-2 minutes.

      • Remove ethanol and add a solution of 50% bleach and 0.05% Triton X-100. Incubate for 5-10 minutes with occasional vortexing.

      • Wash the seeds 4-5 times with sterile distilled water.

      • Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

    • Media Preparation:

      • Prepare MS medium according to the manufacturer's instructions, typically including 1% sucrose and adjusting the pH to 5.7-5.8.

      • Add the gelling agent (e.g., 0.8% agar) and autoclave.

      • Allow the medium to cool to approximately 50-60°C.

      • Add the required volume of this compound stock solution to achieve the desired final concentrations. Also, prepare a control plate with the same volume of DMSO as the this compound-treated plates.

      • Pour the medium into sterile Petri dishes and allow them to solidify.

    • Plating and Growth:

      • Pipette the stratified seeds onto the surface of the agar plates, spacing them evenly.

      • Seal the plates with breathable tape.

      • Place the plates vertically in a growth chamber with controlled light (e.g., 16-hour light/8-hour dark cycle) and temperature (e.g., 22°C).

    • Data Collection and Analysis:

      • After a set number of days (e.g., 5-10 days), photograph the plates.

      • Measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

      • Perform statistical analysis to compare the root lengths between the control and this compound-treated groups.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis sterilize_seeds Sterilize Seeds stratify_seeds Stratify Seeds (4°C) sterilize_seeds->stratify_seeds plate_seeds Plate Seeds stratify_seeds->plate_seeds prepare_media Prepare MS Agar Media add_this compound Add this compound/DMSO prepare_media->add_this compound pour_plates Pour Plates add_this compound->pour_plates pour_plates->plate_seeds incubate Incubate Vertically plate_seeds->incubate image_plates Image Plates incubate->image_plates measure_roots Measure Root Length image_plates->measure_roots stat_analysis Statistical Analysis measure_roots->stat_analysis

Caption: this compound signaling pathway leading to root growth.

References

fusicoccin solvent compatibility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of fusicoccin in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solvent compatibility, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a fungal phytotoxin that acts as a stabilizer of protein-protein interactions (PPIs) involving 14-3-3 proteins.[1] 14-3-3 proteins are regulatory molecules that bind to phosphorylated serine/threonine motifs on a wide range of target proteins, thereby influencing their activity, localization, and stability. This compound binds to the interface of the 14-3-3 protein and its client protein, effectively locking them together and stabilizing the complex. This stabilization can lead to the persistent activation or inhibition of the client protein's function. A key example is the activation of the plasma membrane H+-ATPase in plants.[1][2]

Q2: In which solvents can I dissolve this compound for my experiments?

A2: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3][4] It has low solubility in aqueous solutions.[5] For most in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO or ethanol and then dilute it to the final working concentration in the aqueous assay buffer or cell culture medium.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: this compound stock solutions in DMSO or ethanol should be stored at -20°C or -80°C to ensure stability. For long-term storage (up to 6 months), -80°C is recommended. For shorter periods (up to 1 month), -20°C is suitable.[3] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[3]

Q4: Is this compound stable in aqueous cell culture media?

A4: this compound exhibits limited stability in aqueous environments like cell culture media. Studies have shown that approximately 50% of this compound A degrades after 3 days of incubation at 37°C in Minimal Essential Medium (MEM).[2] This degradation should be considered when designing long-term cell-based assays.

Data Presentation

This compound Solvent Compatibility
SolventSolubilityRecommended Stock ConcentrationStorageNotes
DMSO Soluble[3]10-50 mM-20°C or -80°C[3]Prepare fresh dilutions in aqueous buffers before use.
Ethanol 10 mg/mL[4]~14.7 mM-20°C or -80°CEnsure the final ethanol concentration is not toxic to cells.
Aqueous Buffers (e.g., PBS) Low solubility[5]Not recommended for stock solutionsN/ADirect dissolution is difficult. Dilute from organic stock.
Cell Culture Media (e.g., MEM) Soluble upon dilution from stockDependent on experimental needsUse immediatelySignificant degradation can occur over time at 37°C.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound. The molecular weight of this compound A is 680.8 g/mol . For 1 mg of this compound, you will need 1.469 µL of DMSO to make a 10 mM stock.

  • Add the appropriate volume of anhydrous DMSO to the solid this compound.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.[3]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3]

Protocol 2: In Vitro 14-3-3 Protein-Protein Interaction (PPI) Stabilization Assay using Fluorescence Polarization

This protocol provides a general framework for assessing the effect of this compound on the interaction between a 14-3-3 protein and a fluorescently labeled phosphopeptide derived from a client protein.

Materials:

  • Recombinant 14-3-3 protein

  • Fluorescently labeled phosphopeptide (e.g., FAM-labeled)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well black, flat-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of the 14-3-3 protein in the assay buffer.

  • Prepare a solution of the fluorescently labeled phosphopeptide at twice the final desired concentration (e.g., 20 nM for a 10 nM final concentration).

  • Prepare a solution of this compound at twice the final desired concentration (e.g., 20 µM for a 10 µM final concentration). For the control (no this compound), use an equivalent dilution of DMSO.

  • In the 384-well plate, add 10 µL of the 14-3-3 protein dilutions.

  • Add 5 µL of the 2x phosphopeptide solution to each well.

  • Add 5 µL of the 2x this compound solution (or DMSO control) to the appropriate wells.

  • Mix gently by shaking the plate for 1 minute.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Plot the fluorescence polarization values against the 14-3-3 protein concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd) in the presence and absence of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in aqueous buffer/media Low aqueous solubility of this compound. Final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.Ensure the final concentration of the organic solvent in your assay is sufficient to keep this compound in solution, but below the tolerance level for your cells or assay components. A final DMSO concentration of <0.5% is generally well-tolerated by most cell lines. Perform serial dilutions in the aqueous buffer from a high-concentration stock.
Inconsistent or no effect in cell-based assays Degradation of this compound in the cell culture medium.[2] Incorrect dosage or ineffective concentration.For long-term experiments (>24 hours), consider replenishing the medium with freshly diluted this compound daily. Perform a dose-response curve to determine the optimal effective concentration for your specific cell line and assay. Confirm the activity of your this compound batch using a simple, rapid assay if possible.
High background or off-target effects The concentration of this compound is too high, leading to non-specific interactions. The final concentration of the solvent (DMSO/ethanol) is causing cellular stress or toxicity.Determine the EC50 or optimal concentration range for your specific PPI and assay. Lower the concentration of this compound. Include a vehicle control (e.g., DMSO alone at the same final concentration) in all experiments to account for solvent effects.
Variability between experiments Repeated freeze-thaw cycles of the this compound stock solution. Inconsistent dilution preparation.Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.[3] Prepare fresh dilutions from the stock for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Visualizations

This compound's Mechanism of Action

Fusicoccin_Mechanism cluster_0 Without this compound cluster_1 With this compound 14_3_3 14-3-3 Protein Client Phosphorylated Client Protein 14_3_3->Client Weak Interaction Complex_1 Transient 14-3-3/Client Complex 14_3_3->Complex_1 Client->Complex_1 14_3_3_FC 14-3-3 Protein Complex_2 Stabilized Ternary Complex 14_3_3_FC->Complex_2 Client_FC Phosphorylated Client Protein Client_FC->Complex_2 FC This compound FC->Complex_2 Downstream Altered Downstream Signaling Complex_2->Downstream Experimental_Workflow Start Start: Cell Seeding Incubate_1 Incubate Cells (e.g., 24 hours) Start->Incubate_1 Prepare_FC Prepare this compound Dilutions (and vehicle control) Incubate_1->Prepare_FC Treat Treat Cells Incubate_1->Treat Prepare_FC->Treat Incubate_2 Incubate for Treatment Period Treat->Incubate_2 Assay Perform Assay (e.g., MTT, Western Blot) Incubate_2->Assay Analyze Data Analysis Assay->Analyze Troubleshooting_Logic Start Poor or No Signal in this compound-Treated Group Check_Conc Is this compound Concentration Optimal? Start->Check_Conc Check_Stability Is this compound Degrading during the Assay? Check_Conc->Check_Stability Yes Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No Check_Solubility Did this compound Precipitate? Check_Stability->Check_Solubility No Replenish Replenish this compound During Long Incubations Check_Stability->Replenish Yes Check_Reagents Are Assay Reagents (e.g., 14-3-3, peptide) Active? Check_Solubility->Check_Reagents No Solvent_Conc Check Final Solvent Concentration & Dilution Method Check_Solubility->Solvent_Conc Yes QC_Reagents Perform Quality Control on Reagents Check_Reagents->QC_Reagents Unsure End Problem Solved Check_Reagents->End Yes Dose_Response->Check_Stability Replenish->Check_Solubility Solvent_Conc->Check_Reagents QC_Reagents->End

References

Technical Support Center: Fusicoccin Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing fusicoccin binding assays. The information is tailored for scientists and drug development professionals working with this compound and its interaction with 14-3-3 proteins.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a fungal phytotoxin that stabilizes the interaction between 14-3-3 proteins and their partner proteins.[1][2] In plants, it notably stabilizes the complex between 14-3-3 proteins and the C-terminus of the plasma membrane H+-ATPase, leading to the permanent activation of the proton pump.[3][4] This stabilization occurs because this compound fills a cavity on the surface of the 14-3-3 protein when it is bound to a phosphopeptide from a partner protein, mutually increasing the binding affinity of both the peptide and the toxin by approximately 90-fold.[5]

Q2: Why is the phosphorylation of the target protein important for this compound binding?

A2: Phosphorylation of specific serine or threonine residues on the target protein is often a prerequisite for 14-3-3 protein binding.[4][6] this compound then acts to stabilize this pre-formed complex. For instance, the phosphorylation of a threonine residue in the C-terminus of the H+-ATPase creates the binding site for the 14-3-3 protein.[3] While this compound can bind to 14-3-3 proteins with very low affinity on its own, its primary role is to enhance the stability of the ternary complex (14-3-3/phospho-target/fusicoccin).[5][7]

Q3: What are the key applications of this compound in research and drug development?

A3: this compound's ability to stabilize protein-protein interactions (PPIs) makes it a valuable tool. It is used to study the function of 14-3-3 proteins and their roles in various signaling pathways.[1] In drug development, this compound and its derivatives are being explored for their potential as anti-cancer agents, as they can induce apoptosis in tumor cells by stabilizing the interaction between 14-3-3 and proteins like the estrogen receptor α (ERα).[2]

Troubleshooting Guide

Issue 1: Low or No Binding Signal
Possible Cause Suggested Solution
Poor quality or inactive this compound Verify the activity of the this compound stock. One search mentioned that the quality of commercially available this compound can be variable.[8] A lettuce seed germination assay can be used to test its biological activity.[8]
Suboptimal buffer conditions Ensure the pH of the binding buffer is optimal. A pH of around 6.5 is often used for this compound binding assays.[8][9] Check the requirement for divalent cations like Mg²⁺ and Ca²⁺, which are included in some protocols.[8]
Incorrect protein concentrations Titrate the concentrations of both the 14-3-3 protein and the target phosphopeptide/protein to find the optimal ratio for complex formation. Refer to established protocols for starting concentrations.[1][9]
Target protein is not phosphorylated Confirm the phosphorylation status of your target protein. If using a synthetic peptide, ensure it is correctly phosphorylated. For recombinant proteins, in vitro phosphorylation may be necessary.
Degradation of proteins Always include protease inhibitors in your lysis and binding buffers to prevent the degradation of your proteins of interest.[10]
Low protein expression If using cell lysates, ensure that the target protein is expressed at a detectable level.[11] This can be checked with a Western blot of the input lysate.
Issue 2: High Background Signal
Possible Cause Suggested Solution
Non-specific binding to assay plate/beads Use plates designed for low protein binding. Block the plates or beads with an appropriate blocking agent like Bovine Serum Albumin (BSA) or casein.[1]
Hydrophobic interactions of this compound This compound is a hydrophobic molecule. Including a non-ionic detergent like Tween-20 (e.g., 0.05-0.1%) in the binding and wash buffers can help reduce non-specific binding.[9][10]
Contaminants in protein preparations Ensure high purity of your recombinant 14-3-3 and target proteins. Perform an additional purification step, such as size-exclusion chromatography, if necessary.[12]
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Suggested Solution
Variability in this compound stock Prepare a large, single batch of this compound stock solution, aliquot, and store at -20°C or -80°C to ensure consistency between experiments. Avoid repeated freeze-thaw cycles.
Inconsistent pipetting or assay setup Use calibrated pipettes and follow a standardized protocol meticulously. For plate-based assays, be mindful of potential edge effects.
Equilibration time Ensure that the binding reaction has reached equilibrium. The time to reach equilibrium can depend on the this compound concentration.[13][14] Perform a time-course experiment to determine the optimal incubation time.

Quantitative Data Summary

The following tables summarize binding affinity data from various this compound binding assays.

Table 1: Dissociation Constants (Kd) and EC50 Values for this compound-Mediated Interactions

Interacting ProteinsAssay TypeConditionKd (µM)EC50 (µM)Reference
14-3-3σ and ERα-ctpITC- this compound A0.75 ± 0.14-[15]
14-3-3σ and ERα-ctpITC+ 200 µM this compound A0.02 ± 0.05-[15]
14-3-3σ and N-FAM-ERα-ctpFP- this compound A3.61 ± 0.41-[15]
14-3-3σ and N-FAM-ERα-ctpFP+ 80 µM this compound A0.05 ± 0.02-[15]
14-3-3σ and N-FAM-ERα-ctpFPTitration with this compound A-3.16 ± 1.03[15]
14-3-3β and Phospholigand 1FP+ 80 µM this compound A0.05 ± 0.001-[1]
14-3-3τ and Phospholigand 1FP+ 80 µM this compound A0.13 ± 0.004-[1]
14-3-3σ and GpIBα phospholigandFPTitration with this compound A-4.2 ± 1.1[9]
14-3-3ε and GpIBα phospholigandFPTitration with this compound A-78 ± 1.1[9]

ERα-ctp: Estrogen Receptor α C-terminal phosphopeptide; N-FAM: N-terminally labeled with fluorescein; FP: Fluorescence Polarization; ITC: Isothermal Titration Calorimetry.

Experimental Protocols

Fluorescence Polarization (FP) Assay for this compound-Stabilized 14-3-3 Interactions

This protocol is adapted from a study investigating the isoform-specificity of this compound A.[1][9]

  • Reagents and Buffers:

    • Binding Buffer (Buffer A): 10 mM HEPES (pH 6.5), 150 mM NaCl, 0.1% (v/v) Tween 20, and 0.1% BSA.[9]

    • 14-3-3 Protein Stock: Purified recombinant 14-3-3 protein of desired isoform.

    • Fluorescein-labeled Phosphopeptide: Synthetic phosphopeptide corresponding to the 14-3-3 binding motif of the target protein, labeled with a fluorophore like fluorescein.

    • This compound A Stock: Dissolved in a suitable solvent (e.g., DMSO) at a high concentration.

  • Assay Procedure for EC50 Determination:

    • Prepare a solution containing the fluorescein-labeled phospholigand (e.g., 100 nM) and the 14-3-3 protein (e.g., 600 nM) in Buffer A.[9]

    • In a black, flat-bottom 96-well plate, add the 14-3-3/phospholigand solution to each well.

    • Perform a serial dilution of the this compound A stock solution across the plate.

    • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

    • Measure fluorescence polarization using a suitable plate reader with appropriate filters for the fluorophore (e.g., λex = 485/20 nm, λem = 535/25 nm for fluorescein).[9]

  • Data Analysis:

    • Convert the measured polarization values to anisotropy.

    • Correct the anisotropy signal for the contribution of this compound in the absence of the 14-3-3 protein.

    • Plot the corrected anisotropy against the logarithm of the this compound concentration and fit the data to a suitable model to determine the EC50 value.[9]

Signaling Pathway and Experimental Workflow Diagrams

Fusicoccin_Signaling_Pathway cluster_membrane Plasma Membrane H_ATPase H+-ATPase (inactive) Phosphorylation Phosphorylation of C-terminus H_ATPase->Phosphorylation H_ATPase_active H+-ATPase (active) Proton_Extrusion H+ Extrusion H_ATPase_active->Proton_Extrusion 14_3_3 14-3-3 Protein Complex 14-3-3 / H+-ATPase (Phosphorylated) 14_3_3->Complex Complex->H_ATPase_active stabilized by Phosphorylation->Complex This compound This compound This compound->H_ATPase_active

Caption: this compound signaling pathway leading to H+-ATPase activation.

FP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - 14-3-3 Protein - Labeled Peptide - this compound - Buffer Start->Prepare_Reagents Mix_Components Mix 14-3-3 and Labeled Peptide Prepare_Reagents->Mix_Components Add_to_Plate Add Mixture to 96-well Plate Mix_Components->Add_to_Plate Add_FC Add Serial Dilution of this compound Add_to_Plate->Add_FC Incubate Incubate to Reach Equilibrium Add_FC->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Analyze Data: Calculate EC50/Kd Measure_FP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorescence polarization-based this compound binding assay.

Troubleshooting_Logic Start Assay Issue Encountered No_Signal Low or No Signal? Start->No_Signal Yes High_Background High Background? Start->High_Background No Check_FC Check this compound Quality/Activity No_Signal->Check_FC Optimize_Buffer Optimize Buffer (pH, ions) No_Signal->Optimize_Buffer Check_Phospho Verify Target Phosphorylation No_Signal->Check_Phospho Inconsistent Inconsistent Results? High_Background->Inconsistent No Add_Blocker Add Blocking Agent (e.g., BSA) High_Background->Add_Blocker Yes Add_Detergent Include Detergent (e.g., Tween-20) High_Background->Add_Detergent Check_Purity Assess Protein Purity High_Background->Check_Purity Standardize Standardize Protocol & Reagent Prep Inconsistent->Standardize Yes Equilibrate Determine Optimal Equilibration Time Inconsistent->Equilibrate

Caption: A logical troubleshooting workflow for this compound binding assays.

References

Technical Support Center: Overcoming Fusicoccin Resistance in Plant Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to fusicoccin in plant mutants during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound (FC) is a fungal phytotoxin that activates the plant plasma membrane H+-ATPase. It achieves this by stabilizing the interaction between the H+-ATPase and 14-3-3 proteins, which are regulatory proteins. This stabilization locks the H+-ATPase in an active state, leading to increased proton extrusion, hyperpolarization of the plasma membrane, and subsequent physiological responses such as stomatal opening and cell elongation.[1][2][3]

Q2: How is this compound resistance typically identified in plant mutants?

This compound-resistant mutants are often identified through genetic screens. A common method involves exposing a mutagenized plant population to a combination of this compound and a toxic cation, such as hygromycin B or paraquat.[4][5] In wild-type plants, this compound enhances the uptake of these toxic compounds, leading to cell death. Resistant mutants, however, survive this treatment because the reduced response to this compound prevents the increased uptake of the toxin.[4][5] Phenotypic screening for reduced wilting, lack of stomatal opening, or decreased H+ extrusion in the presence of this compound are also common methods.[4][5]

Q3: What are the known molecular causes of this compound resistance in plant mutants?

Based on the mechanism of action, this compound resistance in plant mutants can arise from several molecular alterations:

  • Mutations in the Plasma Membrane H+-ATPase: Changes in the amino acid sequence of the H+-ATPase, particularly in the C-terminal autoinhibitory domain where 14-3-3 proteins and this compound bind, can prevent the stable formation of the tripartite complex.[3]

  • Mutations in 14-3-3 Proteins: Alterations in the 14-3-3 protein structure can impair its ability to bind to the H+-ATPase, even in the presence of this compound.[1][6]

  • Disrupted Upstream Signaling: While less common for direct this compound resistance, mutations in kinases that phosphorylate the H+-ATPase, a prerequisite for 14-3-3 binding, could potentially lead to a reduced this compound response.

Q4: Are there any known analogs of this compound that could be used to study or potentially overcome resistance?

Yes, several analogs of this compound exist, such as this compound-J (FC-J) and this compound-H (FC-H). These analogs can exhibit different levels of activity. For instance, FC-J has been shown to have a similar growth-promoting activity to this compound-A (the most common form), while the more hydrophilic FC-H has little to no effect on plant growth.[7][8] The differential activity of these analogs could be leveraged to investigate the nature of the resistance in a mutant. If a mutant is resistant to this compound-A but responds to another analog, it might suggest a very specific alteration in the binding pocket. Cotylenins are another class of diterpene-glucosides that are structurally and functionally related to fusicoccins and could be considered in such studies.[9]

Troubleshooting Guides

Problem 1: this compound treatment does not induce the expected physiological response (e.g., stomatal opening, H+ extrusion) in my mutant plant line.
Possible Cause Suggested Troubleshooting Step
Mutation in the core this compound signaling pathway. 1. Sequence the H+-ATPase and 14-3-3 genes: Identify any mutations in the coding or regulatory regions of the primary this compound targets in your mutant line. 2. Perform a this compound binding assay: Assess the ability of radiolabeled this compound to bind to microsomal fractions isolated from your mutant and wild-type plants to determine if the receptor site is compromised.[10][11]
Incorrect this compound concentration or degradation. 1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 0.1 µM to 50 µM) on both your mutant and wild-type plants to ensure the concentration is not limiting.[12][13] 2. Check the stability of your this compound stock: this compound can degrade over time, especially in solution. Prepare fresh solutions and store them properly.
Experimental conditions are not optimal. 1. Verify the pH of your assay buffer: this compound binding and H+-ATPase activity are pH-sensitive. Ensure your experimental buffer is within the optimal pH range (typically around 6.0-6.5 for H+ extrusion assays).[10] 2. Ensure adequate light and ion availability for stomatal opening assays: Stomatal opening is an active process that requires light and the presence of ions like K+.
Problem 2: My this compound-resistant mutant shows a pleiotropic phenotype (i.e., other unexpected traits).
Possible Cause Suggested Troubleshooting Step
The mutated gene has multiple functions. 1. Conduct a literature search: The gene responsible for this compound resistance (e.g., a specific H+-ATPase or 14-3-3 isoform) may be involved in other cellular processes. 2. Perform genetic complementation: Transform your mutant with a wild-type copy of the candidate gene. If the pleiotropic phenotype is rescued along with this compound sensitivity, it confirms the gene's role in both processes.
Off-target mutations from the mutagenesis process. 1. Backcross the mutant to the wild-type parent: Perform several rounds of backcrossing to remove unlinked mutations. 2. Analyze multiple independent mutant alleles: If different mutant alleles for the same gene exhibit the same pleiotropic phenotype, it is more likely that the phenotype is linked to the gene of interest.

Quantitative Data Summary

Table 1: Effect of this compound-A Concentration on Plant Growth in Arabidopsis thaliana

This compound-A Concentration (µM)Relative Fresh Weight (%)Relative Dry Weight (%)
0 (Control)100100
0.3~110~105
3~120~115
30~130~125

Data summarized from experiments where ten-day-old plants were sprayed daily for 15 days.[7]

Table 2: Stomatal Aperture in Wild-Type and this compound-Resistant Mutant (5-2) of Arabidopsis thaliana

GenotypeTreatmentStomata Counted% Closed StomataAverage Aperture (µm)
Wild-TypeControl12184.31.65 ± 0.1
Wild-Type5 µM this compound23811.74.21 ± 0.13
Mutant (5-2)Control14094.3Not significantly different from WT control
Mutant (5-2)5 µM this compound21655.12.50 ± 0.14

Data from leaf disc assays incubated for 2 hours in the dark.[5]

Table 3: Binding Affinity of this compound-A to the 14-3-3/H+-ATPase Complex

InteractionApparent KdFold Enhancement with this compound-A
14-3-3 + H+-ATPase C-terminal phosphopeptideMicromolar range~90-fold

This compound-A significantly enhances the binding affinity between 14-3-3 proteins and the phosphorylated C-terminus of the plasma membrane H+-ATPase.[1][14]

Experimental Protocols

Protocol 1: Measurement of Proton (H+) Extrusion from Plant Tissues

Objective: To quantify the rate of H+ extrusion from plant tissues in response to this compound.

Materials:

  • Plant tissue (e.g., leaf discs, root segments) from wild-type and mutant plants.

  • Aerated incubation buffer (e.g., 0.5 mM CaCl2, 5 mM KCl, 250 mM mannitol).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • pH meter with a sensitive electrode.

  • Stir plate and stir bar.

  • Data acquisition system (optional).

Procedure:

  • Collect and prepare plant tissues. For leaf discs, use a cork borer to create uniform samples. For roots, use segments of a consistent length from the apical region.

  • Wash the tissues thoroughly with deionized water.

  • Pre-incubate the tissues in the aerated incubation buffer for 1-2 hours to allow them to equilibrate.

  • Transfer a known amount of tissue to a small, stirred beaker containing a defined volume of fresh, lightly buffered (or unbuffered) incubation medium.

  • Place the pH electrode in the solution and monitor the pH until a stable baseline is achieved.

  • Add this compound to the desired final concentration (e.g., 1-10 µM) and record the change in pH over time. A decrease in pH indicates H+ extrusion.

  • The rate of H+ extrusion can be calculated from the change in pH over time, taking into account the buffering capacity of the medium.

Protocol 2: Stomatal Aperture Bioassay

Objective: To measure the effect of this compound on stomatal aperture.

Materials:

  • Fully expanded leaves from well-watered wild-type and mutant plants.

  • Microscope slides and coverslips.

  • Clear nail polish or dental resin.

  • Microscope with a calibrated eyepiece or imaging software.

  • Incubation buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl).

  • This compound stock solution.

Procedure:

  • Excise leaves and float them, abaxial (lower) side down, on the incubation buffer in a petri dish.

  • Pre-incubate the leaves under light for 2-3 hours to induce stomatal opening.

  • Replace the buffer with fresh buffer containing the desired concentration of this compound or a control solution (e.g., buffer with DMSO).

  • Incubate for an additional 2-3 hours under the same light conditions.

  • To create an impression of the leaf surface, apply a thin layer of clear nail polish or dental resin to the abaxial side of the leaf.

  • Allow the impression material to dry completely (approximately 10-15 minutes).

  • Carefully peel the impression from the leaf using forceps and mount it on a microscope slide.

  • Observe the stomatal impressions under a microscope and measure the width and length of the stomatal pores.

  • Calculate the stomatal aperture (width/length ratio) for a statistically significant number of stomata (e.g., >50) per treatment group.

Signaling Pathways and Experimental Workflows

Fusicoccin_Signaling_Pathway FC This compound (FC) active_complex Stable Active Complex (H+-ATPase-14-3-3-FC) FC->active_complex Stabilizes H_ATPase Plasma Membrane H+-ATPase (inactive) P_H_ATPase Phosphorylated H+-ATPase P_H_ATPase->active_complex protein_kinase Protein Kinase protein_kinase->H_ATPase Phosphorylates protein_1433 14-3-3 Protein protein_1433->active_complex H_extrusion H+ Extrusion active_complex->H_extrusion Activates membrane_hyperpolarization Membrane Hyperpolarization H_extrusion->membrane_hyperpolarization stomatal_opening Stomatal Opening membrane_hyperpolarization->stomatal_opening cell_elongation Cell Elongation membrane_hyperpolarization->cell_elongation resistance_H_ATPase Mutation in H+-ATPase resistance_H_ATPase->P_H_ATPase Blocks binding resistance_1433 Mutation in 14-3-3 Protein resistance_1433->protein_1433 Blocks binding

Caption: this compound signaling pathway and points of potential resistance.

Troubleshooting_Workflow start Start: No response to this compound in mutant check_protocol Verify Experimental Protocol (Concentration, pH, etc.) start->check_protocol phenotype_wt Does wild-type respond correctly? check_protocol->phenotype_wt troubleshoot_exp Troubleshoot general experimental setup phenotype_wt->troubleshoot_exp No sequence_genes Sequence candidate genes (H+-ATPase, 14-3-3) phenotype_wt->sequence_genes Yes mutation_found Is a mutation identified? sequence_genes->mutation_found binding_assay Perform this compound binding assay mutation_found->binding_assay No complementation Genetic Complementation mutation_found->complementation Yes binding_reduced Is binding reduced? binding_assay->binding_reduced alternative_approaches Explore Alternative Approaches: - this compound analogs - Downstream pathway activation binding_reduced->alternative_approaches Yes unknown_resistance Resistance mechanism is likely novel binding_reduced->unknown_resistance No complementation->alternative_approaches If complementation fails

Caption: Workflow for troubleshooting this compound resistance.

References

Technical Support Center: Fusicoccin Activity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the effects of pH on the activity and stability of fusicoccin. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected physiological effect (e.g., stomatal opening, cell elongation) after applying this compound. What could be the issue?

A1: Several factors related to pH could be influencing your results:

  • Incorrect pH of the treatment solution: The binding of this compound to its 14-3-3 protein receptor is pH-dependent, with optimal binding occurring in a slightly acidic environment (pH 5.5-6.5).[1][2][3] Ensure your experimental buffer is within this range.

  • Degradation of this compound: this compound is susceptible to degradation, particularly under alkaline conditions. Preparation of monodeacetylfusicoccins, for instance, can be achieved by reacting this compound with a borate buffer at pH 8.8, which suggests instability at higher pH.[4] If your stock solution was prepared or stored in an alkaline buffer, it may have lost activity. Always prepare fresh solutions in a slightly acidic buffer.

  • Suboptimal pH for Downstream Effects: While this compound binding is optimal at an acidic pH, its ultimate effect, the activation of the plasma membrane (PM) H+-ATPase, results in a shift of the enzyme's optimal activity towards more alkaline values.[5][6][7] However, the initial binding event is crucial.

Q2: My in vitro H+-ATPase activation assay shows inconsistent results with this compound. Why might this be happening?

A2: In vitro assays are highly sensitive to buffer conditions:

  • Assay Buffer pH: The basal activity of the PM H+-ATPase and its stimulation by this compound are strongly influenced by pH. This compound-induced activation is markedly more pronounced at a pH typical of the plant cell cytoplasm (around 7.5) compared to the more acidic optimal pH of the unactivated enzyme.[7] Consider running your assays at multiple pH points (e.g., 6.4 and 7.5) to observe the characteristic shift in activity.[7]

  • This compound Stability in the Assay: If the assay runs for an extended period at an alkaline pH, the this compound may begin to degrade, leading to variable results.

Q3: What is the optimal pH for a this compound binding assay?

A3: The optimal pH for this compound binding to its receptor sites in membranes is between 5.5 and 6.0.[2][3] A downshift in pH from 7.0 to 6.6 has been shown to significantly enhance the binding efficiency.[8] For reconstituted systems or specific assays like fluorescence polarization, a pH of 6.5 is commonly used.[9]

Q4: How should I prepare and store my this compound stock solution to ensure its stability?

A4: To maximize stability:

  • Solvent: Dissolve this compound in a small amount of DMSO or ethanol first, then dilute to the final concentration with a slightly acidic buffer (e.g., MES-Tris, pH 6.0-6.5).

  • Storage: Store stock solutions at -20°C or below. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store diluted this compound solutions for extended periods, especially at room temperature or in alkaline buffers. One study noted degradation of this compound A in cell culture medium at 37°C over three days.[10]

Quantitative Data Summary

The following tables summarize the key pH-dependent parameters for this compound activity and binding.

Table 1: Effect of pH on this compound Binding

ParameterValuePlant Species / SystemReference
Optimal Binding pH5.5 - 6.0Arabidopsis thaliana[2][3]
Enhanced Binding pHDownshift from 7.0 to 6.6Sugar Beet Protoplasts[8]
Binding Assay pH6.5In vitro binding assay[1]

Table 2: Effect of pH on this compound-Mediated H+-ATPase Activity

ParameterObservationPlant Species / SystemReference
Shift in pH OptimumShifts toward more alkaline values upon FC treatment.Oat Roots[5][6]
pH-Dependent StimulationStimulation of proton pumping is pH-dependent.Reconstituted Maize System[11][12]
Cytoplasmic pH ChangeFC causes an increase of 0.1-0.2 pH units.Barley and Maize Root Tips[13]

Key Experimental Protocols

Protocol 1: In Vitro this compound Binding Assay

This protocol is adapted from methods used for radiolabeled this compound binding to membrane fractions.

  • Preparation of Microsomal Membranes:

    • Homogenize plant tissue (e.g., cultured cells, roots) in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 3 mM EDTA, 1 mM PMSF).

    • Filter the homogenate and perform differential centrifugation steps (e.g., 13,000 x g followed by 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the pellet in a suitable buffer and determine the protein concentration.

  • Binding Reaction:

    • Prepare the binding buffer: 20 mM MES-Tris (pH 6.5), 5 mM MgSO₄, 1 mM CaCl₂, 2.3 mM DTT.[1]

    • In a microcentrifuge tube, combine:

      • Microsomal protein (e.g., 50-100 µg).

      • Radiolabeled this compound (e.g., [³H]this compound) at a final concentration near the Kd (~1.3 x 10⁻⁸ M).[2][3]

      • For non-specific binding control, add a 100-fold excess of unlabeled this compound.

    • Adjust the final volume with binding buffer.

  • Incubation and Termination:

    • Incubate at the optimal temperature (e.g., 20-30°C) for a sufficient time to reach equilibrium (e.g., 1-3 hours).

    • Terminate the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) pre-soaked in wash buffer.

    • Quickly wash the filter with ice-cold wash buffer (e.g., 25 mM glycine-KOH, pH 9.5) to remove unbound ligand.[1]

  • Quantification:

    • Place the filter in a scintillation vial with a suitable cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

Protocol 2: H+-ATPase Activity Assay in Plasma Membrane Vesicles

This protocol measures ATP hydrolysis by observing the release of inorganic phosphate (Pi).

  • Isolation of Plasma Membrane Vesicles:

    • Isolate highly purified, sealed plasma membrane vesicles from plant material (e.g., oat roots) using an aqueous two-phase partitioning method.[5][6]

  • Pre-treatment with this compound (Optional but Recommended):

    • For robust stimulation, treat the intact plant tissue (e.g., roots) with this compound (e.g., 1-10 µM) prior to membrane isolation.[5][6]

  • ATPase Reaction:

    • Prepare the assay buffer: 30 mM Mops-Bis-Tris propane, 5 mM MgSO₄, 50 mM KCl, 1 mM NaN₃ (to inhibit mitochondrial ATPase), 0.2 mM Na₂MoO₄ (to inhibit acid phosphatases). Adjust to the desired pH (e.g., 6.4 and 7.5).[7]

    • Add plasma membrane vesicles (e.g., 10-20 µg protein) to the assay buffer.

    • If not pre-treated, add this compound to the desired final concentration.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Start the reaction by adding ATP to a final concentration of 3 mM.

  • Termination and Phosphate Detection:

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding a colorimetric reagent for phosphate detection (e.g., a solution containing malachite green, ammonium molybdate, and a stabilizer).

    • Allow color to develop and measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm).

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of Pi released in your samples.

    • Express ATPase activity as nmol Pi / mg protein / min.

    • Compare the activity in control vs. This compound-treated samples at different pH values.

Visualizations

Signaling and Experimental Workflows

Fusicoccin_Signaling_Pathway Fig 1. This compound Signaling Pathway cluster_membrane Plasma Membrane H_ATPase H+-ATPase (Inactive) Inhibitory_Domain C-Terminal Inhibitory Domain H_ATPase->Inhibitory_Domain H_ATPase_Active H+-ATPase (Active) Inhibitory_Domain->H_ATPase_Active Displacement P_site P Proton_Out H+ H_ATPase_Active->Proton_Out Extrusion FC This compound (FC) Protein_1433 14-3-3 Protein FC->Protein_1433 Protein_1433->P_site

Fig 1. This compound Signaling Pathway

Experimental_Workflow Fig 2. Workflow for H+-ATPase Activity Assay cluster_prep Preparation cluster_assay H+-ATPase Assay cluster_analysis Data Analysis start Start: Plant Tissue homogenize Homogenize in Cold Buffer start->homogenize centrifuge1 Low-Speed Centrifugation (remove debris) homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation (pellet membranes) centrifuge1->centrifuge2 resuspend Resuspend Vesicles in Assay Buffer centrifuge2->resuspend add_reagents Aliquot Vesicles into Assay Buffer (pH 6.4 & 7.5) resuspend->add_reagents add_fc Add this compound (or control vehicle) add_reagents->add_fc pre_incubate Pre-incubate at 30°C add_fc->pre_incubate start_reaction Start Reaction (Add ATP) pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction & Add Pi Detection Reagent incubate->stop_reaction measure_abs Measure Absorbance (~620 nm) stop_reaction->measure_abs calculate Calculate Specific Activity (nmol Pi / mg / min) measure_abs->calculate std_curve Generate Phosphate Standard Curve std_curve->calculate compare Compare Activity: Control vs. FC at each pH calculate->compare end End: Report Results compare->end Troubleshooting_Logic Fig 3. Troubleshooting Flowchart for FC Experiments start Issue: No this compound Effect Observed q_fc_prep Is this compound (FC) stock solution fresh and properly stored? start->q_fc_prep a_fc_prep_yes Prepare fresh stock in acidic buffer, store at -20°C. q_fc_prep->a_fc_prep_yes No q_buffer_ph Is the experimental buffer pH optimal for FC BINDING (pH 5.5-6.5)? q_fc_prep->q_buffer_ph Yes end_ok Re-run experiment. If issue persists, check membrane prep quality. a_fc_prep_yes->end_ok a_buffer_ph_yes Adjust buffer pH to be within the 5.5-6.5 range. q_buffer_ph->a_buffer_ph_yes No q_assay_ph For ATPase assays: Are you testing at both acidic (~6.4) and neutral (~7.5) pH? q_buffer_ph->q_assay_ph Yes a_buffer_ph_yes->end_ok a_assay_ph_yes Test multiple pH points to observe the activity shift. q_assay_ph->a_assay_ph_yes No q_assay_ph->end_ok Yes a_assay_ph_yes->end_ok

References

fusicoccin interaction with other plant hormones like abscisic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the interaction between fusicoccin (FC) and abscisic acid (ABA). This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, detailed protocols, and quantitative data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary interaction between this compound and abscisic acid in plants?

A1: this compound and abscisic acid exhibit a classic antagonistic relationship, primarily observed in the regulation of stomatal aperture. This compound is a potent inducer of stomatal opening, while abscisic acid is a key hormone that triggers stomatal closure, often under drought stress.[1][2] The effectiveness of this compound in promoting wilting may depend on its ability to counteract the effects of ABA.[1]

Q2: How does this compound induce stomatal opening?

A2: this compound works by irreversibly activating the plasma membrane H+-ATPase.[3] It achieves this by stabilizing the complex between the H+-ATPase and 14-3-3 regulatory proteins.[4] This activation leads to the pumping of protons out of the guard cells, causing hyperpolarization of the cell membrane. This hyperpolarization facilitates the uptake of potassium ions (K+) and other solutes, increasing the turgor pressure within the guard cells and forcing the stomata to open.[1][5]

Q3: What is the mechanism of ABA-induced stomatal closure?

A3: ABA initiates a signaling cascade in guard cells. This cascade involves the production of reactive oxygen species (ROS) and nitric oxide (NO), which in turn activate calcium (Ca2+) channels in the plasma membrane.[6] The resulting increase in cytosolic Ca2+ concentration activates anion channels, leading to an efflux of anions. This depolarizes the membrane, which then promotes the efflux of K+ through outward-rectifying K+ channels. The loss of solutes reduces the osmotic potential of the guard cells, causing water to move out, a loss of turgor, and subsequent stomatal closure.

Q4: Can this compound reverse ABA-induced stomatal closure?

A4: Yes, this compound can typically overcome and reverse the effects of ABA on stomatal closure.[1][2] By potently activating the H+-ATPase, this compound can override the ABA signaling pathway that leads to ion efflux. However, the effectiveness can depend on the concentrations of both compounds and the experimental conditions. One proposed mechanism is that FC causes cytosolic acidification, which in turn induces the removal of hydrogen peroxide (H2O2), a key signaling molecule in the ABA pathway, thereby inhibiting ABA-induced stomatal closure.[7][8]

Q5: What are the typical working concentrations for this compound and ABA in stomatal aperture assays?

A5: Effective concentrations can vary depending on the plant species and experimental setup. However, common concentration ranges are:

  • This compound: 0.1 µM to 20 µM. A concentration of 10 µM is frequently used to induce maximal stomatal opening.[5][9]

  • Abscisic Acid: 1 µM to 50 µM. A concentration of 10 µM is often used to induce significant stomatal closure.[7][10]

Troubleshooting Guides

Issue 1: Inconsistent or No Response to this compound Treatment
Possible Cause Troubleshooting Step
Degraded this compound This compound solutions, especially when dilute, can lose activity over time. Prepare fresh solutions from a stock (dissolved in ethanol or DMSO) for each experiment. Store stock solutions at -20°C.
Incorrect Buffer Composition The effect of this compound is dependent on the presence of ions, particularly K+, in the incubation buffer. Ensure your buffer contains an adequate concentration of KCl (e.g., 10 mM to 50 mM).[11][12]
Suboptimal pH The activity of the H+-ATPase is pH-dependent. Ensure your incubation buffer is maintained at the optimal pH for your experimental system (typically between 6.0 and 6.5).
Plant Material Viability Epidermal peels can be damaged during preparation. Ensure the guard cells are viable before starting the experiment. You can check for viability using methods like fluorescein diacetate (FDA) staining.
Light Conditions This compound and light can have a synergistic effect on stomatal opening.[5] If you are expecting a maximal response, conduct your experiments under light.
Issue 2: ABA Fails to Induce Stomatal Closure
Possible Cause Troubleshooting Step
Inactive ABA ABA is light-sensitive. Prepare fresh solutions and store them in the dark. Use a stock solution dissolved in ethanol or DMSO stored at -20°C.
Time of Day Stomatal responses can be influenced by the plant's circadian rhythm. Start experiments at a consistent time each day to minimize variability.[7]
High CO2 Levels High concentrations of CO2 can promote stomatal closure and may interfere with ABA signaling. Ensure adequate air circulation. Conversely, CO2-free air can promote opening.[12]
Buffer pH The external pH can influence ABA uptake and signaling. Use a buffered solution (e.g., MES buffer) to maintain a stable pH.
Plant Water Status If plants are already water-stressed, their stomata may be closed, and the effect of exogenous ABA might be less pronounced. Ensure plants are well-watered before the experiment.
Issue 3: High Variability in Stomatal Aperture Measurements
Possible Cause Troubleshooting Step
Inconsistent Measurement Technique Always measure the width of the stomatal pore at its widest point. Use image analysis software like ImageJ for consistency.[10]
Non-uniform Epidermal Peels Use peels from the same leaf area (e.g., the abaxial surface of a fully expanded leaf) for all treatments to minimize developmental differences.
Observer Bias When possible, perform measurements in a blinded manner, where the person measuring the apertures is unaware of the treatment applied to each sample.
Insufficient Sample Size Measure a sufficient number of stomata per treatment (e.g., at least 30 stomata per replicate) and use multiple biological replicates (e.g., 3 independent experiments).[7]

Quantitative Data Summary

Table 1: Effects of this compound and ABA on Stomatal Aperture
Treatment Concentration Plant Species Effect on Stomatal Aperture (µm) Reference
Control (Light)-Vicia faba~8 µm[13]
ABA10 µMVicia faba~3 µm (Closure)[13]
This compound10 µMVicia faba~12 µm (Opening)[5]
ABA + this compound10 µM eachVicia faba~10 µm (FC antagonizes ABA)[13]
This compound0.1 µM (in light)Commelina communisUp to 12 µm opening[5]
This compound0.1 µM (in dark)Commelina communis< 5 µm opening[5]
Butyric Acid (FC mimic)0.75 mMNot SpecifiedSimulates FC effects on stomatal aperture[7]
Table 2: Effects on H+-ATPase Activity and H2O2 Levels
Treatment Effect Mechanism Reference
This compoundStimulates H+-ATPase activityStabilizes interaction with 14-3-3 proteins[4]
ABAInduces H2O2 productionPart of the stomatal closure signaling cascade[7]
This compoundReduces ABA-induced H2O2 levelsMediated by cytosolic acidification[7][8]

Experimental Protocols

Protocol 1: Stomatal Aperture Assay using Epidermal Peels (Vicia faba)

This protocol is adapted from methodologies described in the literature.[10][12]

Materials:

  • Fully expanded leaves from well-watered Vicia faba plants.

  • Incubation Buffer: 10 mM MES, 50 mM KCl, pH 6.15 with KOH.

  • Forceps and a sharp razor blade.

  • Microscope slides and coverslips.

  • Microscope with a calibrated eyepiece or camera.

  • This compound and ABA stock solutions.

Procedure:

  • Plant Preparation: Keep plants in the dark for at least 2 hours before the experiment to ensure initial stomatal closure.

  • Epidermal Peel Preparation: Gently peel the abaxial (lower) epidermis from a leaf. This can be done by making a small tear and then pulling the epidermis away from the mesophyll with forceps.

  • Pre-incubation: Immediately float the epidermal peels, cuticle-side up, on the incubation buffer in a petri dish. Place them under light for 2-3 hours to induce stomatal opening.

  • Treatment Application:

    • For ABA treatment: Transfer the peels to the incubation buffer containing the desired concentration of ABA (e.g., 10 µM).

    • For FC treatment: Transfer the peels to the incubation buffer containing the desired concentration of FC (e.g., 10 µM).

    • For interaction studies: Transfer peels to a buffer containing both ABA and FC.

    • Control: Keep peels in the original incubation buffer.

  • Incubation: Incubate the peels under the same light conditions for a specified time (e.g., 2 hours).

  • Microscopy: Mount a peel on a microscope slide with a drop of the corresponding treatment solution and a coverslip.

  • Measurement: Observe the stomata under a microscope (e.g., 40x objective). Measure the width of the stomatal pore for at least 30 stomata per peel.

  • Data Analysis: Calculate the average stomatal aperture for each treatment. Perform statistical analysis to determine significant differences.

Protocol 2: Measurement of Plasma Membrane H+-ATPase Activity

This is a simplified protocol based on the principles of measuring vanadate-sensitive ATP hydrolysis.[14][15]

Materials:

  • Plant tissue (e.g., leaf homogenates).

  • Homogenization Buffer (ice-cold).

  • ATPase Reaction Buffer.

  • ATP solution.

  • Sodium orthovanadate (vanadate) solution (a P-type ATPase inhibitor).

  • Stop Solution.

  • ANSA (amino-naphthol-sulfonic acid) solution for phosphate detection.

  • Spectrophotometer.

Procedure:

  • Microsomal Membrane Isolation:

    • Homogenize plant tissue in ice-cold homogenization buffer.

    • Perform differential centrifugation to pellet the microsomal fraction (containing plasma membranes). This typically involves a low-speed spin to remove debris, followed by ultracentrifugation (e.g., 100,000 x g) to pellet the microsomes.[14]

    • Resuspend the pellet in a small volume of homogenization buffer.

    • Determine the protein concentration using a method like the Bradford assay.

  • ATPase Reaction:

    • Set up two reactions for each sample: one with vanadate (+vanadate) and one without (-vanadate).

    • In a microcentrifuge tube, mix the microsomal membrane preparation with the ATPase reaction buffer.

    • Add vanadate solution to the "+vanadate" tube and an equal volume of buffer to the "-vanadate" tube.

    • Initiate the reaction by adding ATP solution.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Phosphate Quantification:

    • Stop the reaction by adding the Stop Solution.

    • Add ANSA solution, which will react with the inorganic phosphate (Pi) released from ATP hydrolysis to form a colored complex.

    • Incubate to allow color development.

    • Measure the absorbance at 750 nm using a spectrophotometer.[14]

  • Calculate Activity:

    • The H+-ATPase activity is the difference in Pi released between the "-vanadate" and "+vanadate" samples.

    • Express the activity as µmol Pi released per mg of protein per hour.

Visualizations

Signaling Pathways and Experimental Workflow

Fusicoccin_Signaling_Pathway FC This compound (FC) Receptor FC Receptor Complex (PM H+-ATPase & 14-3-3) FC->Receptor Binds and Stabilizes H_ATPase_Active PM H+-ATPase (Active) Receptor->H_ATPase_Active Activation H_ATPase PM H+-ATPase (Inactive) H_ATPase->H_ATPase_Active Proton_Efflux H+ Efflux H_ATPase_Active->Proton_Efflux Hyperpolarization Membrane Hyperpolarization Proton_Efflux->Hyperpolarization K_Influx K+ Influx Hyperpolarization->K_Influx Turgor Increased Guard Cell Turgor K_Influx->Turgor Opening Stomatal Opening Turgor->Opening

Caption: this compound signaling pathway leading to stomatal opening.

ABA_Signaling_Pathway ABA Abscisic Acid (ABA) Receptor ABA Receptors (PYR/PYL/RCAR) ABA->Receptor PP2C PP2C Phosphatases Receptor->PP2C Inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 Dephosphorylates (Inhibits) ROS ROS Production (e.g., H2O2) SnRK2->ROS Activates Ca_Channels Ca2+ Influx Channels ROS->Ca_Channels Activates Ca_Increase Cytosolic Ca2+ Increase Ca_Channels->Ca_Increase Anion_Channels Anion Efflux Channels (S-type) Ca_Increase->Anion_Channels Activates Depolarization Membrane Depolarization Anion_Channels->Depolarization K_Efflux K+ Efflux Depolarization->K_Efflux Turgor_Loss Decreased Guard Cell Turgor K_Efflux->Turgor_Loss Closure Stomatal Closure Turgor_Loss->Closure

Caption: Abscisic acid signaling pathway leading to stomatal closure.

FC_ABA_Interaction FC This compound H_ATPase H+-ATPase Activation FC->H_ATPase Cytosolic_pH Cytosolic Acidification FC->Cytosolic_pH ABA Abscisic Acid ROS ROS (H2O2) Production ABA->ROS Ion_Influx Ion Influx (K+) H_ATPase->Ion_Influx Ion_Efflux Ion Efflux (Anions, K+) H_ATPase->Ion_Efflux Overrides ROS->Ion_Efflux Cytosolic_pH->ROS Inhibits/ Promotes Removal Opening Stomatal Opening Ion_Influx->Opening Closure Stomatal Closure Ion_Efflux->Closure

Caption: Key interaction points between FC and ABA signaling.

Experimental_Workflow start Plant Material Preparation (e.g., Vicia faba) peel Epidermal Peel Isolation start->peel pre_incubate Pre-incubation (Light, MES-KCl Buffer) peel->pre_incubate treatment Apply Treatments: 1. Control 2. ABA 3. This compound 4. ABA + this compound pre_incubate->treatment incubate Incubate (2 hours) treatment->incubate microscopy Microscopy and Imaging incubate->microscopy measure Measure Stomatal Aperture (ImageJ) microscopy->measure analyze Data Analysis (Statistics, Graphing) measure->analyze

Caption: Typical workflow for a stomatal aperture bioassay.

References

Technical Support Center: Synergistic Effects of Fusicoccin and Light on Stomatal Opening

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the synergistic effects of fusicoccin and light on stomatal opening. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental success.

Troubleshooting Guides

This section addresses common issues encountered during experiments.

Issue/Question Possible Cause(s) Troubleshooting Steps
No significant stomatal opening observed in the presence of light and this compound. 1. Inappropriate this compound concentration. 2. Suboptimal incubation conditions. 3. Incorrect buffer composition, especially KCl concentration. 4. Plant material is not healthy or responsive.1. Verify the this compound concentration. A synergistic effect is often observed at low concentrations (e.g., 0.1 µM)[1][2]. Higher concentrations may mask the synergistic effect[1][2][3]. 2. Ensure the light source is functional and providing the correct wavelength (blue and red light are effective)[4][5]. Check the incubation temperature and duration. 3. The synergistic effect is sensitive to KCl concentration. In 1 mM KCl, stomata may remain closed in the light alone, but open with the addition of this compound[1][2]. Higher KCl concentrations can diminish the synergistic effect[1][2][3]. 4. Use healthy, well-watered plants. Ensure epidermal peels are prepared carefully to avoid damaging guard cells.
High variability in stomatal aperture measurements between replicates. 1. Inconsistent preparation of epidermal peels. 2. Non-uniform application of treatments. 3. Stomata at different developmental stages or locations on the leaf. 4. Subjectivity in aperture measurement.1. Standardize the peeling technique to obtain consistent epidermal strips. 2. Ensure even distribution of the incubation medium over the epidermal peels. 3. Use leaves of a similar age and take peels from the same region of the leaf for all replicates. 4. Use image analysis software for consistent and unbiased measurement of stomatal aperture[6][7]. Calibrate the microscope and software before starting measurements.
Stomata are already wide open in the dark control. 1. Endogenous factors promoting opening. 2. Wounding response from peeling. 3. Incomplete dark adaptation.1. Some plant species may have naturally wider stomata in the dark. 2. The process of creating epidermal peels can sometimes induce a wound response that leads to stomatal opening. Allow peels to equilibrate in the dark in the incubation buffer before starting the experiment. 3. Ensure plants are fully dark-adapted for a sufficient period before the experiment.
This compound alone causes maximal stomatal opening, masking any light effect. High this compound concentration.Use a lower concentration of this compound. The synergistic effect is most apparent at concentrations that are sub-optimal for opening in the dark[1][2]. For example, 0.1 µM this compound causes minimal opening in the dark but significant opening in the light[1][2].

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synergistic effect of this compound and light on stomatal opening?

A1: Both light and this compound converge on the activation of the plasma membrane (PM) H+-ATPase in guard cells[2][3][5]. Light, particularly blue light, activates the H+-ATPase via a signaling cascade involving phototropins[4][8]. This compound, a fungal toxin, directly stimulates the PM H+-ATPase by stabilizing the complex between the H+-ATPase and 14-3-3 proteins[9]. The synergistic effect likely arises from the dual stimulation of the H+-ATPase, leading to a greater proton extrusion, hyperpolarization of the plasma membrane, and subsequent influx of K+ ions, which drives stomatal opening[1][2][10].

Q2: Why is the potassium concentration in the incubation buffer important?

A2: Potassium (K+) is the primary ion taken up by guard cells to increase turgor pressure and drive stomatal opening[10]. The synergistic effect of this compound and light is highly dependent on the external K+ concentration. At low K+ concentrations (e.g., 1 mM KCl), stomata may not open in response to light alone. However, the addition of a low concentration of this compound can potentiate the light response and induce significant opening[1][2]. At high K+ concentrations, the driving force for K+ uptake is already high, which can mask the synergistic effect[1][2][3].

Q3: Does this compound affect the actin cytoskeleton in guard cells during stomatal opening?

A3: Yes. While light-induced stomatal opening is associated with the formation of radial actin filaments in guard cells, this compound-induced opening is accompanied by the depolymerization of these actin filaments[11]. This suggests that this compound may accelerate stomatal opening by preventing the formation of or actively disassembling the actin filament network[11].

Q4: Can abscisic acid (ABA) counteract the synergistic effect of this compound and light?

A4: this compound can overcome the inhibitory effects of ABA on stomatal opening[10]. ABA typically induces stomatal closure by inhibiting the PM H+-ATPase and promoting ion efflux. This compound's powerful activation of the H+-ATPase can override this inhibition[10]. Furthermore, this compound has been shown to reduce ABA-induced hydrogen peroxide (H₂O₂) levels in guard cells, which is a key signaling molecule in ABA-induced closure[12].

Quantitative Data Summary

The following tables summarize quantitative data on stomatal aperture under various experimental conditions, extracted from published literature.

Table 1: Effect of this compound and Light on Stomatal Aperture in Commelina communis

Treatment ConditionStomatal Aperture (µm)Reference
1 mM KCl, Dark< 2[1][2]
1 mM KCl, LightStomata remain closed[1][2]
1 mM KCl + 0.1 µM this compound, Dark< 5[1][2][13]
1 mM KCl + 0.1 µM this compound, LightUp to 12[1][2][13]

Experimental Protocols

Protocol 1: Measurement of Stomatal Aperture in Epidermal Peels

This protocol is adapted from methodologies described in studies on Commelina communis and Vicia faba[7][14].

Materials:

  • Healthy, well-watered plants (e.g., Commelina communis or Vicia faba)

  • Microscope slides and coverslips

  • Forceps and razor blades

  • Incubation buffer (e.g., 10 mM MES, 50 µM CaCl₂, pH 6.15, with varying KCl concentrations)

  • This compound stock solution

  • Light source (e.g., white light, or a combination of red and blue light)

  • Microscope with a calibrated eyepiece micrometer or a digital camera connected to image analysis software (e.g., ImageJ)[6]

Procedure:

  • Plant Preparation: Dark-adapt plants for at least 2 hours before the experiment to ensure initial stomatal closure.

  • Epidermal Peel Preparation:

    • Excise a leaf from the plant.

    • Gently peel the abaxial (lower) epidermis using forceps. Aim for a peel that is one cell layer thick.

    • Immediately float the epidermal peel in the incubation buffer on a microscope slide.

  • Incubation:

    • Prepare different treatment solutions in the incubation buffer (e.g., control, light only, this compound only, light + this compound).

    • Incubate the epidermal peels in their respective treatment solutions for a specified period (e.g., 2-3 hours).

    • For light treatments, place the slides under the light source. For dark treatments, wrap the slides in aluminum foil.

  • Microscopy and Measurement:

    • After incubation, place a coverslip over the epidermal peel.

    • Observe the stomata under the microscope.

    • Measure the width of the stomatal pore for a representative number of stomata (e.g., 30-50 stomata per peel).

    • If using a digital camera, capture images and analyze the stomatal aperture using image analysis software[6][7].

  • Data Analysis:

    • Calculate the average stomatal aperture for each treatment.

    • Perform statistical analysis to determine the significance of the observed differences.

Signaling Pathways and Workflows

Diagram 1: Signaling Pathways of this compound and Light on Stomatal Opening

G cluster_light Light Signaling cluster_this compound This compound Signaling Blue Light Blue Light Phototropins Phototropins Blue Light->Phototropins Light_Signal_Transduction Signal Transduction Phototropins->Light_Signal_Transduction PM_H_ATPase Plasma Membrane H+-ATPase Light_Signal_Transduction->PM_H_ATPase activates This compound This compound 14-3-3 Protein 14-3-3 Protein This compound->14-3-3 Protein stabilizes interaction 14-3-3 Protein->PM_H_ATPase activates H_efflux H+ Efflux PM_H_ATPase->H_efflux Membrane_Hyperpolarization Membrane Hyperpolarization H_efflux->Membrane_Hyperpolarization K_influx K+ Influx Membrane_Hyperpolarization->K_influx Turgor_Increase Guard Cell Turgor Increase K_influx->Turgor_Increase Stomatal_Opening Stomatal Opening Turgor_Increase->Stomatal_Opening

Caption: Converging pathways of light and this compound on H+-ATPase activation.

Diagram 2: Experimental Workflow for Stomatal Aperture Measurement

G Start Start Plant_Material Select Healthy Plant Material Start->Plant_Material Dark_Adaptation Dark Adapt Plant (≥ 2 hours) Plant_Material->Dark_Adaptation Epidermal_Peel Prepare Abaxial Epidermal Peel Dark_Adaptation->Epidermal_Peel Incubation Incubate in Treatment Solutions Epidermal_Peel->Incubation Microscopy Observe under Microscope Incubation->Microscopy Image_Capture Capture Images Microscopy->Image_Capture Measurement Measure Stomatal Aperture Image_Capture->Measurement Data_Analysis Analyze and Compare Data Measurement->Data_Analysis End End Data_Analysis->End G cluster_synergy Synergistic Effect Light Light H_ATPase_Activation H+-ATPase Activation Light->H_ATPase_Activation Moderate Activation Synergy + This compound This compound This compound->H_ATPase_Activation Moderate Activation Stomatal_Opening Stomatal Opening H_ATPase_Activation->Stomatal_Opening Leads to Synergy->H_ATPase_Activation Strong Activation

References

Technical Support Center: Determining the EC50 of Fusicoccin in Neurite Outgrowth Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing fusicoccin in neurite outgrowth assays. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in promoting neurite outgrowth?

A1: this compound is a fungal toxin that promotes neurite outgrowth by stabilizing the interaction between 14-3-3 proteins and their binding partners.[1][2] This stabilization enhances downstream signaling pathways that are crucial for cytoskeletal dynamics and neurite extension.

Q2: Which signaling pathways are involved in this compound-induced neurite outgrowth?

A2: The primary mechanism involves the 14-3-3 protein family. Specifically, this compound has been shown to enhance the 14-3-3/spastin pathway, which plays a role in microtubule severing and dynamics, essential for neurite regeneration.[3] Additionally, this compound treatment can enrich the cellular interactome with components of the Rap1 signaling network, which is a key regulator of cell adhesion and axon guidance.[1][2]

Q3: What is a typical EC50 value for this compound in a neurite outgrowth assay?

A3: The half-maximal effective concentration (EC50) of this compound can vary depending on the cell type and experimental conditions. However, a reported EC50 value for this compound in stimulating cortical neurite outgrowth is 29 µM.[3]

Q4: What are the key considerations when designing a dose-response experiment for this compound?

A4: When designing a dose-response experiment, it is crucial to include a wide range of this compound concentrations to capture the full sigmoidal curve. A typical starting point could be a serial dilution from a high concentration (e.g., 100 µM) down to the nanomolar range. It is also important to include appropriate vehicle controls (e.g., DMSO) and to ensure that the final solvent concentration is consistent across all wells and does not exceed a level that could cause cellular toxicity (typically <0.5%).

Q5: How can I quantify neurite outgrowth in my experiments?

A5: Neurite outgrowth can be quantified using various methods, including measuring the total neurite length, the length of the longest neurite, the number of neurites per cell, and the number of branch points.[4] This is typically achieved through immunofluorescence staining for neuronal markers like β-III tubulin, followed by imaging and analysis with specialized software (e.g., ImageJ with the NeuronJ plugin, or high-content imaging systems).[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Cell Viability/Toxicity High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to the cells.Perform a toxicity assay to determine the optimal, non-toxic concentration range for this compound and the solvent. Ensure the final DMSO concentration is low (e.g., <0.1%). Consider using a less toxic solvent if necessary.
Inconsistent or No Neurite Outgrowth Suboptimal cell culture conditions, including cell density, coating substrate, or media composition.Optimize cell seeding density to avoid overcrowding or sparse cultures. Ensure proper coating of culture vessels with substrates like poly-D-lysine and laminin. Use a serum-free or low-serum medium supplemented with appropriate neurotrophic factors.
High Background Staining Inadequate washing steps or non-specific antibody binding during immunofluorescence.Increase the number and duration of washing steps after primary and secondary antibody incubations. Include a blocking step with a suitable blocking agent (e.g., bovine serum albumin or normal goat serum) to reduce non-specific binding.
Difficulty in Analyzing Neurite Images Poor image quality due to issues with microscopy or staining.Optimize imaging parameters, including exposure time and gain, to obtain clear images with a good signal-to-noise ratio. Ensure that the staining protocol results in bright and specific labeling of neurites.
Variability Between Experiments Inconsistent cell passages, reagent preparation, or incubation times.Use cells within a consistent passage number range. Prepare fresh reagents for each experiment and ensure accurate dilutions. Standardize all incubation times for cell plating, treatment, and staining.

Quantitative Data Summary

Compound Cell Type Assay EC50 Reference
This compoundCortical NeuronsNeurite Outgrowth29 µM[3]

Experimental Protocols

Protocol 1: Determining the EC50 of this compound in Primary Cortical Neurons

1. Materials:

  • Primary cortical neurons (e.g., from embryonic day 18 rat or mouse)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine

  • Laminin

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-β-III tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • 96-well imaging plates

2. Methods:

  • Plate Coating: Coat 96-well imaging plates with 50 µg/mL poly-D-lysine in water overnight at 37°C. Wash three times with sterile water and then coat with 10 µg/mL laminin in PBS for at least 2 hours at 37°C.

  • Cell Plating: Dissociate primary cortical neurons according to standard protocols. Seed the neurons at a density of 10,000-20,000 cells per well in pre-warmed Neurobasal medium.

  • Cell Culture: Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours to allow for attachment and initial neurite extension.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is from 100 µM down to 1 nM, including a vehicle-only control (DMSO). Carefully replace the medium in each well with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for another 48-72 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (anti-β-III tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify neurite outgrowth parameters (e.g., total neurite length per neuron) using image analysis software.

    • Plot the dose-response curve and calculate the EC50 value using a suitable software package (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflow

Fusicoccin_Signaling_Pathway cluster_0 This compound-Mediated Neurite Outgrowth This compound This compound 14-3-3 14-3-3 Protein This compound->14-3-3 stabilizes interaction with Spastin Spastin 14-3-3->Spastin enhances activity of Rap1 Rap1 Signaling 14-3-3->Rap1 activates Microtubule_Dynamics Microtubule Dynamics Spastin->Microtubule_Dynamics regulates Cell_Adhesion Cell Adhesion & Axon Guidance Rap1->Cell_Adhesion regulates Neurite_Outgrowth Neurite Outgrowth Microtubule_Dynamics->Neurite_Outgrowth promotes Cell_Adhesion->Neurite_Outgrowth facilitates

Caption: this compound signaling pathway in neurite outgrowth.

Neurite_Outgrowth_Workflow cluster_1 Experimental Workflow for EC50 Determination Plate_Coating 1. Plate Coating (Poly-D-lysine & Laminin) Cell_Seeding 2. Neuronal Cell Seeding Plate_Coating->Cell_Seeding Incubation_1 3. Initial Incubation (24h) Cell_Seeding->Incubation_1 Fusicoccin_Treatment 4. This compound Treatment (Dose-Response) Incubation_1->Fusicoccin_Treatment Incubation_2 5. Treatment Incubation (48-72h) Fusicoccin_Treatment->Incubation_2 Staining 6. Immunofluorescence Staining (β-III tubulin, DAPI) Incubation_2->Staining Imaging 7. Imaging Staining->Imaging Analysis 8. Image Analysis & EC50 Calculation Imaging->Analysis

References

Validation & Comparative

A Comparative Analysis of Fusicoccin and Auxin on Plant Cell Elongation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of fusicoccin and auxin on plant cell elongation, supported by experimental data. The information presented is intended to assist researchers in understanding the distinct and overlapping mechanisms of these two potent growth-promoting substances.

Introduction

Both this compound, a fungal toxin, and auxin, a key plant hormone, are known to induce cell elongation, a fundamental process in plant growth and development. While their ultimate effect is similar, their modes of action, signaling pathways, and the kinetics of their induced responses exhibit significant differences. This guide delves into these aspects, presenting quantitative data, detailed experimental protocols, and visual representations of their signaling cascades.

Quantitative Comparison of Effects

The following tables summarize the key quantitative differences observed in the effects of this compound (FC) and indole-3-acetic acid (IAA), the most common natural auxin, on maize coleoptile segments.

ParameterThis compound (FC)Indole-3-Acetic Acid (IAA)Reference
Optimal Concentration for Elongation 10⁻⁶ M10⁻⁴ M[1][2]
Maximum Elongation Rate ~0.19 µm s⁻¹ cm⁻¹~0.14 µm s⁻¹ cm⁻¹ (second phase)[1]
Kinetics of Growth Rate Monophasic (parabolic)Biphasic[1][3]
Lag Time for Growth Induction ShorterLonger[1][3]
Total Elongation (at optimal concentrations over 8h) ~2800–3000 µm cm⁻¹~2800–3000 µm cm⁻¹[1]
ParameterThis compound (FC) at 10⁻⁶ MIndole-3-Acetic Acid (IAA) at 10⁻⁴ MReference
Proton Extrusion (over 10h) ~4-fold greater than IAABaseline for comparison[1][2]
Initial Rate of Proton Extrusion ~9-fold higher than IAABaseline for comparison[1]
Membrane Potential Change Permanent hyperpolarizationTransient hyperpolarization[1][3][4]
Lag Time for Membrane Hyperpolarization ShorterLonger[1][3]

Signaling Pathways

The signaling pathways of this compound and auxin, while both converging on the activation of the plasma membrane H⁺-ATPase, are initiated by distinct mechanisms.

This compound Signaling Pathway

This compound acts by directly stabilizing the interaction between the plasma membrane H⁺-ATPase and 14-3-3 proteins. This stabilization locks the H⁺-ATPase in an active state, leading to sustained proton pumping.

Fusicoccin_Signaling cluster_membrane Plasma Membrane FC This compound (FC) Complex Stable H⁺-ATPase/ 14-3-3/FC Complex FC->Complex PM Plasma Membrane H_ATPase H⁺-ATPase H_ATPase->Complex protein_14_3_3 14-3-3 Protein protein_14_3_3->Complex H_extrusion H⁺ Extrusion Complex->H_extrusion Sustained Activation Apoplast_acid Apoplast Acidification H_extrusion->Apoplast_acid Expansin Expansin Activation Apoplast_acid->Expansin Cell_wall_loosening Cell Wall Loosening Expansin->Cell_wall_loosening Cell_elongation Cell Elongation Cell_wall_loosening->Cell_elongation

Caption: this compound signaling pathway leading to cell elongation.

Auxin Signaling Pathway

Auxin initiates a more complex, transcription-dependent signaling cascade. It promotes the degradation of Aux/IAA transcriptional repressors, thereby activating Auxin Response Factors (ARFs) which, in turn, regulate the expression of genes involved in cell growth, including those that lead to the activation of the H⁺-ATPase.

Auxin_Signaling cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1_AFB recruited Proteasome 26S Proteasome Aux_IAA->Proteasome degradation SCF_TIR1_AFB->Aux_IAA ubiquitinates ARF Auxin Response Factor (ARF) ARG Auxin-Responsive Genes ARF->ARG activates transcription H_ATPase_activation H⁺-ATPase Activation ARG->H_ATPase_activation H_extrusion H⁺ Extrusion H_ATPase_activation->H_extrusion Apoplast_acid Apoplast Acidification H_extrusion->Apoplast_acid Expansin Expansin Activation Apoplast_acid->Expansin Cell_wall_loosening Cell Wall Loosening Expansin->Cell_wall_loosening Cell_elongation Cell Elongation Cell_wall_loosening->Cell_elongation

Caption: Auxin signaling pathway leading to cell elongation.

Experimental Protocols

The following are detailed methodologies for key experiments used to compare the effects of this compound and auxin on cell elongation.

Measurement of Cell Elongation in Maize Coleoptiles

Objective: To quantify and compare the rate and total elongation of maize coleoptile segments in response to this compound and auxin.

Materials:

  • Maize (Zea mays L.) seedlings grown in the dark.

  • Coleoptile segments (1 cm long) cut from the region 3-10 mm below the tip.

  • Incubation medium (e.g., 1 mM KCl, 0.1 mM NaCl, 0.1 mM CaCl₂) buffered to a specific pH (e.g., 6.0).

  • This compound (FC) stock solution.

  • Indole-3-acetic acid (IAA) stock solution.

  • High-resolution digital camera or a custom-built angular position transducer system.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Grow maize seedlings in complete darkness for 4-5 days.

  • Under dim green light, excise 1 cm segments from the coleoptiles.

  • Pre-incubate the segments in the control incubation medium for 1-2 hours to allow them to equilibrate.

  • Mount the segments in a measurement chamber perfused with the incubation medium.

  • Record the initial length of the segments using a digital camera or transducer.

  • Replace the control medium with the experimental medium containing either FC (e.g., 10⁻⁶ M) or IAA (e.g., 10⁻⁴ M).

  • Capture images or record the length of the segments at regular intervals (e.g., every 3 minutes) for the duration of the experiment (e.g., 10 hours).

  • Use image analysis software to measure the length of the coleoptile segments in each image.

  • Calculate the elongation rate (in µm s⁻¹ cm⁻¹) and the total elongation (in µm cm⁻¹) over time for each treatment.

Workflow Diagram:

Elongation_Workflow Start Start Grow Grow Maize Seedlings in Darkness Start->Grow Excise Excise Coleoptile Segments Grow->Excise Preincubate Pre-incubate Segments Excise->Preincubate Mount Mount in Measurement Chamber Preincubate->Mount Record_initial Record Initial Length Mount->Record_initial Add_treatment Add FC or IAA Solution Record_initial->Add_treatment Record_growth Record Length at Regular Intervals Add_treatment->Record_growth Analyze Analyze Data (Elongation Rate & Total) Record_growth->Analyze End End Analyze->End

Caption: Workflow for measuring cell elongation in maize coleoptiles.

Measurement of Proton Extrusion

Objective: To measure and compare the rate of proton extrusion from maize coleoptile segments in response to this compound and auxin.

Materials:

  • Maize coleoptile segments (prepared as described above).

  • Incubation medium (as described above).

  • pH electrode and meter with high sensitivity.

  • Stirred measurement cuvette.

Procedure:

  • Prepare maize coleoptile segments as for the elongation assay.

  • Place a known number of segments (e.g., 10-15) in a stirred cuvette containing a defined volume of the incubation medium.

  • Allow the segments to equilibrate and record the initial pH of the medium.

  • Add FC or IAA to the medium to achieve the desired final concentration.

  • Record the pH of the medium at regular intervals over the course of the experiment.

  • Calculate the change in H⁺ concentration over time to determine the rate of proton extrusion. The results can be expressed as the change in H⁺ concentration per coleoptile segment.[5]

Measurement of Membrane Potential Changes

Objective: To measure and compare the changes in plasma membrane potential of maize coleoptile cells in response to this compound and auxin.

Materials:

  • Maize coleoptile segments.

  • Incubation medium.

  • Glass microelectrodes.

  • Micromanipulator.

  • High-impedance amplifier.

  • Data acquisition system.

Procedure:

  • Mount a coleoptile segment in a chamber with flowing incubation medium.

  • Using a micromanipulator, carefully insert a glass microelectrode into a single parenchyma cell of the coleoptile.

  • Record the stable resting membrane potential.

  • Introduce the experimental solution containing either FC or IAA into the chamber.

  • Continuously record the membrane potential to observe any hyperpolarization or depolarization events and their kinetics.

Conclusion

Both this compound and auxin are potent inducers of cell elongation, primarily through the activation of the plasma membrane H⁺-ATPase and subsequent apoplast acidification, a cornerstone of the "acid growth theory".[1] However, they achieve this through fundamentally different mechanisms. This compound acts as a molecular "glue", directly and persistently activating the H⁺-ATPase by stabilizing its interaction with 14-3-3 proteins.[6][7] This leads to a rapid, monophasic, and strong induction of proton extrusion and cell elongation.[1] In contrast, auxin initiates a genomic response, leading to changes in gene expression that ultimately activate the H⁺-ATPase.[8][9] This results in a slower, biphasic growth response with a more transient hyperpolarization of the membrane potential.[1][3]

For drug development professionals, the distinct modes of action of this compound and auxin offer different strategic possibilities. The direct and potent action of this compound on a key cellular pump could inspire the design of molecules that target specific protein-protein interactions for therapeutic intervention. The more complex, gene-regulatory pathway of auxin highlights the potential for developing compounds that modulate specific transcriptional programs. Understanding these differences is crucial for leveraging these pathways in agricultural and pharmaceutical applications.

References

A Researcher's Guide to Validating Fusicoccin's Grip on 14-3-3 Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stabilizing effect of fusicoccin on the 14-3-3 protein-protein interaction (PPI) is crucial for leveraging this interaction in therapeutic design. This guide provides a comparative overview of key experimental techniques used to validate and quantify this binding, supported by experimental data and detailed protocols.

This compound, a diterpene glycoside produced by the fungus Fusicoccum amygdali, acts as a molecular glue, stabilizing the interaction between 14-3-3 proteins and their phosphorylated client proteins.[1][2] This stabilization can have profound effects on cellular processes, making this compound and its analogs attractive as chemical probes and potential therapeutics.[3][4] The validation of this stabilization is paramount and is typically achieved through a combination of biophysical and biochemical assays.

Quantitative Comparison of Binding Affinities

The stabilizing effect of this compound is often quantified by measuring the dissociation constant (Kd) of the 14-3-3/phosphopeptide complex in the presence and absence of the natural product. A lower Kd value in the presence of this compound indicates a stronger binding affinity and therefore, stabilization. Another common metric is the EC50, which represents the concentration of this compound required to achieve 50% of its maximal stabilizing effect.

Below are tables summarizing quantitative data from various studies using different techniques to assess the this compound-mediated stabilization of 14-3-3 interactions with various client phosphopeptides.

Table 1: this compound-Mediated Stabilization of 14-3-3σ Interactions Measured by Isothermal Titration Calorimetry (ITC)

Client PhosphopeptideConditionDissociation Constant (Kd) (µM)Fold StabilizationReference
ERα-ctpInnate0.75 ± 0.14-[5]
ERα-ctpStabilized (200 µM this compound A)0.02 ± 0.05~40[5]
Plant H+-ATPase C-terminusInnate2.5-[6]
Plant H+-ATPase C-terminusStabilized by this compound~0.028~90[6]

Table 2: this compound-Mediated Stabilization of 14-3-3σ Interactions Measured by Fluorescence Polarization (FP)

Client PhosphopeptideConditionApparent Dissociation Constant (Kd) (µM)Fold StabilizationReference
ERα-ctp (N-FAM-labeled)Innate3.61 ± 0.41-[5]
ERα-ctp (N-FAM-labeled)Stabilized (80 µM this compound A)0.05 ± 0.02~70[5]
Nup160-ctpInnate5.34 ± 0.31-[7]
Nup160-ctpStabilized (80 µM this compound A)0.25 ± 0.02~21[7]

Table 3: EC50 Values of this compound A for Stabilizing 14-3-3 Isoform Interactions with Various Phospholigands

14-3-3 IsoformPhospholigandEC50 (µM)Reference
βERα-ctp1.8 ± 1.1[8]
εERα-ctp2.8 ± 1.1[8]
ζERα-ctp3.5 ± 1.2[8]
σERα-ctp1.8 ± 1.1[8]
τERα-ctp2.8 ± 1.1[8]
βTask3-ctp3.0 ± 1.1[8]
εTask3-ctp1.3 ± 1.1[8]
ζTask3-ctp2.1 ± 1.1[8]
σTask3-ctp1.7 ± 1.1[8]
τTask3-ctp2.2 ± 1.1[8]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of this compound action and the workflows of common experimental techniques used to validate its binding.

Fusicoccin_Signaling_Pathway cluster_0 Inactive State cluster_1 Transient Interaction cluster_2 Stabilized State 1433 14-3-3 Protein Complex Unstable 14-3-3/Client Complex 1433->Complex Binds Client Phosphorylated Client Protein Client->Complex Binds Complex->1433 Dissociates Complex->Client Dissociates TernaryComplex Stable Ternary Complex Complex->TernaryComplex + this compound FC This compound FC->TernaryComplex Downstream Altered Downstream Signaling TernaryComplex->Downstream

This compound stabilizes the transient 14-3-3/client protein complex.

Experimental_Workflows cluster_FP Fluorescence Polarization (FP) Workflow cluster_ITC Isothermal Titration Calorimetry (ITC) Workflow cluster_SPR Surface Plasmon Resonance (SPR) Workflow FP_start Prepare fluorescently-labeled phosphopeptide FP_mix Mix labeled peptide with 14-3-3 and titrate this compound FP_start->FP_mix FP_measure Measure fluorescence polarization FP_mix->FP_measure FP_analyze Calculate Kd and EC50 FP_measure->FP_analyze ITC_prepare Prepare 14-3-3 in cell, phosphopeptide +/- this compound in syringe ITC_titrate Titrate peptide into 14-3-3 solution ITC_prepare->ITC_titrate ITC_measure Measure heat changes ITC_titrate->ITC_measure ITC_analyze Determine thermodynamic parameters (Kd, ΔH, ΔS) ITC_measure->ITC_analyze SPR_immobilize Immobilize 14-3-3 protein on sensor chip SPR_inject Inject phosphopeptide +/- this compound SPR_immobilize->SPR_inject SPR_measure Measure change in refractive index SPR_inject->SPR_measure SPR_analyze Determine association (kon) and dissociation (koff) rates SPR_measure->SPR_analyze

Workflows for key biophysical assays to validate this compound binding.

Experimental Protocols

Detailed methodologies are critical for the reproducibility of results. The following are generalized protocols for the key experiments cited.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Materials:

  • Purified 14-3-3 protein

  • Synthetic phosphopeptide of the client protein

  • This compound A

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both the 14-3-3 protein and the phosphopeptide against the ITC buffer to minimize buffer mismatch effects.

    • Prepare a solution of 14-3-3 protein (e.g., 20-50 µM) in the ITC buffer. For stabilized experiments, add this compound to the desired final concentration.

    • Prepare a solution of the phosphopeptide (e.g., 200-500 µM) in the same ITC buffer, also containing this compound for stabilized experiments.

    • Degas all solutions immediately before use.

  • Instrument Setup:

    • Set the experiment temperature (e.g., 25°C).

    • Load the 14-3-3 solution into the sample cell.

    • Load the phosphopeptide solution into the injection syringe.

  • Titration:

    • Perform an initial injection (e.g., 0.4 µL) to remove any air from the syringe, followed by a series of injections (e.g., 19 injections of 2 µL) with a spacing of 150 seconds between injections.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.[6]

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. It is a high-throughput method well-suited for determining binding affinities and for screening compound libraries.

Materials:

  • Purified 14-3-3 protein

  • Fluorescently labeled synthetic phosphopeptide (e.g., with FITC or FAM)

  • This compound A

  • FP buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • Microplate reader with FP capabilities

Procedure for Kd Determination:

  • Reaction Setup:

    • Prepare a solution of the fluorescently labeled phosphopeptide at a constant concentration (e.g., 10 nM) in the FP buffer.

    • For stabilized experiments, add this compound A to a fixed concentration (e.g., 80 µM).[5]

    • Prepare a serial dilution of the 14-3-3 protein in the same buffer.

  • Measurement:

    • In a microplate, mix the labeled peptide solution with the different concentrations of 14-3-3 protein.

    • Incubate at room temperature for a set period (e.g., 30 minutes) to reach equilibrium.

    • Measure the fluorescence polarization.

  • Data Analysis:

    • Plot the change in polarization as a function of the 14-3-3 protein concentration and fit the data to a one-site binding equation to determine the apparent Kd.[1][3]

Procedure for EC50 Determination:

  • Reaction Setup:

    • Prepare a solution containing a fixed concentration of the fluorescently labeled phosphopeptide (e.g., 100 nM) and 14-3-3 protein (e.g., 600 nM).[1][3]

    • Prepare a serial dilution of this compound A.

  • Measurement:

    • In a microplate, mix the peptide/protein solution with the different concentrations of this compound A.

    • Incubate and measure the fluorescence polarization as described above.

  • Data Analysis:

    • Plot the change in polarization as a function of the this compound A concentration and fit the data to a dose-response curve to determine the EC50.[1][3]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic information, including association (kon) and dissociation (koff) rates.

Materials:

  • Purified 14-3-3 protein

  • Synthetic phosphopeptide of the client protein

  • This compound A

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization:

    • Immobilize the 14-3-3 protein onto the sensor chip surface via amine coupling.

  • Binding Analysis:

    • Inject a series of concentrations of the phosphopeptide over the sensor surface to measure the innate interaction.

    • To measure the stabilized interaction, inject a mixture of the phosphopeptide and this compound A at various concentrations.

    • Regenerate the sensor surface between injections with a suitable regeneration solution.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and calculate the Kd (koff/kon).[9][10]

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to identify protein-protein interactions in a cellular context. It involves using an antibody to pull down a protein of interest and then identifying its binding partners by Western blotting or mass spectrometry.

Materials:

  • Cell lysate expressing the proteins of interest

  • Antibody specific to the 14-3-3 protein or the client protein

  • Protein A/G magnetic beads

  • This compound A

  • Lysis buffer

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with or without this compound A for a specified time.

    • Lyse the cells to release the proteins.

  • Immunoprecipitation:

    • Incubate the cell lysate with the primary antibody to form an antibody-antigen complex.

    • Add protein A/G beads to capture the antibody-antigen complex.

    • Wash the beads to remove non-specific binding proteins.

  • Elution and Detection:

    • Elute the protein complexes from the beads.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein. Alternatively, identify interacting partners using mass spectrometry.[4][11][12]

Conclusion

The validation of this compound's binding and stabilizing effect on 14-3-3 protein-protein interactions is a multi-faceted process that relies on a suite of robust biophysical and biochemical techniques. Isothermal titration calorimetry provides detailed thermodynamic insights, while fluorescence polarization offers a high-throughput method for quantifying binding affinities. Surface plasmon resonance delivers real-time kinetic data, and co-immunoprecipitation confirms the interaction within a more physiological context. By employing these methods, researchers can gain a comprehensive understanding of the molecular mechanisms underlying this compound's activity and pave the way for the development of novel therapeutics targeting the vast 14-3-3 interactome.

References

A Comparative Analysis of Fusicoccin and Cotylenin A: Molecular Glues for 14-3-3 Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fusicoccin (FC) and Cotylenin A (CN-A) are structurally related diterpene glycosides produced by the fungi Phomopsis amygdali and Cladosporium sp., respectively.[1][2] Both molecules possess a characteristic 5-8-5 tricyclic carbon skeleton and are renowned for their ability to function as "molecular glues," stabilizing the interactions between the highly conserved 14-3-3 family of proteins and their various phosphorylated client proteins.[3][4] These 14-3-3 proteins are critical regulators in a multitude of signaling pathways, controlling processes such as cell cycle progression, apoptosis, and gene transcription.[5] By modulating these protein-protein interactions (PPIs), FC and CN-A have emerged as powerful chemical probes for studying cellular signaling and as potential scaffolds for therapeutic development, particularly in oncology.[6][7] This guide provides a comparative analysis of their structure, mechanism, and biological activity, supported by experimental data and protocols for their evaluation.

Structural and Mechanistic Comparison

This compound A and Cotylenin A share a high degree of structural similarity, but a key difference lies in the substitution at the C12 position of the diterpene ring.[1][8] This minor structural variation is believed to be a significant determinant of their differing biological activities and target selectivity.[8] Both compounds bind to a hydrophobic pocket at the interface of the 14-3-3 protein and its client, effectively locking the two proteins together and stabilizing a complex that would otherwise be transient.[9][10] This stabilization can enhance or prolong the downstream signaling effects of the client protein.

G cluster_0 Core Mechanism cluster_1 Molecular Glue p1 14-3-3 Protein complex Stabilized Ternary Complex (14-3-3 / Client / Glue) p1->complex + p2 Phosphorylated Client Protein p2->complex + FC This compound (FC) FC->complex CNA Cotylenin A (CN-A) CNA->complex signal Altered Downstream Signaling complex->signal G cluster_FC Primary Activities of this compound A cluster_CNA Primary Activities of Cotylenin A FC This compound A Phytotoxin Phytotoxin (H+-ATPase Activation) FC->Phytotoxin Apoptosis Cancer Cell Apoptosis (with IFN-α) FC->Apoptosis ERa ERα Stabilization FC->ERa CNA Cotylenin A Differentiation Leukemia Cell Differentiation CNA->Differentiation AntiCancer Broad Anti-Cancer (with IFN-α) CNA->AntiCancer CRaf C-Raf Stabilization CNA->CRaf G start Start: Prepare Reagents reagents 1. Fluorescently-labeled client peptide 2. 14-3-3 protein 3. FC / CN-A serial dilution start->reagents mix Mix constant concentrations of peptide and 14-3-3 protein with varying compound concentrations reagents->mix incubate Incubate at RT (e.g., 30 min) to reach equilibrium mix->incubate measure Measure Fluorescence Polarization in a plate reader incubate->measure plot Plot Polarization (mP) vs. [Compound] measure->plot calc Calculate EC50 value from the dose-response curve plot->calc

References

Unraveling the Mechanisms of Membrane Hyperpolarization: A Comparative Analysis of Fusicoccin and IAA

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct signaling pathways and physiological effects of the fungal toxin fusicoccin and the plant hormone auxin (IAA) on plasma membrane H+-ATPase, offering researchers critical insights for experimental design and drug development.

The hyperpolarization of the plant cell plasma membrane, a key event in cell elongation and nutrient uptake, is significantly influenced by the fungal toxin this compound (FC) and the natural plant hormone indole-3-acetic acid (IAA). While both substances culminate in the activation of the plasma membrane (PM) H+-ATPase, their underlying mechanisms of action and the resulting physiological responses exhibit critical differences. This guide provides a detailed comparison of FC and IAA-induced membrane hyperpolarization, supported by experimental data and detailed methodologies, to aid researchers in understanding and manipulating these fundamental plant processes.

Core Mechanism: Activation of the Plasma Membrane H+-ATPase

Both this compound and IAA induce membrane hyperpolarization by stimulating the activity of the PM H+-ATPase. This enzyme actively pumps protons (H+) out of the cytoplasm into the apoplast (the space outside the plasma membrane), creating an electrochemical gradient. This proton extrusion leads to the hyperpolarization of the plasma membrane, making the cell interior more electrically negative relative to the exterior. This process is central to the "acid-growth theory," which posits that the resulting acidification of the cell wall activates enzymes that loosen the wall, allowing for cell expansion.[1][2]

Distinct Signaling Pathways to a Common Target

The pathways through which FC and IAA activate the PM H+-ATPase are fundamentally different, leading to distinct temporal and regulatory characteristics of their effects.

This compound: A Direct and Irreversible Activator

This compound acts as a molecular "glue," stabilizing the interaction between the PM H+-ATPase and 14-3-3 proteins.[3] This stabilization locks the H+-ATPase in a permanently active state by displacing a C-terminal autoinhibitory domain of the enzyme.[4][5][6] This direct and essentially irreversible activation leads to a sustained and strong hyperpolarization of the plasma membrane.[1][7]

Fusicoccin_Signaling_Pathway FC This compound (FC) Receptor FC Receptor (14-3-3 Protein) FC->Receptor binds H_ATPase Plasma Membrane H+-ATPase (inactive) Receptor->H_ATPase stabilizes interaction with Active_H_ATPase Plasma Membrane H+-ATPase (active) H_ATPase->Active_H_ATPase conformational change Proton_Extrusion H+ Extrusion Active_H_ATPase->Proton_Extrusion Hyperpolarization Membrane Hyperpolarization Proton_Extrusion->Hyperpolarization

Caption: this compound signaling pathway leading to membrane hyperpolarization.

IAA: A Complex and Regulated Signaling Cascade

The mechanism of IAA-induced H+-ATPase activation is more intricate and subject to cellular regulation. It involves a signaling cascade that leads to the phosphorylation of the penultimate threonine residue in the C-terminal region of the H+-ATPase.[2][8] This phosphorylation event alleviates the autoinhibition of the pump.

IAA signaling can be mediated by at least two distinct pathways:

  • TIR1/AFB-dependent pathway: This "canonical" pathway involves the perception of auxin by the TIR1/AFB family of nuclear receptors, leading to transcriptional changes. While traditionally associated with longer-term growth responses, it also contributes to the regulation of H+-ATPase activity.[9]

  • TIR1/AFB-independent pathway: Rapid, non-transcriptional activation of the H+-ATPase can occur independently of the TIR1/AFB receptors.[2][8] This pathway involves cell surface receptors like TRANSMEMBRANE KINASE 1 (TMK1), which can interact with and mediate the phosphorylation of the H+-ATPase.[9]

Unlike the permanent activation by FC, IAA-induced hyperpolarization is often transient.[7][10][11] This is likely due to the reversible nature of protein phosphorylation and the complex feedback loops involved in hormone signaling.

IAA_Signaling_Pathway cluster_cell Plant Cell IAA Auxin (IAA) TMK1 TMK1 Receptor IAA->TMK1 TIR1_AFB TIR1/AFB Receptors (intracellular) IAA->TIR1_AFB Signaling_Cascade Signaling Cascade TMK1->Signaling_Cascade TIR1_AFB->Signaling_Cascade Phosphorylation Phosphorylation Signaling_Cascade->Phosphorylation H_ATPase Plasma Membrane H+-ATPase (inactive) Phosphorylation->H_ATPase activates by Active_H_ATPase Plasma Membrane H+-ATPase (active) H_ATPase->Active_H_ATPase Proton_Extrusion H+ Extrusion Active_H_ATPase->Proton_Extrusion Hyperpolarization Membrane Hyperpolarization Proton_Extrusion->Hyperpolarization

Caption: IAA signaling pathways leading to membrane hyperpolarization.

Quantitative Comparison of this compound and IAA Effects

Experimental data from studies on maize (Zea mays L.) coleoptile cells highlight the quantitative differences in the responses induced by optimal concentrations of FC and IAA.

ParameterThis compound (10⁻⁶ M)IAA (10⁻⁴ M)Key Observations
Lag Time for Response ShorterLongerFC induces a more rapid response in growth, proton extrusion, and membrane hyperpolarization.[7][10]
Membrane Hyperpolarization PermanentTransientFC causes a sustained hyperpolarization, while the effect of IAA is temporary.[7][10][11]
Amplitude of Growth Significantly higherLowerThe magnitude of cell elongation is greater with FC treatment.[7][10]
Proton Extrusion Rate ~9-fold higher (initial phase)LowerFC leads to a much faster and greater acidification of the external medium.[7]
Maximum Growth Rate 60-70% greaterLowerThe peak rate of cell elongation is significantly higher for FC.[7]

Experimental Protocols

The following are generalized methodologies for key experiments used to compare the effects of this compound and IAA.

Measurement of Cell Elongation
  • Plant Material: Maize (Zea mays L.) coleoptile segments are commonly used. The segments are typically preincubated in a control medium.

  • Treatment: Segments are transferred to a medium containing either this compound or IAA at optimal concentrations.

  • Data Acquisition: The length of the coleoptile segments is measured at regular intervals using a high-resolution camera or a linear variable displacement transducer. The growth rate is then calculated from these measurements.

Measurement of Proton Extrusion (Medium pH)
  • Experimental Setup: Coleoptile segments are incubated in a weakly buffered solution.

  • pH Monitoring: The pH of the incubation medium is continuously monitored using a pH electrode.

  • Data Analysis: A decrease in the medium's pH indicates proton extrusion from the cells. The rate of proton extrusion can be calculated from the rate of pH change.

Measurement of Membrane Potential
  • Technique: Intracellular microelectrodes are inserted into individual coleoptile cells to measure the electrical potential difference across the plasma membrane.

  • Procedure: The membrane potential is recorded before and after the addition of this compound or IAA to the external medium.

  • Data Interpretation: A more negative membrane potential indicates hyperpolarization.

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_measurement Simultaneous Measurement Plant_Material Maize Coleoptile Segments Preincubation Preincubation in Control Medium Plant_Material->Preincubation Control Control Medium Preincubation->Control FC_Treatment This compound (FC) Preincubation->FC_Treatment IAA_Treatment IAA Preincubation->IAA_Treatment Growth Cell Elongation FC_Treatment->Growth pH Proton Extrusion (pH) FC_Treatment->pH Membrane_Potential Membrane Potential FC_Treatment->Membrane_Potential IAA_Treatment->Growth IAA_Treatment->pH IAA_Treatment->Membrane_Potential

Caption: Experimental workflow for comparing FC and IAA effects.

Conclusion and Implications for Research

The distinct mechanisms of this compound and IAA in inducing membrane hyperpolarization offer valuable tools for dissecting the complexities of plant cell growth and ion transport. This compound, with its direct and sustained activation of the PM H+-ATPase, serves as a powerful tool to study the downstream effects of maximal proton pump activity, bypassing the intricacies of hormonal signaling. In contrast, IAA provides a model for understanding the nuanced, regulated physiological processes governed by plant hormones. For drug development professionals, understanding these differential pathways is crucial for designing compounds that can precisely modulate plant growth and stress responses by targeting specific components of these signaling cascades. The contrasting kinetics and reversibility of FC and IAA actions underscore the importance of selecting the appropriate molecule for specific experimental or agricultural applications.

References

Validating the One-to-One Stoichiometry of Fusicoccin Receptor and H+-ATPase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes key quantitative data from studies investigating the interaction between fusicoccin, 14-3-3 proteins, and the H+-ATPase.

ParameterValueMethodOrganism/SystemReference
This compound Binding Affinity (Kd) 1.8 nMScatchard Analysis of RadioimmunoassayRadish (Raphanus sativus) microsomes[1]
This compound Binding Site Density 6.3 pmol/mg proteinScatchard Analysis of RadioimmunoassayRadish (Raphanus sativus) microsomes[1]
Stoichiometry Suggestion One-to-oneComparison of maximum FC binding capacity and the amount of H+-ATPaseRadish (Raphanus sativus) and Arabidopsis thaliana[2]
Binding Affinity Enhancement ~90-foldIsothermal Titration CalorimetryRecombinant tobacco 14-3-3c, synthetic phosphopeptide from H+-ATPase C-terminus[3]
Binding Affinity Enhancement ~6-foldFluorescence PolarizationRecombinant Arabidopsis thaliana His-14-3-3φ, synthetic phosphopeptide from AHA2 C-terminus[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular mechanism of this compound action and a general workflow for validating the stoichiometry of the resulting complex.

Fusicoccin_Signaling_Pathway cluster_membrane Plasma Membrane H_ATPase H+-ATPase (inactive) Phosphorylation Phosphorylation of C-terminus H_ATPase->Phosphorylation Kinase H_ATPase_active H+-ATPase (active) Proton_Extrusion H+ Extrusion H_ATPase_active->Proton_Extrusion 14_3_3 14-3-3 Protein 14_3_3->H_ATPase Weak interaction 14_3_3->H_ATPase_active Stabilized binding FC This compound FC->14_3_3 Phosphorylation->14_3_3 Creates binding site

Caption: this compound-mediated activation of the plasma membrane H+-ATPase.

Experimental_Workflow cluster_purification Component Preparation cluster_binding_assays Binding & Stoichiometry Analysis cluster_structural Structural Validation p1 Isolate Plasma Membrane Vesicles b1 Radioimmunoassay (RIA) with labeled this compound p1->b1 b4 Co-immunoprecipitation & Western Blot p1->b4 p2 This compound b2 Isothermal Titration Calorimetry (ITC) p2->b2 s1 X-ray Crystallography p2->s1 p3 This compound p3->b2 b3 Fluorescence Polarization (FP) p3->b3 p3->s1 p4 Synthesize C-terminal H+-ATPase phosphopeptide p4->b2 p4->b3 quant1 quant1 b1->quant1 Determine Kd and Binding Site Density quant2 quant2 b2->quant2 Determine Kd, ΔH, ΔS, and n (stoichiometry) quant3 quant3 b3->quant3 Determine Kd quant4 quant4 b4->quant4 Confirm Interaction in situ quant5 quant5 s1->quant5 Visualize Ternary Complex Structure FC_node This compound FC_node->s1

Caption: Experimental workflow for validating this compound receptor stoichiometry.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from the cited literature and may require optimization for specific experimental systems.

Radioimmunoassay (RIA) for this compound Binding

This method quantifies the binding of radiolabeled this compound to its receptor in membrane preparations.

  • Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Protocol:

    • Membrane Preparation: Isolate microsomal fractions from plant tissues (e.g., radish seedlings) by differential centrifugation. Further purify plasma membrane vesicles using an aqueous two-phase partitioning system or sucrose density gradients.[1]

    • Binding Assay: Incubate a fixed amount of plasma membrane protein with increasing concentrations of radiolabeled this compound (e.g., [3H]FC) in a suitable binding buffer. Include a parallel set of incubations with an excess of unlabeled this compound to determine non-specific binding.

    • Separation: After reaching equilibrium, separate membrane-bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using Scatchard analysis to calculate Kd and Bmax. A linear Scatchard plot suggests a single class of binding sites. The Bmax can be compared to the quantified amount of H+-ATPase in the same membrane preparation to infer stoichiometry.[1][2]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, enthalpy, entropy, and stoichiometry.

  • Objective: To determine the thermodynamic parameters and stoichiometry (n) of the interaction between the H+-ATPase C-terminal phosphopeptide, 14-3-3 protein, and this compound.

  • Protocol:

    • Protein and Peptide Preparation: Use purified recombinant 14-3-3 protein and a chemically synthesized phosphopeptide corresponding to the C-terminal end of the H+-ATPase.

    • ITC Experiment: Fill the sample cell of the calorimeter with the 14-3-3 protein. Load the injection syringe with the phosphopeptide. In a separate experiment to test the effect of this compound, include a saturating concentration of this compound in the sample cell with the 14-3-3 protein.

    • Titration: Perform a series of small injections of the phosphopeptide into the 14-3-3 protein solution.

    • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy change (ΔH), and the stoichiometry of binding (n). A value of n close to 1 indicates a one-to-one stoichiometry.[3]

Co-migration in Sucrose Density Gradients and Co-immunoprecipitation

These techniques are used to demonstrate the physical association between the this compound-binding protein (the 14-3-3 protein) and the H+-ATPase.

  • Objective: To show that the this compound receptor and the H+-ATPase are part of the same protein complex.

  • Protocol (Co-migration):

    • Membrane Solubilization: Treat plasma membranes isolated from seedlings (treated with or without this compound in vivo) with a mild non-ionic detergent (e.g., dodecyl-β-d-maltoside) to solubilize membrane proteins.[5]

    • Density Gradient Centrifugation: Layer the solubilized protein mixture onto a linear sucrose density gradient and centrifuge at high speed for an extended period.

    • Fractionation and Analysis: Collect fractions from the gradient and assay each fraction for H+-ATPase activity and for the presence of the this compound-binding protein (e.g., by RIA or Western blot using anti-14-3-3 antibodies).[5] Co-migration of the two activities in the same fractions indicates they are part of a complex.[1][5]

  • Protocol (Co-immunoprecipitation):

    • Lysis and Immunoprecipitation: Solubilize proteins from control and this compound-treated plasma membranes. Incubate the solubilized proteins with an antibody against the H+-ATPase. Precipitate the antibody-antigen complexes using protein A/G-agarose beads.

    • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.

    • Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against 14-3-3 proteins. The presence of a 14-3-3 protein band in the sample immunoprecipitated with the H+-ATPase antibody, especially with enhanced signal in the this compound-treated sample, confirms their interaction.

Alternative Perspectives and Concluding Remarks

Early studies identified a "this compound-binding protein" (FCBP) before its identity as a 14-3-3 protein was established.[6] The current model, however, is overwhelmingly supported by structural and biochemical data, defining the receptor as a ternary complex. The fungal toxin this compound stabilizes the interaction between the C-terminus of the plant plasma membrane H+-ATPase and 14-3-3 proteins, leading to the activation of the proton pump.[3] This stabilization is critical for the biological effects of this compound.

The validation of a one-to-one stoichiometry for this complex is supported by multiple lines of evidence. Radioimmunoassays coupled with protein quantification suggest a 1:1 ratio of FC binding sites to H+-ATPase molecules in native membranes.[2] More precise biophysical techniques like Isothermal Titration Calorimetry on reconstituted systems of the purified components provide thermodynamic proof of a 1:1 interaction between the 14-3-3 protein and the H+-ATPase C-terminal phosphopeptide, an interaction that is dramatically enhanced by this compound.[3] Finally, the crystal structure of the ternary complex provides visual confirmation of one molecule of this compound mediating the interaction between one 14-3-3 protein and one H+-ATPase C-terminal peptide.[3]

For researchers aiming to validate this stoichiometry or study similar protein-protein-small molecule interactions, a multi-faceted approach combining in vivo or in situ association studies (like co-immunoprecipitation) with in vitro biophysical measurements on purified components (like ITC or fluorescence polarization) is recommended. This combination provides both physiological relevance and precise quantitative data.

References

Fusicoccin's Impact on Plant Physiology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fusicoccin (FC), a diterpenoid glucoside produced by the fungus Phomopsis amygdali, has been a subject of extensive research for over six decades due to its profound and often dramatic effects on plant physiology.[1] Initially identified as a phytotoxin causing wilting in almond and peach trees, it has since evolved into a valuable tool for dissecting fundamental plant processes.[1] This guide provides a comparative overview of this compound's effects on different plant species, supported by experimental data and detailed protocols.

Mechanism of Action: A Universal Target

This compound's primary mode of action is the activation of the plasma membrane H+-ATPase.[1][2] It achieves this by stabilizing the complex between the H+-ATPase and 14-3-3 proteins, which are regulatory molecules widespread in eukaryotes.[1][2] This stabilization effectively locks the proton pump in an active state, leading to the hyperpolarization of the plasma membrane, H+ extrusion, and subsequent uptake of K+ ions.[1] These cellular events trigger a cascade of physiological responses, including stomatal opening, cell enlargement, and the breaking of seed dormancy.[1][2]

Comparative Effects of this compound Across Plant Species

While the fundamental mechanism of this compound action is conserved across higher plants, the magnitude and specific nature of the response can vary between species. The following tables summarize key quantitative data from various studies.

Stomatal Regulation

This compound is a potent inducer of stomatal opening, often overriding natural closing signals like darkness and high CO2 concentrations.[3] This effect is a direct consequence of H+-ATPase activation in guard cells, leading to K+ uptake and increased turgor pressure.

Plant SpeciesThis compound ConcentrationObserved EffectReference
Commelina communis10 µMStimulated stomatal opening and K+ entry into guard cells, overcoming darkness and high CO2.[3][4][3][4]
Arabidopsis thalianaNot SpecifiedPromotes stomatal opening.[5][5]
Plant Growth and Cell Elongation

By promoting H+ extrusion and K+ uptake, this compound facilitates cell wall loosening and water uptake, leading to enhanced cell enlargement and overall growth.

Plant SpeciesThis compound ConcentrationObserved EffectReference
Arabidopsis thaliana0.3–30 µM (daily spray)~30% enhancement in plant growth with long-term treatment.[5][6][7][5][6][7]
Komatsuna (Brassica rapa var. perviridis)Not SpecifiedEnhanced growth.[5][5]
Maize (Zea mays L.)10⁻⁶ MInduced rapid cell elongation and proton extrusion, fourfold greater than optimal auxin concentration at 10 hours.[8][8]
Onion (Allium cepa L.)3 µMMitigated the negative effects of salt stress on germination and growth.[9][9]
Seed Germination

This compound can break seed dormancy and promote germination, often more effectively than natural phytohormones.

Plant SpeciesThis compound ConcentrationObserved EffectReference
Wheat (Triticum durum cv. Cappelli)10⁻⁶ MInduced germination in dormant seeds.[10][11][10][11]
Lettuce (Lactuca sativa cv. Grand Rapids)1.5 x 10⁻⁶ MMore active than gibberellic acid, benzyladenine, and white light in stimulating germination.[10][11][10][11]
Radish (Raphanus sativus)1.5 x 10⁻⁵ MAlmost completely removed the inhibitory effect of abscisic acid on germination.[10][10]

Experimental Protocols

Stomatal Aperture Assay

Objective: To quantify the effect of this compound on stomatal opening.

Materials:

  • Epidermal peels from the desired plant species (e.g., Commelina communis).

  • Incubation medium (e.g., a solution containing ions required for stomatal opening).

  • This compound solution at the desired concentration (e.g., 10 µM).

  • Microscope with a calibrated eyepiece.

Procedure:

  • Isolate epidermal strips from the leaves of the plant.

  • Float the epidermal peels in the incubation medium.

  • Add this compound to the treatment group and a solvent control to the control group.

  • Incubate the peels under controlled conditions (e.g., light, temperature).

  • After the incubation period, mount the peels on a microscope slide.

  • Observe the stomata under the microscope and measure the aperture (width of the stomatal pore) of a statistically significant number of stomata for each treatment.

  • Compare the average stomatal aperture between the this compound-treated and control groups.

Plant Growth Assay

Objective: To assess the long-term effect of this compound on plant growth.

Materials:

  • Seeds of the plant species of interest (e.g., Arabidopsis thaliana).

  • Growth medium (e.g., soil or agar plates).

  • This compound solution at various concentrations (e.g., 0.3–30 µM).

  • Controlled environment growth chamber.

Procedure:

  • Germinate and grow the plants under standard conditions for a set period (e.g., 10 days).

  • Apply the this compound solution (or a control solution) to the plants. This can be done by spraying the leaves or adding it to the growth medium.

  • Continue to grow the plants under controlled conditions, ensuring adequate water and light.

  • After a specified treatment period (e.g., 15 days), harvest the plants.

  • Measure growth parameters such as rosette diameter, fresh weight, and dry weight.

  • Statistically compare the growth parameters of the this compound-treated plants with the control group.

Visualizing the Molecular and Experimental Pathways

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

Fusicoccin_Signaling_Pathway FC This compound (FC) Receptor Plasma Membrane H+-ATPase / 14-3-3 Protein Complex FC->Receptor Binds to Activation Stabilization & Activation Receptor->Activation H_pump Active H+-ATPase Activation->H_pump H_extrusion H+ Extrusion H_pump->H_extrusion Membrane_Hyperpolarization Membrane Hyperpolarization H_pump->Membrane_Hyperpolarization K_uptake K+ Uptake Membrane_Hyperpolarization->K_uptake Cell_Turgor Increased Cell Turgor K_uptake->Cell_Turgor Physiological_Responses Physiological Responses (Stomatal Opening, Cell Elongation) Cell_Turgor->Physiological_Responses

Caption: this compound Signaling Pathway.

Stomatal_Aperture_Workflow Start Start: Isolate Epidermal Peels Incubation Float Peels in Incubation Medium Start->Incubation Treatment Add this compound (Treatment) or Solvent (Control) Incubation->Treatment Incubate Incubate under Controlled Conditions Treatment->Incubate Microscopy Mount on Slide & Observe under Microscope Incubate->Microscopy Measurement Measure Stomatal Aperture Microscopy->Measurement Analysis Compare Average Aperture (Treatment vs. Control) Measurement->Analysis End End Analysis->End

Caption: Stomatal Aperture Assay Workflow.

References

Fusicoccin's Dual Modulation of Plant Ion Transport: A Comparative Analysis of K+ Channel and H+-ATPase Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the molecular interactions and functional consequences of the fungal toxin fusicoccin (FC) on two critical plant plasma membrane proteins: the inward-rectifying K+ channel (specifically KAT1) and the proton-pumping H+-ATPase. This document is intended for researchers in plant physiology, molecular biology, and drug development seeking to understand the nuanced mechanisms of ion transport regulation.

This compound, a diterpene glycoside produced by the fungus Phomopsis amygdali, is a potent modulator of plant cell physiology, primarily through its unique ability to stabilize the interaction between 14-3-3 proteins and their phosphorylated target proteins.[1] This mechanism, while common to both the K+ channel and the H+-ATPase, results in distinct and significant alterations to their respective activities, ultimately impacting nutrient uptake, cell expansion, and stomatal function.[1][2][3]

Mechanism of Action: A Tale of Two Proteins

The fundamental mechanism of this compound action is the stabilization of a ternary complex, consisting of the target protein's phosphorylated C-terminal domain, a 14-3-3 protein, and this compound itself.[4] this compound essentially acts as 'molecular glue', locking the 14-3-3 protein onto its target.

For the plasma membrane H+-ATPase , this stabilization is crucial for its activation. The C-terminus of the H+-ATPase functions as an autoinhibitory domain.[5][6] Phosphorylation of a penultimate threonine residue creates a binding site for a 14-3-3 protein.[1] The binding of the 14-3-3 protein displaces this autoinhibitory domain, leading to the activation of the proton pump.[1][6] this compound drastically enhances and stabilizes this interaction, causing a sustained and irreversible activation of the H+-ATPase.[1][4] This leads to hyperpolarization of the plasma membrane and acidification of the apoplast, driving processes like cell growth and stomatal opening.[3][6]

Similarly, the inward-rectifying K+ channel KAT1 is also a target of this this compound-mediated 14-3-3 stabilization.[2][7] The C-terminus of the KAT1 channel contains a binding site for 14-3-3 proteins.[2] The binding of 14-3-3 proteins to KAT1 enhances its activity by increasing the maximal current and shifting the voltage-dependence of channel gating to more positive potentials.[2][8] this compound potentiates this effect by locking the 14-3-3 protein to the channel, thereby augmenting K+ uptake into the cell.[2][3]

Quantitative Comparison of this compound's Effects

The following tables summarize the quantitative effects of this compound on the activity of H+-ATPase and the KAT1 K+ channel, based on experimental data from various studies.

Table 1: Effect of this compound on H+-ATPase Activity

ParameterOrganism/TissueControlWith this compoundFold ChangeReference
ATP Hydrolytic ActivitySpinach Leaves--~2-fold increase[5][6]
H+ PumpingSpinach Leaves--~3-fold increase[5][6]
Apparent Km for ATPSpinach Leaves0.22 mM0.10 mM~0.45x[5][6]
VmaxOat Roots--Increased[5]
pH OptimumOat RootsAcidicShift to more alkaline-[5]

Table 2: Effect of this compound on KAT1 K+ Channel Activity

ParameterExperimental SystemEffect of 14-3-3 Binding (Mimicked by S676D mutation)Reference
Current DensityHEK 293T cells2.5-fold increase vs. wild-type[1]
Half-activation Potential (V1/2)HEK 293T cells~15 mV positive shift vs. wild-type[1]
Binding Affinity
Parameter System Control (Phosphopeptide + 14-3-3) With this compound
Binding Affinity (Mutual)Isothermal Titration Calorimetry (H+-ATPase C-terminal phosphopeptide)--

Experimental Protocols

Measurement of H+-ATPase Activity

This protocol is adapted from studies on plasma membrane vesicles isolated from plant tissues.[5][9]

  • Isolation of Plasma Membrane Vesicles: Homogenize plant tissue (e.g., spinach leaves, oat roots) in a chilled buffer. Perform differential centrifugation to pellet microsomes. Purify plasma membrane vesicles from the microsomal fraction using an aqueous two-phase partitioning system.

  • Incubation with this compound: Incubate the isolated plasma membrane vesicles with a working concentration of this compound (e.g., 1-10 µM) for a specified time (e.g., 5-30 minutes) at room temperature. A control sample without this compound should be run in parallel.

  • ATP Hydrolysis Assay: Initiate the reaction by adding ATP to the vesicle suspension in a reaction buffer containing Mg2+ and K+ at a specific pH (e.g., 6.5). After a set incubation time at a controlled temperature (e.g., 30°C), stop the reaction. Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the molybdate assay.

  • H+ Pumping Assay: Measure the initial rate of H+ transport into the vesicles by monitoring the quenching of a fluorescent pH-sensitive probe, such as acridine orange, upon the addition of ATP. The assay is performed in a low-buffer medium to allow for the detection of pH changes.

  • Data Analysis: Calculate the specific activity of the H+-ATPase as µmol Pi released per mg of protein per hour. For H+ pumping, determine the initial rate of fluorescence quenching. Compare the activity of this compound-treated samples to the control.

Electrophysiological Analysis of KAT1 K+ Channels

This protocol is based on the heterologous expression of KAT1 in mammalian HEK 293T cells for patch-clamp analysis.[1]

  • Cell Culture and Transfection: Culture HEK 293T cells in appropriate media. Co-transfect the cells with plasmids containing the cDNA for the KAT1 channel and a fluorescent marker (e.g., GFP) for identifying transfected cells.

  • Preparation for Recording: After 24-48 hours of expression, transfer a coverslip with the cells to a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular (bath) solution.

  • Patch-Clamp Recording (Whole-Cell Configuration):

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular (pipette) solution.

    • Approach a GFP-positive cell with the micropipette and form a high-resistance (>1 GΩ) seal with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

    • Use a patch-clamp amplifier to control the membrane voltage and record the resulting currents.

  • Application of this compound: Perfuse the recording chamber with the extracellular solution containing this compound (e.g., 10 µM) for a sufficient duration to observe its effects on the channel currents.

  • Voltage Protocol and Data Acquisition: Apply a series of voltage steps (e.g., from a holding potential of -30 mV to test potentials from -10 to -175 mV) to elicit channel opening. Record the resulting currents.

  • Data Analysis: Measure the current amplitude at each voltage step to construct a current-voltage (I-V) relationship. Analyze the tail currents to determine the voltage-dependence of channel activation (V1/2). Compare these parameters before and after the application of this compound.

Signaling Pathway and Experimental Workflow Diagrams

fusicoccin_H_ATPase_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H_ATPase H+-ATPase (Inactive) H_ATPase_Active H+-ATPase (Active) C_Terminus Autoinhibitory C-Terminus H_ATPase->C_Terminus P Phosphorylation (Kinase) H_out H+ Out H_ATPase_Active->H_out Pumps H+ P->H_ATPase pThr FC This compound FC->H_ATPase_Active Stabilizes Complex Prot_1433 14-3-3 Protein Prot_1433->H_ATPase_Active Binds pThr

Caption: this compound interaction with H+-ATPase.

fusicoccin_K_channel_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol KAT1 KAT1 K+ Channel (Basal Activity) KAT1_Active KAT1 K+ Channel (Enhanced Activity) P Phosphorylation (Kinase) K_in K+ In KAT1_Active->K_in Increased Conductance P->KAT1 FC This compound FC->KAT1_Active Stabilizes Complex Prot_1433 14-3-3 Protein Prot_1433->KAT1_Active Binds pSer

Caption: this compound interaction with KAT1 K+ channel.

experimental_workflow cluster_H_ATPase H+-ATPase Activity Assay cluster_K_Channel K+ Channel Patch-Clamp H1 Isolate Plasma Membrane Vesicles H2 Incubate with FC (vs. Control) H1->H2 H3 Add ATP H2->H3 H4a Measure Pi Release (Hydrolysis) H3->H4a H4b Measure Fluorescence Quenching (H+ Pumping) H3->H4b K1 Express KAT1 Channel in HEK Cells K2 Establish Whole-Cell Configuration K1->K2 K3 Record Baseline Currents K2->K3 K4 Perfuse with FC K3->K4 K5 Record Modulated Currents K4->K5

Caption: Experimental workflows.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Fusicoccin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Fusicoccin, a diterpene glucoside phytotoxin. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is known to be harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Hazard and Safety Information

A comprehensive understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes the key hazard information.

Hazard ClassificationGHS Hazard Statement(s)Precautionary Statement(s)
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedP264: Wash skin thoroughly after handling.[1]
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic lifeP270: Do not eat, drink or smoke when using this product.[1]
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.[1]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1]
P330: Rinse mouth.[1]
P391: Collect spillage.[1]
P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Experimental Protocols for Disposal

Step-by-Step Disposal Procedure

The following procedure outlines the necessary steps for the safe disposal of this compound and its contaminated materials in a laboratory setting. This process is designed to minimize exposure and prevent environmental release.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat. A dust mask (type N95 or equivalent) should be used when handling the solid form to avoid inhalation[2].

  • Segregation of Waste:

    • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, vials), in a dedicated, clearly labeled, and sealed container.

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

    • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

  • Waste Container Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

  • Spill Management: In the event of a spill, collect the spillage promptly[1]. For solid spills, gently sweep the material to avoid dust generation or collect it with a wet cloth[3]. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. Wash the spill area thoroughly after cleanup.

  • Storage of Waste: Store the sealed hazardous waste containers in a cool, well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1]. Ensure the storage area is secure and accessible only to authorized personnel.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor. All disposal must be in accordance with local, state, and federal regulations. The primary directive is to "Dispose of contents/ container to an approved waste disposal plant"[1].

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

Fusicoccin_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Temporary Storage cluster_3 Final Disposal Start This compound Waste Generated Solid_Waste Solid Waste (Contaminated consumables) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions containing this compound) Start->Liquid_Waste Sharps_Waste Sharps Waste (Contaminated needles, etc.) Start->Sharps_Waste Collect_Solid Collect in Labeled, Sealed Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled, Leak-proof Container Liquid_Waste->Collect_Liquid Collect_Sharps Collect in Labeled, Puncture-resistant Container Sharps_Waste->Collect_Sharps Store_Waste Store in Secure, Designated Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Sharps->Store_Waste Disposal Dispose via Approved Hazardous Waste Contractor Store_Waste->Disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Fusicoccin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Fusicoccin. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is a diterpenoid glycoside phytotoxin produced by the fungus Phomopsis amygdali.[1][2] While its toxicological properties have not been exhaustively investigated in humans, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[3]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesMust have side shields. Goggles are required when there is a risk of splashing.[4]
Hand Protection Disposable glovesNitrile gloves are recommended. Inspect for tears before use.[5]
Body Protection Laboratory coatStandard lab coat to protect clothing and skin.[5]
Respiratory Protection Dust mask/RespiratorA dust mask (type N95 or equivalent) is recommended when handling the powder outside of a fume hood to avoid inhalation.

Safe Handling and Operational Protocol

3.1. Preparation and Weighing:

  • Before use, allow the sealed container of this compound to warm to room temperature to prevent condensation.[5]

  • Conduct all weighing and initial dilutions in a chemical fume hood or a designated area with good ventilation to minimize dust inhalation.

  • Avoid the formation of dust and aerosols.[3]

3.2. Solution Preparation:

  • When dissolving this compound in solvents (e.g., DMSO, ethanol), perform the procedure within a chemical fume hood.[6][7]

  • Use only in areas with appropriate exhaust ventilation.[3]

3.3. General Hygiene:

  • Do not eat, drink, or smoke in the laboratory or when handling the compound.[3]

  • Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[3][8]

  • Ensure access to a safety shower and eye wash station.[4]

First Aid Measures

Immediate action is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[3][9]
Skin Contact Remove contaminated clothing and shoes. Rinse skin thoroughly with plenty of soap and water. If irritation persists, seek medical attention.[3][4]
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[3][4]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Call a physician or Poison Control Center immediately.[3]

Storage and Disposal Plan

5.1. Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area.[3]

  • Recommended storage temperature is -20°C for the solid form.[4]

  • Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3]

5.2. Spill and Leak Procedures:

  • In case of a spill, gently sweep up the solid material or collect it with a wet cloth to avoid creating dust.[4]

  • Place the collected material into a suitable, labeled container for disposal.

5.3. Disposal:

  • Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous waste.[3]

  • Do not allow the product to enter drains.[8]

  • Contaminated PPE (gloves, etc.) should be disposed of as hazardous waste in a designated, labeled container.[5]

Experimental Workflow and Safety

Fusicoccin_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_disposal Disposal A Receive and Log This compound B Store at -20°C in a sealed container A->B D Equilibrate to Room Temperature B->D C Wear Full PPE: Lab Coat, Gloves, Eye Protection E Weigh Solid this compound (Use N95 mask if needed) D->E F Prepare Solution (e.g., with DMSO/Ethanol) E->F G Conduct Experiment F->G H Wash hands thoroughly after handling G->H I Collect Solid and Liquid Waste H->I K Label as Hazardous Waste I->K J Dispose of Contaminated PPE (Gloves, etc.) J->K L Arrange for Professional Waste Disposal K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fusicoccin
Reactant of Route 2
Fusicoccin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.